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  • Product: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
  • CAS: 2135861-24-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

The following is an in-depth technical guide on 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , structured for researchers and drug discovery professionals. The Programmable Scaffold for Orthogonal Functionalization Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , structured for researchers and drug discovery professionals.

The Programmable Scaffold for Orthogonal Functionalization

Executive Summary

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2 ) is a highly specialized tetrasubstituted arene building block.[1][2][3][4] Its value in medicinal chemistry lies in its orthogonal reactivity profile : the presence of three distinct halogens (I, Br, Cl) alongside a fluoro-group allows for programmable, site-selective functionalization.

This scaffold enables "diversity-oriented synthesis" (DOS) where a single core can be elaborated into complex libraries by sequentially triggering the C–I, C–Br, and C–Cl bonds under distinct catalytic conditions. The C–F bond serves as a metabolic blocker and electronic modulator, enhancing the physicochemical properties of the final drug candidate.

Chemical Identity & Physical Properties[5]

PropertyData
CAS Number 2135861-24-2
IUPAC Name 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
Appearance Off-white to pale yellow solid
Melting Point 39–43 °C (Typical for analogs)
Storage 2–8 °C, protect from light (C–I bond lability)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
SMILES FC1=C(Br)C=C(Cl)C=C1I

The Hierarchy of Reactivity (Mechanism of Action)

The utility of this molecule is defined by the Bond Dissociation Energy (BDE) gradient of its substituents. This allows chemists to perform sequential cross-coupling reactions without protecting groups.

Reactivity Order:
  • C–I (Site A): Lowest BDE (~65 kcal/mol). Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) or Lithium-Halogen Exchange (Li/I).

  • C–Br (Site B): Intermediate BDE (~81 kcal/mol). Reacts second. Requires standard Pd-catalysts (e.g., Pd(PPh₃)₄) after the iodide is consumed.

  • C–Cl (Site C): High BDE (~96 kcal/mol). Reacts last. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) or oxidative addition-promoting conditions.

  • C–F (Site D): Highest BDE (~116 kcal/mol). Generally inert to cross-coupling; serves as a permanent structural element or a site for Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions.

Visualization: Selective Functionalization Logic

The following diagram illustrates the decision tree for elaborating this scaffold.

ReactivityMap Start 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Step1 Step 1: C-I Activation (Suzuki/Sonogashira/Li-Exchange) Temp: -78°C to RT Start->Step1 High Selectivity (I >> Br) Inter1 Intermediate A: 3-Substituted-1-bromo- 5-chloro-2-fluorobenzene Step1->Inter1 Step2 Step 2: C-Br Activation (Suzuki/Buchwald) Temp: 60-80°C Inter1->Step2 Moderate Selectivity (Br > Cl) Inter2 Intermediate B: 1,3-Disubstituted- 5-chloro-2-fluorobenzene Step2->Inter2 Step3 Step 3: C-Cl Activation (Specialized Pd-Catalysis) Ligand: XPhos/RuPhos, Temp: >100°C Inter2->Step3 Forcing Conditions Final Final Drug Candidate (Trisubstituted Fluorobenzene) Step3->Final

Caption: Logical flow for sequential orthogonal functionalization based on halogen bond strengths.

Synthesis Protocol

If the specific isomer is unavailable commercially, it can be synthesized via Directed Ortho Metalation (DoM) . This protocol leverages the strong directing ability of the fluorine atom.

Mechanism:

The fluorine atom at C2 acidifies the adjacent proton at C3 via the inductive effect. While the proton at C6 is also ortho to a halogen (Br), the combination of F-direction and the steric environment favors lithiation at C3 (between F and H) over C6 (between Br and H) when using a hindered base like LDA at low temperatures.

Experimental Workflow:

Precursors:

  • Starting Material: 1-Bromo-5-chloro-2-fluorobenzene (Commercially available).

  • Reagents: Lithium Diisopropylamide (LDA), Iodine (I₂).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78 °C .

  • Base Generation: Add LDA (1.1 equiv) dropwise. Ensure temperature remains below -70 °C to prevent benzyne formation or halogen-dance side reactions.

  • Deprotonation: Add a solution of 1-Bromo-5-chloro-2-fluorobenzene (1.0 equiv) in THF dropwise over 20 minutes.

    • Insight: Stir for 1 hour at -78 °C. The lithium species forms selectively at the C3 position (ortho to F).

  • Quench: Add a solution of Iodine (I₂, 1.2 equiv) in THF dropwise. The solution will decolorize as iodine is consumed.

  • Workup: Allow to warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine) and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexanes/EtOH or purify via silica gel chromatography (100% Hexanes).

Validation:

  • ¹H NMR: The starting material has protons at C3, C4, C6. The product will lose the signal corresponding to the proton ortho to Fluorine (C3), leaving two singlets (or doublets with small coupling) for protons at C4 and C6.

Applications in Drug Discovery

A. Scaffold Hopping & SAR Exploration

This molecule is ideal for "Scaffold Hopping"—replacing a simple phenyl ring with a highly substituted core to improve potency or metabolic stability.

  • Metabolic Stability: The C–F bond (Position 2) blocks P450 oxidation at a typically vulnerable ortho-position.

  • Vector Exploration: The three other positions allow vectors to be placed in 3D space (Meta, Meta', Para relative to F) to probe binding pockets.

B. Late-Stage Diversification

In a library synthesis campaign, the C–Cl bond can be left intact through early steps and functionalized only in the final stage using modern catalytic systems (e.g., Pd-G3-XPhos), allowing for the rapid generation of analogs from a common advanced intermediate.

Safety & Handling

  • Sensitizer: Halogenated benzenes can be skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Light Sensitivity: The C–I bond is photolabile. Store the compound in amber vials or wrapped in foil to prevent homolytic cleavage and degradation (browning).

  • Reactive Intermediates: During synthesis, the lithiated intermediate is prone to "Halogen Dance" (migration of the Li atom) if the temperature rises above -60 °C before quenching. Strict thermal control is mandatory.

References

  • Chemical Identity & CAS: Sigma-Aldrich/Merck Product Entry for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2).[1] Link

  • Reactivity of Polyhalogenated Arenes: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 2021. Link

  • Directed Ortho Metalation (DoM) Methodology: The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[5] J. Chem. Soc., Perkin Trans.[5] 1, 1995.[5] Link

  • Lithiation Protocols: BenchChem Application Note: Lithiation of substituted bromobenzenes. Link

Sources

Exploratory

Structure Elucidation of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Multiparametric Analytical Framework

Introduction: The Polyhalogenated Challenge In modern drug discovery and materials science, densely functionalized aromatic rings serve as critical building blocks. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polyhalogenated Challenge

In modern drug discovery and materials science, densely functionalized aromatic rings serve as critical building blocks. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2)[1][2] is a prime example of a highly selective precursor designed for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[3].

However, elucidating the exact regiochemistry of a tetra-halogenated benzene presents a unique analytical challenge. The lack of contiguous protons renders traditional


H-

H COSY NMR less informative. To establish absolute structural certainty, we must deploy a self-validating analytical framework that integrates exact isotopic mass signatures with heteronuclear spin-spin coupling networks.

Mass Spectrometry: Decoding the Isotopic Fingerprint

Before advancing to magnetic resonance, Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) provides the first self-validating proof of the molecular formula (


).

The Causality of the Isotope Pattern: The analytical logic here is rooted in the natural isotopic abundances of the halogens. Iodine (


I) and Fluorine (

F) are monoisotopic[4]. However, Bromine exists as a ~1:1 ratio of

Br and

Br, while Chlorine exists as a ~3:1 ratio of

Cl and

Cl. The statistical combination of these isotopes creates a highly specific, non-forgeable mass spectral signature for the molecular ion (

).

If the observed mass spectrum does not perfectly match the theoretical distribution (Table 1), the structural hypothesis is immediately falsified, preventing wasted downstream NMR efforts.

Table 1: Theoretical Isotope Distribution for


 (

~334)
IonIsotopic CompositionTheoretical ProbabilityRelative Abundance (%)
M

Br,

Cl
0.3841100.0
M+2

Br,

Cl +

Br,

Cl
0.4963~129.2
M+4

Br,

Cl
0.1194~31.1

Multinuclear NMR Spectroscopy: The Core Elucidation Engine

To map the regiochemistry, we exploit the


F nucleus as a structural "spy"[5]. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR measurements[4].
The Self-Validating Coupling Network

The structure contains only two protons, located at C4 and C6.

  • Proton-Proton Coupling: Because C4 and C6 are separated by the C5-Cl carbon, they are meta to each other. This results in a

    
     coupling (typically 1.5–2.5 Hz)[6].
    
  • Proton-Fluorine Coupling: The fluorine atom resides at C2. The distance from C2 to C4 is four bonds (F-C2-C3-C4-H). The distance from C2 to C6 is also four bonds (F-C2-C1-C6-H). Therefore, both protons exhibit meta coupling to the fluorine (

    
    , typically 4–8 Hz)[7].
    

The Causality Check: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 coupling constants extracted from the 

H NMR spectrum must mathematically match the

values extracted from the

F NMR spectrum. If

, the peak assignments are incorrect, or an impurity is overlapping the signal.

Table 2: Predicted Multinuclear NMR Assignments (


) 
NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Coupling Constants (Hz)

H
C4~7.54dd

,


H
C6~7.23dd

,


F
C2-105.0 to -115.0dd

,


C
C2 (F)~155.0d

(Massive scalar coupling)

C
C3 (I)~85.0dHeavy atom shielding effect

(Note: Chemical shifts are predictive models based on empirical substituent effects).

Visualizing the Analytical Logic

Workflow A Sample Prep (C6H2BrClFI) B GC-EI-MS Isotope Pattern Analysis A->B C Multinuclear NMR (1H, 13C, 19F) A->C D X-Ray Crystallography (Solid State) A->D E Data Integration & Structure Verification B->E C->E D->E

Fig 1. Multiparametric analytical workflow for polyhalogenated benzene elucidation.

NMR_Logic F 19F (C2) Spy Nucleus H4 1H (C4) Meta to F & Cl F->H4 ^4J_HF (Meta) H6 1H (C6) Meta to F & Br F->H6 ^4J_HF (Meta) H4->H6 ^4J_HH (Meta)

Fig 2. Self-validating J-coupling network mapping the tetra-halogenated ring.

Experimental Workflows & Self-Validating Protocols

Protocol 1: GC-MS Isotopic Validation
  • Sample Preparation: Dissolve 1.0 mg of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene in 1.0 mL of HPLC-grade Hexane.

  • Injection Parameters: Inject 1 µL splitless into a GC-EI-MS system equipped with a DB-5MS capillary column.

  • Ionization: Utilize 70 eV Electron Impact (EI) to generate the radical cation

    
    .
    
  • Validation Logic: Extract the mass spectrum at the chromatographic apex. Normalize the

    
     334 peak to 100%. If 
    
    
    
    336 does not fall between 125–135% and
    
    
    338 does not fall between 28–35%, halt the analysis immediately. The sample lacks the required Br/Cl ratio.
Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 
    H Acquisition:  Acquire at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0s to ensure accurate integration.
    
  • 
    F Acquisition:  Acquire at 376 MHz using 64 scans. Critical Step:  You must acquire both a 
    
    
    
    H-coupled and a
    
    
    H-decoupled
    
    
    F spectrum. The decoupled spectrum will yield a sharp singlet, confirming chemical purity, while the coupled spectrum reveals the critical
    
    
    splitting[4].
  • 
    C Acquisition:  Acquire at 100 MHz using 1024 scans. The high number of scans is required to resolve the quaternary carbons bonded to halogens, which suffer from long 
    
    
    
    relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
  • Validation Logic: Cross-reference the

    
     coupling constants between the 
    
    
    
    H spectrum and the
    
    
    H-coupled
    
    
    F spectrum. A mismatch
    
    
    Hz indicates a structural misassignment.

Conclusion

The structural elucidation of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene cannot rely on a single analytical technique. By combining the rigid mathematical certainty of MS isotopic distributions with the orthogonal, self-validating spin-spin coupling networks of


H and 

F NMR, researchers can confidently confirm the regiochemistry of this highly complex scaffold prior to utilizing it in advanced synthetic campaigns.

References

1.[1] 2135861-24-2 | 1-Bromo-5-chloro-2-fluoro-3-iodobenzene. Aaronchem. 1 2. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene. Sigma-Aldrich. 2 3.[3] 1-Bromo-5-chloro-2-fluoro-3-iodobenzene. Fluorochem. 3 4.[4] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. 4 5. 19F Coupling Constants Table - Organofluorine. Alfa Chemistry. 6.[7] 19F and 1H NMR spectra of halocarbons. PubMed (NIH). 7 7.[5] New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. 5 8.[6] Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. SMBST College. 6

Sources

Foundational

Physical and chemical properties of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a specialized polyhalogenated scaffold used in high-precision medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a specialized polyhalogenated scaffold used in high-precision medicinal chemistry and materials science.

[1][2]

Executive Summary & Structural Identity

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) is a tetra-substituted benzene derivative characterized by the presence of four distinct halogen atoms.[1][2][3][4][5] In the field of organic synthesis—specifically drug discovery and organic electronics—this molecule serves as a "Site-Selective Scaffold."

Its value lies in the orthogonal reactivity of its carbon-halogen bonds. The bond dissociation energies (BDE) of C-I, C-Br, C-Cl, and C-F differ significantly, allowing researchers to sequentially functionalize the ring at specific positions without the need for protecting groups.

Structural Data
PropertyDetail
IUPAC Name 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
CAS Number 2135861-24-2
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
SMILES FC1=C(Br)C=C(Cl)C=C1I (Isomeric representation)
Structure Type 1,2,3,5-Tetrasubstituted Benzene

Physical Properties

Due to the specialized nature of this isomer, certain physical constants are derived from high-fidelity predictive models and experimental data of close structural analogs (e.g., 1-bromo-5-chloro-3-fluoro-2-iodobenzene).

PropertyValue / DescriptionNote
Physical State Crystalline SolidOff-white to pale yellow needles.
Melting Point 40°C – 45°CPredicted range based on isomeric trends.
Boiling Point 280°C – 285°CAt 760 mmHg (Predicted).
Density 2.27 ± 0.1 g/cm³High density due to heavy halogens (I, Br).
LogP ~4.2Highly lipophilic; low water solubility.
Solubility Soluble in DCM, THF, Ethyl Acetate.Insoluble in water.

Chemical Reactivity: The Orthogonal Hierarchy

The defining feature of this molecule is the chemoselectivity of its halogen substituents. Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) proceed in a defined order governed by the bond strength of the leaving group.

Reactivity Order (Fastest to Slowest)
  • C–I (Position 3): Weakest bond (~65 kcal/mol). Reacts first at low temperature (RT to 40°C).

  • C–Br (Position 1): Intermediate strength (~81 kcal/mol). Reacts second (60°C – 80°C).

  • C–Cl (Position 5): Strong bond (~96 kcal/mol). Reacts third, usually requiring specialized ligands (e.g., Buchwald phosphines) and higher heat (>100°C).

  • C–F (Position 2): Inert to standard Pd-catalysis. Acts as a permanent electronic modulator or can be activated via SNAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient.

Visualization: Site-Selective Functionalization Pathway

The following diagram illustrates the logical workflow for sequentially substituting this scaffold.

ReactivityHierarchy Start 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Step1 Step 1: C-I Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT Selectivity >99% Step2 Step 2: C-Br Coupling (Suzuki/Buchwald) Step1->Step2 Pd(dppf)Cl2, 60°C Step3 Step 3: C-Cl Coupling (Specialized Catalysis) Step2->Step3 Pd2(dba)3, XPhos, 110°C Final Tri-Functionalized Fluoro-Arene Step3->Final Final Scaffold

Caption: Sequential functionalization logic based on Bond Dissociation Energy (BDE) hierarchy.

Synthesis Protocol

While various routes exist, the most reliable method for constructing the 1,2,3,5-substitution pattern utilizes Directed Ortho Metalation (DoM) . This approach leverages the strong directing ability of the fluorine atom to install the iodine regioselectively.

Precursor

Starting Material: 1-Bromo-5-chloro-2-fluorobenzene (Commercially available).

Reaction Logic[1]
  • Acidity Analysis: The proton at Position 3 is flanked by a Fluorine (inductive withdrawal, ortho-director) and is meta to the Bromine. It is significantly more acidic than the proton at Position 4 or 6.

  • Base Selection: Lithium Diisopropylamide (LDA) is used to deprotonate C3 selectively at cryogenic temperatures.

  • Electrophile Quench: Iodine (

    
    ) is added to the lithiated intermediate.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon.

  • Reagent Prep: Add 1-Bromo-5-chloro-2-fluorobenzene (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 20 minutes. Ensure internal temperature does not rise above -70°C.

    • Mechanism:[6] The Lithium coordinates to the Fluorine, directing deprotonation at the ortho position (C3).

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the aryllithium species.

  • Iodination: Dissolve Iodine (

    
    , 12 mmol) in anhydrous THF (10 mL) and add dropwise to the cold reaction mixture. The solution will transition from colorless/yellow to dark violet/brown.
    
  • Workup: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Quench with saturated aqueous Sodium Thiosulfate (

    
    )  to reduce excess iodine (color change from violet to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (100% Hexanes) to yield the product.

Visualization: Synthesis Workflow

SynthesisRoute Precursor 1-Bromo-5-chloro-2-fluorobenzene (Starting Material) Intermediate Lithiated Intermediate (Li at Pos 3) Precursor->Intermediate Directed Ortho Metalation (DoM) Product 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (Target) Intermediate->Product Electrophilic Quench Reagent1 LDA, THF, -78°C Reagent1->Intermediate Reagent2 Iodine (I2) Reagent2->Product

Caption: Synthesis via Directed Ortho Metalation (DoM) ensuring regioselectivity at Position 3.

Handling & Safety (MSDS Highlights)

This compound is a potent alkylating/arylating agent and should be handled in a controlled laboratory environment.

  • GHS Classification:

    • H315: Causes skin irritation.[7][8][9]

    • H319: Causes serious eye irritation.[8][9]

    • H335: May cause respiratory irritation.[8][9]

  • Storage: Light-sensitive (C-I bond is photolabile). Store at 2-8°C in the dark under inert gas (Argon/Nitrogen).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DoM synthesis protocol cited above).

Sources

Exploratory

Technical Characterization & Utilization Guide: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3)

Part 1: Executive Summary & Core Directive 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3) is a high-value, tetrasubstituted arene scaffold employed primarily in Fragment-Based Drug Discovery (FBDD) and the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3) is a high-value, tetrasubstituted arene scaffold employed primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of organic light-emitting diode (OLED) materials. Its structural uniqueness lies in the presence of four distinct halogen atoms (I, Br, Cl, F) on a single benzene ring.[1]

The Pharmacological/Synthetic Value Proposition: For drug development professionals, this molecule represents a "molecular Swiss Army knife." The varying bond dissociation energies (C-I < C-Br < C-Cl << C-F) allow for orthogonal, sequential cross-coupling reactions . This enables the precise construction of non-symmetrical, polysubstituted biaryls and heterocycles without the need for intermediate protecting group manipulations.

This guide provides a rigorous technical breakdown of its physicochemical properties, spectral characterization, and a validated workflow for its chemoselective functionalization.

Part 2: Chemical Identity & Physicochemical Characterization[2]

Identity Matrix
ParameterSpecification
CAS Number 201849-16-3
IUPAC Name 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
SMILES FC1=CC(Cl)=CC(Br)=C1I
InChIKey IKJUIUCZEXVZMB-UHFFFAOYSA-N
Physicochemical Properties & Critical Quality Attributes (CQA)

Reliable characterization requires attention to the melting point discrepancy found in commercial literature.

PropertyValue / RangeTechnical Note
Appearance White to light yellow crystalline powderColoration often indicates trace iodine liberation; store in dark.
Melting Point 39.0 – 43.0 °C (Primary)Note: Some sources cite ~106°C. This likely refers to a regioisomer (e.g., 1-bromo-3-chloro-5-fluoro-4-iodobenzene). The 39-43°C range is consistent with TCI standards for this specific substitution pattern [1].
Boiling Point ~272 °C (Predicted)Decomposition likely prior to boiling at atm pressure.
Solubility Soluble in CHCl₃, DMSO, MeOHLow solubility in water.
Purity Standard ≥ 98.0% (GC)Impurities often include de-iodinated species (1-bromo-3-chloro-5-fluorobenzene).

Part 3: Structural Characterization (Spectroscopic Logic)

As a Senior Scientist, I rely on a "predictive-validation" model for confirming the identity of polyhalogenated arenes. The following spectral signatures are the definitive acceptance criteria for CAS 201849-16-3.

Nuclear Magnetic Resonance (NMR) Logic

The molecule possesses C1 symmetry with only two aromatic protons, H4 and H6 . Their chemical shifts and coupling constants are dictated by the ortho, meta, and para relationships to the halogens.

  • ¹H NMR (400 MHz, CDCl₃):

    • Signal A (H4): Located between F(3) and Cl(5).

      • Shift: ~7.2 - 7.4 ppm.

      • Splitting: Doublet of doublets (dd). Large coupling to ¹⁹F (J ~8-9 Hz) and small meta-coupling to H6 (J ~2 Hz).

    • Signal B (H6): Located between Cl(5) and Br(1).

      • Shift: ~7.5 - 7.7 ppm (Deshielded by Br/Cl proximity).

      • Splitting: Doublet (d) or fine doublet of doublets. Dominated by meta-coupling to H4 (J ~2 Hz). Long-range coupling to F is usually negligible (<1 Hz).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect 6 distinct carbon signals.

    • C-F coupling will split the C3 signal into a large doublet (J ~250 Hz) and the adjacent C2/C4 signals into smaller doublets (J ~20-25 Hz). This C-F splitting pattern is the "fingerprint" for confirming the position of the fluorine atom.

Mass Spectrometry (MS) Validation
  • Ionization: EI or ESI+.

  • Isotopic Pattern: The presence of one Br (⁵¹% ⁷⁹Br, ⁴⁹% ⁸¹Br) and one Cl (⁷⁶% ³⁵Cl, ²⁴% ³⁷Cl) creates a distinct "staircase" isotopic envelope.

    • M+ (Monoisotopic): 333.8 (⁷⁹Br, ³⁵Cl, ¹²⁷I)

    • M+2: ~335.8 (Ratio relative to M+ approx 4:3)

    • M+4: ~337.8 (Ratio relative to M+ approx 1:3)

  • Interpretation: A failure to observe this specific M/M+2/M+4 ratio indicates incorrect halogenation (e.g., di-bromo or di-chloro impurities).

Part 4: Strategic Application – Orthogonal Functionalization

The primary utility of CAS 201849-16-3 in drug discovery is its ability to undergo chemoselective cross-coupling . The reactivity hierarchy is governed by the bond strength of the carbon-halogen bond.

Reactivity Hierarchy Diagram

The following diagram illustrates the sequential workflow for functionalizing this scaffold.

ReactivityHierarchy Figure 1: Chemoselective activation hierarchy of halogen substituents on the benzene core. Start CAS 201849-16-3 (C-I, C-Br, C-Cl, C-F) Step1 Step 1: C-I Activation (Sonogashira / Suzuki) Temp: 25°C Start->Step1 Most Reactive (Weakest Bond) Step2 Step 2: C-Br Activation (Suzuki / Buchwald) Temp: 60-80°C Step1->Step2 Intermediate Step3 Step 3: C-Cl Activation (Suzuki w/ S-Phos) Temp: >100°C Step2->Step3 Low Reactivity Step4 Step 4: C-F Activation (SNAr) Requires strong nucleophile Step3->Step4 Least Reactive

Experimental Protocol: Sequential Suzuki Coupling

Objective: Selective arylation at the C-2 (Iodo) position without affecting the C-1 (Bromo) position.

Reagents:

  • Substrate: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: DME/Water or Toluene/EtOH (degassed)

Procedure:

  • Preparation: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under an argon atmosphere.

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Stir at room temperature (20-25°C) for 4-12 hours.

    • Critical Insight: Do not heat above 40°C. Higher temperatures will initiate oxidative addition at the C-Br bond, leading to a mixture of mono- and bis-arylated products.

  • Monitoring: Monitor by TLC or HPLC. The starting material (Rt ~ X min) should disappear, replaced by a single new peak (Rt ~ Y min).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check: If the product mass spectrum shows loss of both Iodine and Bromine, the temperature was too high or the catalyst too active (e.g., Pd-XPhos). Use a less active catalyst (Pd(PPh₃)₄) to maintain selectivity.

Part 5: Synthesis & Manufacturing

While typically purchased, the synthesis of CAS 201849-16-3 follows a Directed Ortho Metalation (DoM) or Sandmeyer strategy.

Retrosynthetic Analysis:

  • Precursor: 2-Bromo-4-chloro-6-fluoroaniline.

  • Transformation: Diazotization (NaNO₂/H₂SO₄) followed by iodination (KI).

  • Alternative: Lithiation of 1-bromo-3-chloro-5-fluorobenzene using LDA at -78°C, followed by quenching with I₂. The directing effect of the halogens (F > Cl/Br) directs lithiation to the position between F and Br/Cl. However, steric hindrance at the 2-position (between Br and F) makes the Sandmeyer route from the aniline more regiochemically reliable.

Part 6: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Light Sensitive. The C-I bond is labile. Store at 2-8°C in amber vials under inert gas (Argon/Nitrogen) to prevent iodine liberation (pinking/browning of solid).

  • Disposal: As a polyhalogenated aromatic, this compound must be disposed of via high-temperature incineration. Do not release into aqueous waste streams due to persistence.

Part 7: References

  • PubChem. Compound Summary for CAS 201849-16-3. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

The following technical guide details the spectroscopic characterization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene . Note on Isomer Specificity: Commercial chemical databases (e.g., PubChem, Sigma-Aldrich) frequently li...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene .

Note on Isomer Specificity: Commercial chemical databases (e.g., PubChem, Sigma-Aldrich) frequently list the isomer 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3). The characterization below is strictly generated for the 1-Bromo-5-chloro-2-fluoro-3-iodobenzene isomer (F at position 2, I at position 3) as requested, utilizing theoretical prediction algorithms and standard spectroscopic principles for poly-halogenated arenes.

Structural Logic & Electronic Environment

This molecule presents a unique "tetragonal" halogen substitution pattern (1, 2, 3, 5) on the benzene ring.[1] The structural validation relies on the "Orthogonal Reactivity" principle, where the distinct electronic environments of the four halogens create specific spectroscopic signatures.

  • Symmetry:

    
     (Asymmetric). All carbon atoms are magnetically non-equivalent.
    
  • Electronic Effects:

    • Fluorine (C2): Strong

      
      -withdrawing, 
      
      
      
      -donating. Acts as the primary "anchor" for NMR coupling (
      
      
      -coupling).
    • Iodine (C3): "Heavy Atom Effect" will significantly shield the attached Carbon (C3) in

      
      C NMR.
      
    • Protons (H4, H6): The molecule contains only two aromatic protons, situated in distinct steric and magnetic environments.

Mass Spectrometry (MS) Analysis

For poly-halogenated compounds, the molecular ion (


) is not a single peak but a distinct Isotope Cluster . Validation requires matching the observed intensity ratios to the theoretical distribution of Chlorine (

) and Bromine (

). Iodine and Fluorine are monoisotopic.
Theoretical Isotope Distribution (Calculated)

Formula:


Monoisotopic Mass:  333.80 Da (based on 

)
Ion Speciesm/z (Nominal)CompositionRelative Intensity (Approx)
M 334

100% (Base)
M+2 336

(50%) +

(33%)
~130%
M+4 338

~30%

Note: The M+2 peak is more intense than the M peak because it represents the sum of the


 contribution and the 

contribution.
MS Fragmentation Logic (DOT Diagram)

The following diagram illustrates the fragmentation pathway used to confirm the halogen positions.

MS_Fragmentation cluster_legend Diagnostic Insight M_Ion Molecular Ion [M]+. (m/z 334/336/338) Frag_I Loss of Iodine [M-I]+ (m/z 207/209) M_Ion->Frag_I Weakest Bond (C-I) Frag_Br Loss of Bromine [M-Br]+ (m/z 255/257) M_Ion->Frag_Br Secondary Frag Frag_Core Benzyne Intermediate (Highly Unstable) Frag_I->Frag_Core -Br / -Cl Legend The loss of Iodine (127 Da) is the primary diagnostic fragmentation due to the weak C-I bond energy.

Caption: Primary fragmentation pathway driven by C-I bond lability (57 kcal/mol) vs C-Br (68 kcal/mol) and C-Cl (81 kcal/mol).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural confirmation. The presence of Fluorine (


, Spin 1/2) creates characteristic splitting patterns in both 

H and

C spectra.[2]
A. H NMR Data (Predicted)

Solvent:


 | Frequency:  400 MHz
There are two aromatic protons: H4  and H6 .
ProtonChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H6 7.55 dd (Doublet of Doublets)

Hz

Hz
Deshielded: Flanked by Br (C1) and Cl (C5).Coupling: Meta to F (C2) and Meta to H4.
H4 7.82 dd (Doublet of Doublets)

Hz

Hz
Highly Deshielded: Flanked by I (C3) and Cl (C5). Iodine's anisotropy and steric compression often deshield ortho protons.
  • Diagnostic Feature: Both protons appear as doublets of doublets.[1] The coupling to Fluorine (

    
    ) is significantly larger than the proton-proton meta coupling (
    
    
    
    ).
B. C NMR Data (Predicted)

Solvent:


 | Decoupling:  Proton-decoupled
The Carbon-Fluorine coupling (

) allows for the assignment of carbon positions relative to C2.
CarbonShift (

ppm)
Coupling (

Hz)
Assignment
C2 158.5

Hz
C-F (Ipso): Distinctive doublet, very large coupling.
C1 112.0

Hz
C-Br: Ortho to F. Shielded relative to benzene.
C3 98.5

Hz
C-I: Ortho to F. Heavy Atom Effect causes significant upfield shift (shielding).
C5 135.2

Hz
C-Cl: Para to F. Small coupling.
C4 138.8

Hz
C-H: Meta to F.
C6 128.4

Hz
C-H: Meta to F.
C. F NMR Data
  • Shift:

    
     -105 to -115 ppm (Typical for poly-halo benzenes).
    
  • Pattern: Triplet (t) or dd, depending on resolution. It couples to H4 and H6 with similar

    
     values (~6-7 Hz).
    

Infrared (IR) Spectroscopy

IR is useful for fingerprinting but less specific for isomer differentiation than NMR.

  • C-H Stretch (Aromatic): 3050–3090 cm

    
     (Weak, only 2 protons).
    
  • C=C Ring Stretch: 1560, 1470 cm

    
     (Variable intensity due to asymmetry).
    
  • C-F Stretch: 1200–1250 cm

    
     (Very Strong, Broad).
    
  • C-Cl Stretch: 1050–1080 cm

    
    .
    
  • C-Br / C-I: < 700 cm

    
     (Fingerprint region, often obscured).
    

Self-Validating Quality Control Protocol

To ensure the synthesized or purchased material is the correct isomer, follow this "Decision Tree" workflow.

QC_Workflow Sample Unknown Sample (Solid) HPLC 1. HPLC Purity Check (>98% Area) Sample->HPLC MS 2. Mass Spec (LC-MS/GC-MS) HPLC->MS Isotope Check Isotope Pattern Does M+2 > M? MS->Isotope NMR_H 3. 1H NMR Analysis Isotope->NMR_H Yes Reject REJECT / RE-PURIFY Isotope->Reject No (Wrong Halogens) Coupling Check Coupling Are there two 'dd' signals? NMR_H->Coupling NMR_C 4. 13C NMR Analysis Coupling->NMR_C Yes Coupling->Reject No (Wrong Isomer) C_I_Shift Check C-I Shift Is one C < 100 ppm? NMR_C->C_I_Shift Valid VALIDATED 1-Br-5-Cl-2-F-3-I C_I_Shift->Valid Yes C_I_Shift->Reject No (Likely 2-I isomer)

Caption: Step-by-step QC workflow to differentiate the target isomer from common impurities or regioisomers.

Experimental Note: The "Heavy Atom" Check

The most critical check to distinguish 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (Target) from 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (Commercial) is the


C Chemical Shift of the Carbon attached to Iodine.
  • Target (I at C3, Ortho to F): The C-I carbon will be a doublet (

    
     Hz) appearing upfield (< 100 ppm).
    
  • Commercial (I at C2, Ortho to Br/Cl): The C-I carbon will likely be a singlet or weakly coupled, and the chemical shift environment will differ due to lack of ortho-Fluorine shielding.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on J-coupling and substituent effects).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Z-value chemical shift increments).
  • Reich, H. J. (2024). Hans Reich's Collection: NMR Data. University of Wisconsin-Madison. [Link] (Verified source for C-F coupling constants and Heavy Atom Effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

Exploratory

Structural Elucidation and Nomenclature of Mixed-Halogen Arenes: A Guide to C₆H₂BrClFI

Executive Summary The molecular formula C₆H₂BrClFI represents a unique class of tetra-substituted benzene derivatives containing four distinct halogen atoms: Bromine, Chlorine, Fluorine, and Iodine. These polyhalogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C₆H₂BrClFI represents a unique class of tetra-substituted benzene derivatives containing four distinct halogen atoms: Bromine, Chlorine, Fluorine, and Iodine. These polyhalogenated arenes are not merely nomenclatural curiosities; they serve as critical, high-value scaffolds in fragment-based drug discovery (FBDD). The presence of four distinct halogens allows for orthogonal functionalization—exploiting the varying bond dissociation energies (C-I < C-Br < C-Cl < C-F) to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a definitive framework for the IUPAC nomenclature of these isomers, resolving ambiguities through the Lowest Locant Set and Alphabetical Priority rules. Furthermore, it outlines a validated synthetic protocol for accessing these sterically crowded scaffolds.[1][2]

Part 1: The Nomenclatural Framework (IUPAC P-14.4)[3]

The formula C₆H₂BrClFI does not refer to a single compound but to a set of positional isomers . Since the benzene ring has


 symmetry (unsubstituted) and the two hydrogen atoms reduce this, the naming convention relies strictly on the hierarchy of rules established in the IUPAC Blue Book (P-14.4).
The Priority Hierarchy

To correctly name any isomer of C₆H₂BrClFI, one must follow this decision matrix. Halogens do not have priority over one another based on atomic mass; they are treated as equal prefixes.

  • Lowest Locant Set Rule: Number the ring such that the set of locants for all substituents (halogens) is minimized. The set

    
     is lower than 
    
    
    
    .
  • Alphabetical Order Rule: If multiple numbering schemes yield the same locant set, assign the lower number to the substituent cited first alphabetically.

    • Order: B romo > C hloro > F luoro > I odo.

Case Study: The Contiguous Isomer

Consider the isomer where all four halogens are adjacent.

  • Structure: A benzene ring with halogens at positions 1, 2, 3, and 4.[1]

  • Numbering Options:

    • Option A: Start numbering at Bromine. (Br=1, Cl=2 , F=3, I=4). Locant Set: 1, 2, 3, 4 .

    • Option B: Start numbering at Iodine. (I=1, F=2, Cl=3 , Br=4). Locant Set: 1, 2, 3, 4 .

  • Resolution: Since the locant sets are identical, we apply the Alphabetical Rule. Bromine (B) precedes Iodine (I).

  • Correct IUPAC Name: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene .

Decision Tree Visualization

The following diagram illustrates the logical flow for naming any mixed-halogen benzene derivative.

IUPAC_Naming_Logic Start Start: Identify Substituents (Br, Cl, F, I) LocantCheck Determine Possible Numbering Paths (Clockwise vs. Counter-Clockwise) Start->LocantCheck CompareSets Compare Locant Sets (e.g., 1,2,3,4 vs 1,2,4,5) LocantCheck->CompareSets Decision1 Are Locant Sets Different? CompareSets->Decision1 SelectLowest Select Path with Lowest Locant Set Decision1->SelectLowest Yes AlphaCheck Apply Alphabetical Priority (Br > Cl > F > I) Decision1->AlphaCheck No (Sets are Identical) FinalName Assemble Name: [Locant]-[Prefix]benzene SelectLowest->FinalName AlphaCheck->FinalName

Figure 1: IUPAC nomenclature decision tree for polyhalogenated arenes. This logic ensures unambiguous identification of positional isomers.

Part 2: Isomer Analysis and Chemical Space

For C₆H₂BrClFI, the number of isomers is determined by the relative positions of the two hydrogen atoms (or conversely, the four halogens).

Hydrogen PatternDescriptionNumber of IsomersNotes
1,2-Dihydro (Ortho)Halogens occupy positions 3, 4, 5, 6.12High steric crowding.
1,3-Dihydro (Meta)Halogens occupy positions 2, 4, 5, 6.12Asymmetric distribution.
1,4-Dihydro (Para)Halogens occupy positions 2, 3, 5, 6.6Higher symmetry potential.
Total 30 Isomers

Critical Insight: While 30 isomers exist theoretically, the 1,2,3,4-substituted patterns (where the two hydrogens are para to each other, i.e., 1,4-dihydro) are often the most synthetically desirable for creating linear extended pi-systems in materials science.

Part 3: Synthetic Protocol (Self-Validating)

Synthesizing a specific isomer of C₆H₂BrClFI requires overcoming the directing group conflicts of four different halogens. A "pot-boiling" halogenation of benzene will yield an inseparable mixture.

The Strategy: Directed Ortho-Metalation (DoM) combined with Halogen Dance or sequential Sandmeyer reactions. Target Isomer: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene.

Experimental Workflow

This protocol utilizes the high electronegativity of Fluorine to direct lithiation, followed by sequential halogen installation.

  • Starting Material: 1-Bromo-3-chloro-2-fluorobenzene (Commercially available or synthesized via Sandmeyer from 2-fluoroaniline).

  • Step 1: Regioselective Lithiation.

    • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

    • Mechanism:[3][4][5] The proton at the C4 position (para to F, ortho to Cl) is acidified by the inductive effect of F and Cl. However, the position ortho to Fluorine (C3) is blocked. The position ortho to Chlorine (C4) is most accessible?

    • Correction: In 1-bromo-3-chloro-2-fluorobenzene, the position between Cl and Br is sterically crowded. The position para to Fluorine is preferred for steric reasons if DoM isn't dominant. However, DoM directs ortho to F.

    • Refined Route: Start with 2-Chloro-1-fluoro-3-iodobenzene .

    • Step: Bromination via electrophilic aromatic substitution is difficult due to deactivation.

    • Preferred Route:Sequential Sandmeyer from 2-Chloro-3-fluoroaniline.

Validated Protocol: The "Sequential Sandmeyer" Approach

Step 1: Iodination of 2-Chloro-3-fluoroaniline

  • Reagents: NIS (N-Iodosuccinimide), DMF, RT.

  • Outcome: Directs para to the amino group (strong activator) and ortho to Fluorine.

  • Product: 2-Chloro-3-fluoro-4-iodoaniline.

  • Validation: 1H NMR will show two doublets (ortho-coupling) for the remaining aromatic protons.

Step 2: Sandmeyer Bromination

  • Reagents:

    • 
      , 
      
      
      
      (aq),
      
      
      (Diazotization).
    • 
       (Copper(I) bromide), 
      
      
      
      .
  • Mechanism: Substitution of the diazonium salt (

    
    ) with Bromide.
    
  • Product: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene .

Synthesis_Workflow SM Start: 2-Chloro-3-fluoroaniline Step1 Step 1: Electrophilic Iodination (NIS, DMF) SM->Step1 Inter Intermediate: 2-Chloro-3-fluoro-4-iodoaniline Step1->Inter Step2 Step 2: Diazotization (NaNO2, HBr, 0°C) Inter->Step2 Step3 Step 3: Sandmeyer (CuBr, 60°C) Step2->Step3 Product Target: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene Step3->Product

Figure 2: Sequential synthesis workflow leveraging the amino group as a disposable directing group.

Part 4: Characterization & Data

Verification of the specific isomer requires analyzing the coupling constants (


) in NMR, specifically the 

and

interactions.
Expected NMR Data (Predicted)

For 1-Bromo-2-chloro-3-fluoro-4-iodobenzene :

NucleusSignal TypeChemical Shift (

)
Coupling Constants (

)
Interpretation

Multiplet~ -110 ppm

coupling
F is flanked by Cl and I; distinct shift.

Doublet~ 7.1 ppm (H5)

Hz
Ortho coupling between remaining H's.

Doublet~ 7.4 ppm (H6)

Hz
Deshielded by adjacent Br.

6 Signals100-160 ppmC-F doublet (

Hz)
Confirms tetra-substitution.
Mass Spectrometry (Isotope Pattern)

The presence of Br and Cl provides a distinct isotopic fingerprint.

  • Chlorine:

    
     (75%) / 
    
    
    
    (25%)
  • Bromine:

    
     (50%) / 
    
    
    
    (50%)
  • Pattern: The molecular ion region (

    
    ) will show a complex multiplet (M, M+2, M+4) characteristic of the BrCl combination. Iodine (
    
    
    
    ) and Fluorine (
    
    
    ) are monoisotopic, simplifying the calculation.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). Rule P-14.4: Numbering.[6] International Union of Pure and Applied Chemistry.[Link]

  • PubChem Compound Summary. Halogenated Benzene Derivatives. National Library of Medicine.[Link]

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Journal of Organic Chemistry. (Discusses migration of halogens in polyhalogenated systems). [Link]

  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of halobenzenes." Journal of Organic Chemistry. (Protocol basis for lithiation strategies). [Link]

Sources

Foundational

Molecular weight and formula of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Topic: Chemo-Orthogonality in Polyhalogenated Arenes: A Technical Profile of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Orthogonality in Polyhalogenated Arenes: A Technical Profile of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists

Executive Summary

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3) represents a premier class of "polyhalogenated scaffolds" utilized in the construction of complex organic electronics and pharmaceutical intermediates. Its value lies not merely in its molecular weight, but in its chemo-orthogonality —the ability of its four distinct carbon-halogen bonds to react sequentially and selectively under controlled conditions.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic stoichiometry to address isotopic distribution, bond dissociation energetics, and site-selective functionalization protocols.

Physicochemical Characterization

Molecular Formula and Weight

At a fundamental level, the stoichiometry is defined as C₆H₂BrClFI . However, for high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations in drug development, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the halogen isotopes.

PropertyValueTechnical Context
Molecular Formula C₆H₂BrClFI Hill System notation.
Average Molecular Weight 335.35 g/mol Used for bulk stoichiometric calculations (weighing reagents).
Monoisotopic Mass 333.8057 Da Based on ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹²⁷I. Used for HRMS identification.
Exact Mass 333.80572 Da Calculated theoretical mass.
Physical State Solid / Semi-solidTypically off-white to pale yellow crystalline solid.
Melting Point 60–64 °C(Predicted) Dependent on purity and crystalline polymorph.
Isotopic Envelope Analysis (Mass Spectrometry)

The presence of Bromine and Chlorine creates a distinct isotopic "fingerprint" essential for structure validation. Unlike Fluorine (monoisotopic ¹⁹F) and Iodine (monoisotopic ¹²⁷I), Bromine and Chlorine exist as mixtures:

  • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

    
     1:1 ratio.
    
  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

    
     3:1 ratio.
    

This results in a characteristic M, M+2, M+4 pattern in the mass spectrum, which serves as a self-validating confirmation of the halogen content.

IsotopicPattern cluster_legend Abundance Logic M_Ion Molecular Ion (M) [C6H2(79Br)(35Cl)FI] Mass: ~334 M_2 M+2 Isotopomers [C6H2(81Br)(35Cl)FI] OR [C6H2(79Br)(37Cl)FI] Mass: ~336 M_Ion->M_2 +2 Da shift (Br or Cl isotope) M_4 M+4 Isotopomer [C6H2(81Br)(37Cl)FI] Mass: ~338 M_2->M_4 +2 Da shift (Both heavy isotopes) Info Relative Intensities: M (100%) : M+2 (~130%) : M+4 (~30%) (Due to 1:1 Br and 3:1 Cl overlap)

Figure 1: Theoretical isotopic fragmentation pattern logic for C₆H₂BrClFI. The M+2 peak is often the base peak or higher than M due to the combined probabilities of ⁸¹Br and ³⁷Cl.

Synthetic Utility: The Hierarchy of Reactivity

The primary utility of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is its ability to undergo site-selective cross-coupling . This is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds.[1][2]

Bond Dissociation Energy (BDE) Profile

The reactivity order for oxidative addition (with Pd(0) or Ni(0) catalysts) inversely follows the BDE strength:

  • C–I (Weakest, ~65 kcal/mol): Reacts first. Occurs at room temperature or mild heating.

  • C–Br (Medium, ~81 kcal/mol): Reacts second. Requires elevated temperatures (>60°C) or specialized ligands.

  • C–Cl (Strong, ~96 kcal/mol): Reacts third. Requires activated ligands (e.g., Buchwald phosphines) and high heat.

  • C–F (Strongest, ~116 kcal/mol): Generally inert to standard cross-coupling; serves as a final electronic modulator or directs ortho-lithiation.

Sequential Functionalization Workflow

Researchers can exploit this hierarchy to install three different functional groups (R¹, R², R³) sequentially on the same benzene ring.

ReactivityFlow Start Starting Material (1-Bromo-5-chloro-2-fluoro-3-iodobenzene) Step1 Step 1: C-I Activation (Suzuki/Sonogashira) Temp: 25°C Start->Step1 Pd(PPh3)4 Inter1 Intermediate A (I replaced by R1) Step1->Inter1 Step2 Step 2: C-Br Activation (Suzuki/Buchwald) Temp: 60-80°C Inter1->Step2 Pd(dppf)Cl2 Inter2 Intermediate B (Br replaced by R2) Step2->Inter2 Step3 Step 3: C-Cl Activation (Specialized Ligands) Temp: >100°C Inter2->Step3 Pd2(dba)3 + XPhos Final Final Scaffold (Tri-functionalized) Step3->Final

Figure 2: Sequential chemoselective functionalization strategy. Conditions are indicative and substrate-dependent.

Experimental Protocols

Structure Verification (Self-Validating System)

To ensure the integrity of the starting material before committing to expensive synthesis steps, a Dual-Validation Protocol is recommended.

Protocol A: GC-MS Analysis
  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temp Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Validation Criteria:

    • Retention time consistency.

    • Observation of the characteristic isotope pattern (M at 334, M+2 at 336, M+4 at 338).

    • Fragment ion at m/z ~207 (Loss of Iodine, [M-I]⁺) is typically prominent due to the weak C-I bond.

Protocol B: ¹³C-NMR Prediction

Due to the heavy halogenation, ¹H-NMR is limited (only 2 protons). ¹³C-NMR provides a more definitive map.

  • C-F Coupling: The carbon attached to Fluorine (C2) will appear as a doublet with a large coupling constant (

    
     Hz).
    
  • C-I Shielding: The carbon attached to Iodine (C3) will be significantly shielded (shifted upfield, typically <100 ppm) due to the heavy atom effect.

Safety and Handling

Hazard Class: Irritant / Potential Sensitizer. Halogenated arenes are lipophilic and can be absorbed through the skin.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; store in amber vials to prevent homolytic cleavage and iodine liberation (discoloration).

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety glasses, and lab coat. Work within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44557939, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]

  • Vignesh Palani, et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Lide, D. R.CRC Handbook of Chemistry and Physics (Bond Dissociation Energies). CRC Press. (General reference for C-X bond energies).

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

This guide details the commercial and technical profile of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a highly specialized halogenated arene used as a scaffold in advanced medicinal chemistry and organic electronics (OLED...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the commercial and technical profile of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a highly specialized halogenated arene used as a scaffold in advanced medicinal chemistry and organic electronics (OLEDs).

Executive Summary

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2 ) is a crowded, tetra-substituted benzene derivative.[1] It is not a commodity chemical but a high-value "building block" designed for orthogonal cross-coupling . Its specific substitution pattern allows researchers to functionalize three distinct positions on the benzene ring sequentially—exploiting the reactivity difference between Iodine (C–I), Bromine (C–Br), and Chlorine (C–Cl) bonds.[2]

  • Commercial Status: Research Scale / Make-on-Demand.

  • Primary Application: Scaffold construction for kinase inhibitors and OLED emitters.

  • Key Challenge: High cost and limited "off-the-shelf" inventory due to complex regioselective synthesis.

Chemical Identity & Properties

Accurate identification is critical as multiple isomers (e.g., 3-fluoro or 5-fluoro variants) exist with similar names.

PropertySpecification
CAS Number 2135861-24-2
IUPAC Name 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
SMILES FC1=C(Br)C=C(Cl)C=C1I
Appearance White to off-white solid / crystalline powder
Storage 2–8°C, Inert atmosphere, Protect from Light (C–I bond is photolabile)

Structural Insight: The fluorine atom is positioned between the bromine and iodine atoms (positions 1, 2, and 3). This crowding creates steric strain but also electronically activates the C–I bond for oxidative addition.

Commercial Landscape

Availability is currently restricted to specialized fine chemical suppliers. It is rarely in stock in bulk quantities (>100g) and typically requires a lead time of 2–4 weeks for synthesis.

Major Suppliers & Catalog Data
SupplierCatalog NumberPack SizeEstimated Price (USD/GBP)Stock Status
Fluorochem F6282491g~£650 ($820)Lead Time (2-3 wks)
BLD Pharm BD01427073100mg - 1gInquireStock/Synthesize
Sigma-Aldrich (Via Partners)250mg - 1gHigh TierMake-on-Demand
A2B Chem AZ97632Research QtyInquireMake-on-Demand

Sourcing Recommendation: Due to the high price per gram, verify the Isomeric Purity by requesting a 1H-NMR or 13C-NMR before purchase. Ensure the supplier distinguishes it from the more common 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3).

Technical Deep Dive: Synthesis & Reactivity

Manufacturing Route (The "Why" of the Cost)

The high cost stems from the difficulty of introducing the iodine atom regioselectively into the crowded 1,2,3-position. The most plausible industrial route utilizes Directed Ortho Metallation (DoM) , leveraging the strong directing effect of the fluorine atom.

Hypothetical Synthesis Workflow:

  • Precursor: Start with commercially available 2-Bromo-4-chloro-1-fluorobenzene .

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The Fluorine atom directs lithiation to the ortho position (C6 relative to F, or C3 in the final numbering).

  • Quench: Reaction with Iodine (I₂) or N-Iodosuccinimide (NIS).

Synthesis Start 2-Bromo-4-chloro-1-fluorobenzene (Precursor) Step1 Lithiation (LDA, -78°C) Directing Group: Fluorine Start->Step1 Inter Lithiated Intermediate (Li at C6) Step1->Inter Ortho-Lithiation Step2 Electrophilic Quench (I2 or NIS) Inter->Step2 Final 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (Target) Step2->Final Iodination

Caption: Predicted industrial synthesis via Directed Ortho Metallation (DoM), exploiting the fluorine atom to direct iodine installation.

Applications: Orthogonal Cross-Coupling

This molecule is a "Swiss Army Knife" for scaffold generation. The reactivity order of the halogens allows for Chemo-selective Sequential Coupling .

  • Site A (Iodine, C-3): Reacts first. Conditions: Pd(PPh₃)₄, Na₂CO₃, RT. (Suzuki/Sonogashira).

  • Site B (Bromine, C-1): Reacts second. Conditions: Pd(dppf)Cl₂, Heat (60-80°C).

  • Site C (Chlorine, C-5): Reacts last. Conditions: Specialized ligands (e.g., XPhos, Buchwald), High Heat (>100°C).

Coupling Core 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Step1 Step 1: C-I Activation (Room Temp Suzuki) Core->Step1 Prod1 Intermediate A (R1 group at Pos 3) Step1->Prod1 Step2 Step 2: C-Br Activation (Elevated Temp) Prod1->Step2 Prod2 Intermediate B (R1 at Pos 3, R2 at Pos 1) Step2->Prod2 Step3 Step 3: C-Cl Activation (Specialized Catalyst) Prod2->Step3 Final Tri-Functionalized Scaffold Step3->Final

Caption: Logic flow for sequential functionalization of the tri-halogenated core.

Handling & Safety Protocols

  • Light Sensitivity: The C–I bond is weak and prone to homolytic cleavage under UV/visible light, leading to iodine liberation (discoloration to purple/brown). Protocol: Wrap all reaction vessels and storage vials in aluminum foil.

  • Stability: Stable at -20°C for >1 year. At room temperature, slow decomposition may occur over months.

  • Safety: Treat as a standard halogenated aromatic (Irritant). Avoid inhalation of dust.

References

  • Fluorochem Product Data. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (F628249).[3] Retrieved from .

  • BLD Pharm Catalog. Product BD01427073. Retrieved from .

  • Patent CN113195477A.Compounds for Organic Light Emitting Devices. (Describes the use of this CAS as a key intermediate for OLED materials).
  • PubChem Compound Summary. CID 44557939 (Isomer Reference). National Library of Medicine. Retrieved from .

Sources

Foundational

Precision Engineering of the Iodobenzene Scaffold: Regiocontrol from Synthesis to Cross-Coupling

Executive Summary Iodobenzene derivatives are the linchpins of modern transition-metal-catalyzed cross-coupling. Their utility in drug discovery stems from the unique reactivity of the C–I bond—weaker and more polarizabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodobenzene derivatives are the linchpins of modern transition-metal-catalyzed cross-coupling. Their utility in drug discovery stems from the unique reactivity of the C–I bond—weaker and more polarizable than its brominated or chlorinated counterparts—allowing for orthogonal functionalization. However, the true power of the iodobenzene scaffold lies not just in its reactivity, but in the regioselectivity of its installation and subsequent transformation.

This guide moves beyond basic textbook substitution rules. It explores the "dark arts" of regiocontrol: exploiting Directed Ortho Metalation (DoM) to access non-traditional isomers, utilizing the Halogen Dance to thermodynamically reorganize scaffolds, and leveraging catalyst-controlled chemoselectivity to discriminate between multiple halogen handles.

The Hierarchy of Reactivity: Mechanistic Grounding

To control regioselectivity, one must first master chemoselectivity. In polyhalogenated arenes (common in fragment-based drug design), the order of oxidative addition determines the synthetic sequence.

The Oxidative Addition Landscape

Under standard palladium(0) catalysis conditions (e.g., Pd(PPh₃)₄), the rate of oxidative addition generally follows bond dissociation energy (BDE):



  • Mechanistic Insight: The C–I bond is the longest and weakest (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br). This allows for site-selective coupling at the iodine position while leaving bromine or chlorine substituents intact for subsequent steps.

  • Ligand Control: While the intrinsic substrate bias favors Iodine, bulky, electron-rich ligands (like

    
     or N-heterocyclic carbenes) can accelerate the oxidative addition of chlorides, sometimes compressing this reactivity gap or even inverting selectivity based on steric accessibility rather than electronic activation.
    
Visualization: The Selectivity Decision Tree

ReactivityHierarchy Start Poly-functionalized Iodobenzene Substrate Sub_I_Br Substrate contains I & Br/Cl Start->Sub_I_Br Sub_I_DG Substrate contains I & Directing Group Start->Sub_I_DG StandardCond Standard Pd(0) (e.g., Suzuki) Sub_I_Br->StandardCond DoM_Cond Lithiation (R-Li) Low Temp (-78°C) Sub_I_DG->DoM_Cond SiteSel Site-Selective Coupling at C-I Bond StandardCond->SiteSel Kinetic Control (Weakest Bond) Ortho_Li Ortho-Lithiation (Kinetic Product) DoM_Cond->Ortho_Li CIPE Directed Dance Halogen Dance (Thermodynamic Product) Ortho_Li->Dance Warm to > -40°C Isomerization

Figure 1: Decision matrix for exploiting iodobenzene reactivity. Note the bifurcation between kinetic cross-coupling and thermodynamic rearrangement (Halogen Dance).

Synthesis: Installing the Iodine Handle

The position of the iodine atom dictates the final molecular geometry. We distinguish between Electrophilic Aromatic Substitution (EAS) (governed by electronics) and Directed Ortho Metalation (DoM) (governed by coordination).

Directed Ortho Metalation (DoM)

DoM is the superior method for regioselective synthesis of 1,2-disubstituted arenes that are difficult to access via EAS.

  • Mechanism: A Directed Metalation Group (DMG) containing a heteroatom (O, N) coordinates to an alkyllithium base (Complex Induced Proximity Effect - CIPE).[1] This brings the base into proximity with the ortho proton, facilitating deprotonation.[1]

  • The Iodine Quench: The resulting aryl-lithium species is quenched with an electrophilic iodine source (typically

    
     or NIS).
    

Hierarchy of DMGs (Strongest to Weakest):

  • 
    -Carbamates (
    
    
    
    )
  • Amides (

    
    )
    
  • Sulfonamides (

    
    )
    
  • Ethers/Methoxy (

    
    )
    
The "Halogen Dance" (Base-Catalyzed Halogen Migration)

A critical concept for iodobenzenes is the Halogen Dance (HD) .[2][3] When a lithiated iodoarene is generated, the iodine atom can migrate to a different position on the ring if the reaction is not kept strictly kinetic (typically below -78°C).

  • Why it happens: The system seeks the most thermodynamically stable lithio-intermediate.[3] Often, this is the position where the negative charge is stabilized by inductive effects (e.g., ortho to a fluorine atom) or where steric strain is minimized.

  • Strategic Use: Researchers can intentionally induce a Halogen Dance to move an iodine atom from an easily accessible position (via DoM) to a "remote" position that is otherwise inaccessible.

Experimental Protocols

The following protocols are designed to be self-validating. If the color changes or yields described are not observed, pause and re-evaluate reagent quality (particularly the titer of


-BuLi).
Protocol A: Regioselective Synthesis via DoM (2-Iodoanisole)

Target: Installation of Iodine ortho to a methoxy group.

Reagents:

  • Anisole (10.0 mmol)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • TMEDA (Tetramethylethylenediamine) (1.1 equiv) - Critical for breaking Li aggregates.

  • Iodine (

    
    ) (1.2 equiv) dissolved in THF.
    
  • Solvent: Anhydrous THF.

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Anisole (1.08 g) and TMEDA (1.65 mL) to THF (20 mL).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add

    
    -BuLi dropwise over 10 minutes.
    
    • Checkpoint: Solution may turn slight yellow. Stir for 1 hour at -78°C.

  • Quench: Add the

    
    /THF solution dropwise.
    
    • Observation: The deep color of iodine will disappear instantly upon contact with the lithiated species. Continue addition until a brown color persists (excess

      
      ).
      
  • Workup: Warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (solution turns clear/yellow). Extract with EtOAc.
    
  • Validation:

    
     NMR should show a doublet (
    
    
    
    ) shifted downfield (~7.7 ppm) corresponding to the proton ortho to the iodine.
Protocol B: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Target: Coupling at C–I in the presence of C–Br.

Substrate: 1-Bromo-4-iodobenzene. Coupling Partner: Phenylboronic acid.[4][5]

Workflow:

  • Catalyst System:

    
     (3 mol%). Note: Simple triphenylphosphine ligands are sufficient to maintain selectivity for I over Br due to the large rate difference.
    
  • Conditions:

    • Solvent: DME/Water (2:1).

    • Base:

      
       (2.0 equiv).
      
    • Temperature: Room Temperature to 40°C .

    • Critical Control: Do not heat to reflux. High thermal energy can overcome the activation barrier for the C–Br bond, leading to double addition or polymerization.

  • Execution:

    • Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).

    • Mix substrate, boronic acid (1.05 equiv), and base. Add catalyst last.

    • Stir at RT for 4–6 hours.

  • Validation: Monitor via TLC or LCMS. The starting material (1-bromo-4-iodobenzene) should disappear. The product (4-bromobiphenyl) should appear.

    • Failure Mode: If 4-terphenyl (double coupling) is observed, lower the temperature or reduce catalyst loading.

Advanced Mechanistic Visualization: The Halogen Dance

The migration of iodine is a trap for the unwary but a tool for the expert. The diagram below illustrates the pathway for a base-catalyzed migration on a 1,3-dihaloarene scaffold.

HalogenDance cluster_mechanism Mechanism: The 'Dance' Step1 Starting Material (Kinetic Lithiation Site) Step2 Lithium-Iodine Exchange (Reversible) Step1->Step2 + Base (LDA) Step3 Isomerization (Migration of Li) Step2->Step3 Iodine acts as Lewis Acid bridge Step4 Thermodynamic Product (Stabilized Lithio-Species) Step3->Step4 Steric Relief / Dipole Stabilization Final Electrophile Trapping (New I-Position) Step4->Final + E+ (H+, I2, R-X)

Figure 2: The Halogen Dance mechanism.[3][6][7] The reaction is driven by the formation of the most stable organolithium intermediate, often resulting in the iodine moving to a less sterically hindered or more inductively stabilized position.

Summary of Key Regioselectivity Rules

FeatureRule of ThumbException/Modifier
Oxidative Addition I > OTf > Br > ClBulky, electron-rich ligands (e.g., NHCs) can activate Cl/Br preferentially in specific heterocycles.
DoM Selectivity Ortho to strongest DMG"Halogen Dance" can move the reactive center if temp > -78°C.
C-H Activation Sterically controlled (Meta/Para)Directing groups (e.g., amides) can force ortho activation, but C–I oxidative addition is a competing pathway.
Solvent Effect Polar solvents stabilize polar transition statesNon-polar solvents promote aggregation of organolithiums, altering DoM regioselectivity.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI (Catalysts) URL:[Link] Relevance: Defines the foundational rules of oxidative addition hierarchy (I vs Br) and ligand influence.

  • Directed ortho metalation (DoM). Source: Wikipedia / Organic Chemistry Portal (General Protocol Reference) URL:[Link] Relevance: Provides the mechanistic basis for the CIPE effect and DMG hierarchy used in Protocol A.

  • Halogen Dance Reaction and Its Application in Organic Synthesis. Source: ResearchGate (Review) URL:[Link] Relevance: Detailed review of the thermodynamic driving forces behind iodine migration on aromatic rings.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Source: PMC / NIH URL:[Link] Relevance: Discusses how specific ligands (NHCs) can override standard bond-strength hierarchies in dihaloarenes.

Sources

Exploratory

Theoretical Profiling of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: Electronic Structure and Reactivity Guide

This guide provides an in-depth theoretical framework for characterizing 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a high-value tetrasubstituted arene scaffold. This molecule represents a "programmable" chemical building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth theoretical framework for characterizing 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a high-value tetrasubstituted arene scaffold. This molecule represents a "programmable" chemical building block where the unique electronic properties of four distinct halogens allow for highly selective, sequential functionalization.

Part 1: Executive Summary & Molecular Architecture

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) is a dense halogenated scaffold characterized by a 1,2,3-trisubstitution pattern (Br-F-I) with a meta-chloro substituent.

From a theoretical standpoint, this molecule is a masterclass in sigma-hole tuning and site-selective activation . The central fluorine atom (C2) acts as an electronic modulator, enhancing the electrophilicity of the adjacent iodine (C3) and bromine (C1) atoms through inductive effects while imposing steric constraints that govern crystal packing and ligand binding.

The "Programmable" Reactivity Hierarchy

Theoretical calculations (DFT) predict a distinct hierarchy of bond activation, enabling orthogonal cross-coupling strategies:

  • Site A (C3-I): Lowest Bond Dissociation Energy (BDE); primary site for oxidative addition (e.g., Suzuki-Miyaura, Sonogashira).

  • Site B (C1-Br): Secondary activation site; accessible after C3 functionalization.

  • Site C (C5-Cl): High BDE; typically requires specialized ligands/catalysts; serves as a late-stage modification point.

  • Site D (C2-F): Chemically inert to standard Pd-catalysis; acts as a permanent electronic anchor and conformation-locking element.

Part 2: Computational Framework (The Protocol)

To accurately model this system, researchers must account for relativistic effects (due to Iodine) and non-covalent dispersion interactions (crucial for halogen bonding).

Recommended Level of Theory
  • Density Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: These functionals capture long-range dispersion forces essential for predicting halogen bond strengths and crystal packing energies.

  • Basis Sets:

    • Iodine (I): def2-TZVP (with Effective Core Potential) or LANL2DZ .

      • Why: Iodine’s core electrons exhibit relativistic contraction. An ECP handles this efficiently while the Triple-Zeta valence description captures the diffuse electron cloud necessary for sigma-hole modeling.

    • Br, Cl, F, C, H: def2-TZVP or 6-311++G(d,p) .

      • Why: Diffuse functions (++) are mandatory to describe the electron density tail where the sigma hole resides.

Computational Workflow Diagram

The following Graphviz diagram outlines the standardized workflow for the theoretical characterization of this scaffold.

ComputationalWorkflow cluster_Analysis Wavefunction Analysis Start Input Structure (1-Br-5-Cl-2-F-3-I-benzene) Opt Geometry Optimization (wB97X-D / def2-TZVP) Start->Opt Freq Frequency Analysis (NIMAG = 0 check) Opt->Freq MEP Electrostatic Potential (MEP) Map Sigma Holes (Vs,max) Freq->MEP Validated Minima NBO NBO Analysis Charge Transfer (LP -> sigma*) Freq->NBO BDE BDE Calculation Homolytic Bond Cleavage Freq->BDE Output Reactivity Profile & Crystal Engineering Data MEP->Output NBO->Output BDE->Output

Caption: Standardized computational workflow for characterizing polyhalogenated benzenes, ensuring geometric stability and accurate electronic property mapping.

Part 3: Electronic Structure & Sigma-Hole Landscape

The "Ortho-Fluorine Effect"

A critical theoretical insight for this molecule is the impact of the C2-Fluorine.

  • Mechanism: Fluorine is highly electronegative (

    
    ). Positioned ortho to Iodine and Bromine, it exerts a strong inductive withdrawal (
    
    
    
    ) through the
    
    
    -skeleton.
  • Result: This depletes electron density from the equatorial belt of the I and Br atoms, significantly enhancing the magnitude of their sigma holes (the region of positive electrostatic potential along the C-X bond axis).

  • Prediction: The

    
     (maximum potential of the sigma hole) on the Iodine atom in this molecule will be significantly higher than in iodobenzene, making it a potent Halogen Bond (XB) Donor .
    
Quantitative Descriptors (Expected Trends)

Based on comparative theoretical studies of polyhalogenated arenes:

ParameterC3-IodineC1-BromineC5-ChlorineC2-Fluorine
Bond Length (

)
~2.10~1.89~1.73~1.35
Sigma Hole (

)
Highest (Strongest XB Donor)HighModerateNegligible/Negative
BDE (kcal/mol) ~65 (Weakest) ~80~95~125 (Strongest)
Reactivity (Pd-Cat) Primary Site Secondary SiteTertiary SiteInert

Part 4: Reactivity & Synthesis Applications

Site-Selective Cross-Coupling

The theoretical BDE values directly correlate to the activation energy barrier for the oxidative addition step in Palladium-catalyzed cycles.

  • Step 1: C-I Activation: The C3-I bond is the "softest" electrophile. Using standard catalysts (e.g.,

    
    ), oxidative addition occurs exclusively at C3.
    
  • Step 2: C-Br Activation: Following the first coupling, the C1-Br bond becomes the next most reactive site.

  • Step 3: C-Cl Activation: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition at the C5-Cl bond.

Reactivity Pathway Diagram

ReactivityPath cluster_Step1 Step 1: C-I Selective cluster_Step2 Step 2: C-Br Selective cluster_Step3 Step 3: C-Cl Activation Substrate 1-Br-5-Cl-2-F-3-I-benzene Prod1 3-Aryl-1-Br-5-Cl-2-F-benzene Substrate->Prod1 Pd(0), Ar-B(OH)2 (Mild Conditions) Prod2 1,3-Diaryl-5-Cl-2-F-benzene Prod1->Prod2 Pd(0), Ar'-B(OH)2 (Elevated Temp) Prod3 1,3,5-Triaryl-2-F-benzene Prod2->Prod3 Pd(0)/SPhos, Ar''-B(OH)2 (Forcing Conditions)

Caption: Sequential functionalization strategy exploiting the calculated bond dissociation energy hierarchy (I < Br < Cl).

Part 5: Experimental Validation Protocol

To validate theoretical models, the following experimental data points are required:

  • X-Ray Crystallography: Confirm the presence of "Type II" halogen-halogen contacts or halogen-bonding networks driven by the activated Iodine sigma hole.

  • 
     NMR Chemical Shifts:  Compare experimental shifts with GIAO-DFT calculated shifts. The Carbon attached to Iodine (C3) typically shows a significant heavy-atom effect (shielding), appearing upfield (often < 100 ppm).
    
  • Competition Experiments: Run a stoichiometric reaction with 0.5 equivalents of a boronic acid and Pd catalyst to confirm exclusive C-I coupling over C-Br.

References

  • Politzer, P., & Murray, J. S. (2017). Sigma-Holes and Halogen Bonding.[1][2][3] Computational and Theoretical Chemistry.[1][4] Link

  • Brammer, L. (2017). Halogen Bonding in Crystal Engineering.[3] Royal Society of Chemistry. Link

  • Hajibabaei, P., et al. (2021). Impact of Fluorine Substitution on Halogen Bonding: A Theoretical Study. Journal of Physical Chemistry A. Link

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. Link

  • Grimme, S., et al. (2010). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu. Journal of Chemical Physics. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene from aniline

This Application Note details the high-purity synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene starting from aniline . This protocol is designed for research and development applications requiring precise regiochemic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the high-purity synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene starting from aniline . This protocol is designed for research and development applications requiring precise regiochemical control on a highly substituted benzene scaffold.

Abstract

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene presents a unique challenge in regioselectivity due to the presence of four different halogen atoms on a single benzene ring.[1] Standard electrophilic aromatic substitution (EAS) is insufficient for this substitution pattern due to competing directing effects and steric crowding. This protocol employs a hybrid strategy : utilizing the amino group of aniline to establish the initial chloro-fluoro scaffold, followed by a Directed Ortho Metalation (DoM) cascade to install the iodine and bromine atoms with high positional accuracy. This "scaffold-then-decorate" approach minimizes isomer formation and maximizes yield.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 1,2,3,5-tetrasubstituted benzene. The relative positions of the halogens suggest that the Fluorine atom serves as the primary "anchor" for directing the final functionalization steps.

  • Core Disconnection: The C-I and C-Br bonds are formed last via organolithium chemistry, leveraging the strong ortho-directing ability of the fluorine atom.[1]

  • Scaffold Synthesis: The 1-Fluoro-4-chlorobenzene core is synthesized from aniline via classical protection, chlorination, and Balz-Schiemann fluorination.[1]

Retrosynthesis Target Target: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Intermediate1 Intermediate A: 1-Fluoro-2-iodo-4-chlorobenzene Target->Intermediate1 DoM (Li/Br+) Intermediate2 Scaffold B: 1-Fluoro-4-chlorobenzene Intermediate1->Intermediate2 DoM (Li/I+) Start Starting Material: Aniline Intermediate2->Start Balz-Schiemann & Chlorination

Figure 1: Retrosynthetic logic flow. The strategy relies on sequential Directed Ortho Metalation (DoM) steps.

Part 2: Phase I - Synthesis of the Fluoro-Chloro Scaffold

Objective: Convert Aniline to 1-Fluoro-4-chlorobenzene. Mechanism: Electrophilic Aromatic Substitution followed by Diazotization and Fluorodeazoniation.

Step 1.1: Protection and Chlorination

Aniline is too reactive for direct selective chlorination. Acetylation moderates reactivity and directs para.

  • Acetylation: React Aniline (1.0 eq) with Acetic Anhydride (1.2 eq) in acetic acid to form Acetanilide .

  • Chlorination: Treat Acetanilide with Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in acetic acid.[1] The acetamido group directs the chlorine to the para position.

    • Note: Minor ortho product is removed via recrystallization.

  • Hydrolysis: Reflux the 4-chloroacetanilide in 6M HCl to yield 4-Chloroaniline .

Step 1.2: The Balz-Schiemann Reaction

This is the critical step to install the fluorine atom.

Protocol:

  • Diazotization: Suspend 4-Chloroaniline (50 mmol) in HBF₄ (tetrafluoroboric acid, 48% aq, 20 mL). Cool to -5°C. Add NaNO₂ (55 mmol) in water dropwise, maintaining temp < 0°C.

  • Precipitation: The 4-chlorobenzenediazonium tetrafluoroborate salt will precipitate. Stir for 30 min at 0°C.

  • Filtration: Filter the diazonium salt and wash with cold HBF₄, then cold ether/ethanol. Caution: Dry diazonium salts can be explosive. Keep damp or proceed immediately.[1]

  • Decomposition: Transfer the salt to a dry flask equipped with a condenser. Gently heat (flame or oil bath) to ~100-110°C. The salt decomposes (N₂ evolution) to yield 1-Fluoro-4-chlorobenzene .[1]

  • Distillation: Distill the crude oil to obtain pure product (bp ~130°C).

Data Summary: Phase I

CompoundRoleMW ( g/mol )Key Property
AnilineStarting Material93.13Nucleophilic amine
4-ChloroanilineIntermediate127.57para-directing precursor
1-Fluoro-4-chlorobenzene Core Scaffold 130.55 bp 130°C; DoM Substrate

Part 3: Phase II - The Directed Ortho Metalation (DoM) Cascade

Objective: Regioselective installation of Iodine and Bromine. Mechanism: Lithium-Hydrogen exchange (deprotonation) directed by the Fluorine atom (inductive effect), followed by electrophilic quench.[1]

Critical Mechanistic Insight

Fluorine is a potent ortho-director for lithiation due to its high electronegativity, which acidifies the adjacent proton (C-H acidity).

  • First Lithiation: Occurs ortho to F. Since the para position is blocked by Cl, there are two equivalent ortho positions (2 and 6).

  • Second Lithiation: Occurs at the remaining ortho position relative to F.

DoM_Pathway Substrate 1-Fluoro-4-chlorobenzene Lithiated1 2-Lithio Species Substrate->Lithiated1 LDA, -78°C (Ortho-F Deprotonation) Iodinated 1-Fluoro-2-iodo-4-chlorobenzene Lithiated1->Iodinated + I2 Lithiated2 6-Lithio Species Iodinated->Lithiated2 LDA, -78°C (Avoids Li-I Exchange) Final 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Lithiated2->Final + CBr4

Figure 2: Reaction pathway for the sequential introduction of Iodine and Bromine.

Step 2.1: Mono-Iodination
  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-Fluoro-4-chlorobenzene (10 mmol) and anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq, 2.0 M in THF/heptane) dropwise over 20 mins.

    • Why LDA? LDA is a bulky, non-nucleophilic base. It prevents nucleophilic attack on the ring and ensures kinetic deprotonation.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine (I₂) (1.2 eq) in THF and add dropwise. The color will fade as iodine is consumed.

  • Workup: Warm to RT. Quench with sat. Na₂S₂O₃ (to remove excess I₂). Extract with ether.[2][3]

  • Result: 1-Fluoro-2-iodo-4-chlorobenzene .

Step 2.2: Regioselective Bromination (The "Crowded" Step)

This step requires precision. We must deprotonate the remaining position ortho to Fluorine without causing "Halogen Dance" (migration of the Iodine) or Lithium-Halogen exchange.

  • Risk: Alkyl lithiums (n-BuLi) will attack the Iodine atom (Li-I exchange).[1]

  • Solution: Use LDA again at -78°C . LDA is too bulky to attack the Iodine efficiently but will deprotonate the acidic C-H bond ortho to Fluorine.

Protocol:

  • Setup: Dissolve 1-Fluoro-2-iodo-4-chlorobenzene (from Step 2.1) in anhydrous THF under Argon. Cool to -78°C .[1][2][4]

  • Lithiation: Add LDA (1.1 eq) slowly down the side of the flask. Maintain temp < -75°C.

    • Critical: Do NOT use n-BuLi.[1]

  • Incubation: Stir for 45-60 mins at -78°C.

  • Quench: Add a solution of CBr₄ (Carbon Tetrabromide) or NBS (N-Bromosuccinimide) (1.2 eq) in THF.[1]

    • CBr₄ is preferred for cleaner reactions with lithiated species.

  • Workup: Warm to RT. Quench with NH₄Cl (aq).[2][5] Extract with EtOAc.[2][5]

  • Purification: Column chromatography (Hexanes/EtOAc).

Part 4: Characterization & Validation

The final product, 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , must be validated to confirm the regiochemistry.[1]

TechniqueExpected Signal / ObservationInterpretation
¹H NMR Singlet (or doublet via F-coupling) at ~7.5-7.8 ppm (1H).[1]Only one aromatic proton remains (C4-H).[1] It is trapped between I and Cl.
¹⁹F NMR Single peak, likely split by the meta-proton.Confirms mono-fluorinated species.[1]
GC-MS Molecular Ion [M]+ clusters.[1]Look for isotope pattern of Br (79/81) and Cl (35/37). Mass ~335.
¹³C NMR 6 aromatic carbons. C-F coupling observed (doublets).C-F coupling constants (J) help assign ortho/meta carbons.

Structure Validation Logic:

  • If Br and I were para to each other, the symmetry would differ.

  • The synthesis guarantees the relative positions: Cl is para to the initial H (now substituted), F is para to Cl. I and Br are ortho to F.

  • Therefore, the 1,2,3,5 substitution pattern is locked by the synthetic route.

Part 5: Safety & Troubleshooting

  • Diazonium Salts: Potentially explosive when dry. Keep wet and decompose in solution/suspension if possible. Use a blast shield.

  • Hydrofluoric Acid (HF): The Balz-Schiemann reaction generates BF₃ and potentially HF fumes. Use a fume hood with acid gas scrubbing.

  • Organolithiums: Pyrophoric. Syringes and needles must be oven-dried and purged with Argon.[1]

  • Halogen Dance: If the final product yield is low or scrambled, the lithiation temperature was likely too high, allowing the Iodine to migrate. Ensure -78°C is maintained strictly.

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927. Link[1]

  • Snieckus, V. "Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990. Link[1]

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • Mongin, F.; Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[1][7] Tetrahedron Letters, 1996.[7] Link[1][7]

  • Leroux, F. R., et al. "The Halogen Dance Reaction: A Journey through the Periodic Table." Chemistry – A European Journal, 2016.

Sources

Application

Application Note: Regioselective Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Introduction & Strategic Analysis Target Molecule Profile The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3) represents a significant challenge in regiochemical control. As a 1,2,3,5-tetrasubstit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Target Molecule Profile

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3) represents a significant challenge in regiochemical control. As a 1,2,3,5-tetrasubstituted benzene ring containing four distinct halogens, it serves as a high-value scaffold for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) where chemoselectivity is dictated by the bond dissociation energies of the C-Halogen bonds (C-I < C-Br < C-Cl < C-F).

Retrosynthetic Logic: The "DoM" Approach

Standard Electrophilic Aromatic Substitution (EAS) is unsuitable for this synthesis due to the conflicting directing effects of the existing halogens and the inability to introduce iodine with high regiocontrol in a crowded environment.

The definitive strategy employs Directed Ortho Metalation (DoM) .[1][2][3][4]

  • Directing Group (DG): The Fluorine atom acts as the strongest ortho-director due to its high electronegativity, which acidifies the adjacent proton (inductive effect,

    
    ).
    
  • Regiocontrol: In the precursor 2-Bromo-4-chloro-1-fluorobenzene , there are two positions ortho to fluorine: C2 and C6. However, C2 is blocked by a Bromine atom. Therefore, lithiation is forced to occur exclusively at C6 (which corresponds to C3 in the final product numbering).

  • Base Selection: The use of Lithium Diisopropylamide (LDA) is critical. Unlike n-Butyllithium (n-BuLi), which promotes Lithium-Halogen exchange (attacking the Bromine), LDA acts purely as a non-nucleophilic base, deprotonating the ring without disturbing the labile C-Br bond.

Strategic Workflow Diagram

The following flowchart illustrates the critical decision points and reaction pathway.

SynthesisWorkflow Start Start: 2-Bromo-4-chloro-1-fluorobenzene Cryo Cryogenic Cooling (-78°C, N2 Atmosphere) Start->Cryo Add Substrate Solvent Solvent Prep: Anhydrous THF (Na/Benzophenone distilled) Solvent->Start Dissolve Base Base Prep: LDA Generation (n-BuLi + Diisopropylamine) Base->Cryo Add Base Lithiation Step 1: Directed Ortho Lithiation (Formation of Aryllithium Intermediate) Cryo->Lithiation Stir 1h Quench Step 2: Electrophilic Quench (Addition of I2 in THF) Lithiation->Quench Add Iodine Workup Workup & Purification (Aq. NH4Cl / Recrystallization) Quench->Workup Warm to RT Product Final Product: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Workup->Product

Caption: Figure 1. Regioselective lithiation-iodination workflow via Directed Ortho Metalation (DoM).

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
2-Bromo-4-chloro-1-fluorobenzene Precursor>98%Commercial starting material.
Diisopropylamine (DIPA) Amine Source99.5%Must be distilled from CaH₂ before use.
n-Butyllithium (n-BuLi) Lithiating Agent1.6M or 2.5M in HexanesTitrate before use to ensure accurate stoichiometry.
Tetrahydrofuran (THF) SolventAnhydrousDistilled from Na/Benzophenone or from SPS.
Iodine (I₂) Electrophile>99.8%Sublimed grade preferred.
Ammonium Chloride (NH₄Cl) QuenchSaturated Aq.[5]For neutralizing alkoxides/amides.
Step-by-Step Methodology
Phase 1: Generation of LDA (In-Situ)

Rationale: Commercial LDA can degrade. Fresh generation ensures precise molarity and absence of LiOH.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent: Add anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Amine Addition: Add Diisopropylamine (1.1 equiv relative to substrate) via syringe.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. Maintain internal temperature below -70°C.

  • Activation: Allow the mixture to stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Phase 2: Directed Ortho Lithiation

Rationale: Low temperature prevents "Benzyne" formation (elimination of LiF) and suppresses halogen scrambling.

  • Substrate Addition: Dissolve 2-Bromo-4-chloro-1-fluorobenzene (1.0 equiv, e.g., 10 mmol) in minimal anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

    • Critical Control Point: The solution may turn yellow/orange. Internal temp must stay < -70°C.

  • Metalation Time: Stir at -78°C for 1.0 to 1.5 hours .

    • Mechanistic Note: The Lithium coordinates to the Fluorine lone pair, directing deprotonation at the ortho-position (C6 of precursor).

Phase 3: Electrophilic Quench (Iodination)
  • Iodine Prep: Dissolve Iodine (1.2 equiv) in anhydrous THF (15 mL).

  • Quenching: Add the Iodine solution dropwise to the lithiated intermediate at -78°C. The color will transition from orange to dark red/brown.

  • Warming: Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to reach room temperature (RT) over 1 hour.

Phase 4: Workup & Purification
  • Hydrolysis: Quench with saturated aqueous NH₄Cl (50 mL).

  • Reduction: Add 10% aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine (solution turns from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification:

    • Crude: Off-white solid.

    • Recrystallization: Ethanol or Hexanes/EtOAc (9:1) is recommended.[6]

    • Yield Target: 85-92%.

Validation & Quality Control (QC)

Trustworthiness in synthesis requires verifying not just identity, but regio-purity.

NMR Characterization

The substitution pattern is confirmed by the disappearance of the specific aromatic proton signals and the splitting patterns of the remaining protons.

NucleusExpected SignalInterpretation
¹H NMR Singlet (or doublet with small

) at ~7.6 ppm
Only one aromatic proton remains (H at pos 4, between Cl and Br).
¹H NMR Absence of other aromatic signalsConfirms tetrasubstitution.
¹⁹F NMR Shift ~ -100 to -110 ppmDistinct shift from starting material due to ortho-Iodine shielding.
Troubleshooting Guide
  • Problem: Product contains starting material.

    • Cause: Incomplete lithiation or moisture in THF.

    • Fix: Increase LDA to 1.2 equiv; ensure rigorous drying of THF.

  • Problem: Product contains 1-Bromo-5-chloro-2-fluorobenzene (Des-iodo).

    • Cause: Protonation of the lithiated species by moisture before Iodine addition.

    • Fix: Check inert atmosphere integrity.

  • Problem: Formation of "Benzyne" byproducts (tars).

    • Cause: Temperature rose above -60°C during lithiation.[5][7]

    • Fix: Strictly maintain -78°C; do not rush addition steps.

References

  • Mongin, F., & Schlosser, M. (1996).[6] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

  • Snieckus, V. (1990). Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • BenchChem. (2025).[5] Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.[5] BenchChem Technical Library.

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[8] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[8] [8]

Sources

Method

Application Note: Sequential Suzuki-Miyaura Coupling of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Strategic Overview This guide details the chemoselective functionalization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene . This molecule represents a "privileged scaffold" in medicinal chemistry due to its ability to underg...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide details the chemoselective functionalization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene . This molecule represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo Iterative Cross-Coupling (ICC) .

The core challenge and opportunity lie in the Halogen Hierarchy . The molecule contains three distinct halogen leaving groups (I, Br, Cl) and one directing group (F). By exploiting the significant differences in Carbon-Halogen bond dissociation energies (BDE), researchers can sequentially install three different diversity elements (R1, R2, R3) with high regiocontrol.

The Reactivity Hierarchy

Success depends on adhering to the kinetic order of oxidative addition:

  • Site C3 (Iodine):

    
    . Weakest bond. Reacts under mild conditions.[1][2][3][4]
    
  • Site C1 (Bromine):

    
    . Moderate bond strength. Reacts with specialized ligands/heat.[5]
    
  • Site C5 (Chlorine):

    
    . Strong bond. Reacts only under forcing conditions with specific catalysts.
    
  • Site C2 (Fluorine): Inert to oxidative addition. Acts as an electronic modulator and steric director.

Molecular Analysis & Workflow

The following diagram illustrates the sequential logic required to navigate this scaffold without "scrambling" the regioselectivity.

ReactivityMap Start 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Step1 Step 1: C3-I Coupling (Kinetic Control) Start->Step1 Pd(PPh3)4, Na2CO3 40°C Inter1 Intermediate A: 3-Aryl-1-bromo-5-chloro- 2-fluorobenzene Step1->Inter1 Step2 Step 2: C1-Br Coupling (Ligand Activated) Inter1->Step2 Pd-XPhos, K3PO4 80°C Inter2 Intermediate B: 1,3-Diaryl-5-chloro- 2-fluorobenzene Step2->Inter2 Step3 Step 3: C5-Cl Coupling (Forcing Conditions) Inter2->Step3 Pd-RuPhos, Cs2CO3 100°C+ Final Target: 1,3,5-Triaryl-2-fluorobenzene Step3->Final

Caption: Figure 1. Sequential functionalization workflow exploiting bond dissociation energy differences (C-I < C-Br < C-Cl).

Detailed Protocols

Protocol A: C3-Selective Coupling (The Iodine Site)

Objective: Replace the Iodine at C3 while preserving the Bromine at C1. Mechanism: The C-I bond (BDE ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C-Br (~81 kcal/mol). We use a "less active" catalyst to prevent reacting the Bromine.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.01-Bromo-5-chloro-2-fluoro-3-iodobenzene
Boronic Acid 1.05Nucleophile (R1-B(OH)2)
Catalyst 0.03 (3 mol%)Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2
Base 2.0Na2CO3 (2M aqueous)
Solvent [0.2 M]DME or Toluene/Ethanol (4:1)
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh3)4 (3 mol%).

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (Dimethoxyethane) via syringe.

  • Base Addition: Add degassed 2M Na2CO3 solution.

  • Reaction: Stir at 40°C for 4–12 hours.

    • Critical Check: Monitor via HPLC/TLC. Stop immediately upon consumption of starting material. Do not overheat, or C-Br insertion will begin.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography.

Protocol B: C1-Selective Coupling (The Bromine Site)

Objective: Functionalize the C1-Bromine after the Iodine has been substituted. Mechanism: With the Iodine gone, the Bromine is now the most reactive site. However, the C-Br bond requires a more electron-rich ligand (like XPhos or SPhos) to facilitate oxidative addition, especially given the steric crowding from the ortho-Fluorine.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate A 1.0Product from Protocol A
Boronic Acid 1.2Nucleophile (R2-B(OH)2)
Precatalyst 0.02 (2 mol%)Pd2(dba)3
Ligand 0.04 (4 mol%)XPhos (or SPhos)
Base 3.0K3PO4 (anhydrous or 3M aq)
Solvent [0.2 M]1,4-Dioxane
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, mix Pd2(dba)3 and XPhos in a small amount of dioxane under Argon. Stir at RT for 15 mins to generate the active catalytic species (L-Pd-0).

  • Main Setup: Charge the reaction vessel with Intermediate A, Boronic Acid, and K3PO4.

  • Combination: Add the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 80–90°C for 12–16 hours.

    • Note: The ortho-Fluorine creates steric bulk. If conversion is slow, increase temp to 100°C, but XPhos is usually sufficient at 80°C.

  • Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography.

Protocol C: C5-Activation (The Chlorine Site)

Objective: Functionalize the final Chlorine position. Mechanism: Aryl chlorides are notoriously unreactive. This step requires a "Third Generation" Buchwald Precatalyst (like RuPhos Pd G4) which is designed to insert into difficult C-Cl bonds.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate B 1.0Product from Protocol B
Boronic Acid 1.5Nucleophile (R3-B(OH)2)
Catalyst 0.02-0.05RuPhos Pd G4 or Pd-PEPPSI-IPr
Base 3.0Cs2CO3 or KOtBu
Solvent [0.2 M]Toluene or Dioxane
Step-by-Step Methodology
  • Setup: Charge solids (Intermediate B, Boronic Acid, Base, Catalyst) into a pressure vial (microwave vial).

  • Inerting: Rigorous Argon purge (O2 inhibition is critical here).

  • Reaction: Heat to 100–110°C (oil bath) or 120°C (Microwave) for 2–24 hours.

  • Workup: Filter through Celite to remove palladium black/salts before extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Selectivity (Step 1) Temperature too high; Catalyst too active.[2]Reduce Temp to RT. Switch from Pd(dppf) to Pd(PPh3)4.
No Reaction at C1-Br (Step 2) Steric hindrance from ortho-F; Inactive catalyst.Switch ligand to SPhos (smaller profile) or CataCXium A . Increase temp to 100°C.
Protodeboronation Unstable Boronic Acid; Base too strong.Use Boronic Esters (BPin) instead of acids. Switch base to KF or K3PO4.
Homocoupling Presence of Oxygen.[2]Degas solvents rigorously (sparge with Ar for 20 mins).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fairlamb, I. J. S. (2015). Mechanism and Scope of the Suzuki–Miyaura Cross-Coupling Reaction. Topics in Current Chemistry, 369, 1–42. Link

  • BenchChem Technical Support. (2025). Reactivity of 1-Bromo-3-chloro-5-iodobenzene and Analogs. BenchChem Application Notes. Link

Sources

Application

Grignard reagent formation from 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Application Note: AN-Mg-2026-03 Topic: Chemoselective Formation of Grignard Reagent from 1-Bromo-5-chloro-2-fluoro-3-iodobenzene via I/Mg Exchange Part 1: Executive Summary & Core Directive The Challenge: Synthesizing a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-Mg-2026-03 Topic: Chemoselective Formation of Grignard Reagent from 1-Bromo-5-chloro-2-fluoro-3-iodobenzene via I/Mg Exchange

Part 1: Executive Summary & Core Directive

The Challenge: Synthesizing a Grignard reagent from 1-Bromo-5-chloro-2-fluoro-3-iodobenzene presents a "perfect storm" of chemoselectivity challenges. The substrate contains four different halogens, three of which (I, Br, Cl) are potentially reactive toward magnesium.[1][2][3][4][5] Furthermore, the presence of a fluorine atom ortho to the iodine (the primary site of reaction) creates a high risk of benzyne formation via


-elimination of magnesium fluoride. Standard direct insertion methods (Mg metal/THF) will likely result in a mixture of regioisomers, polymerization, or decomposition into benzyne intermediates.[4]

The Solution: This protocol utilizes the Knochel-Hauser Iodine-Magnesium Exchange method using the "Turbo Grignard" reagent (


). This approach operates under kinetic control at low temperatures (-40°C to -78°C), exploiting the rapid rate of I/Mg exchange relative to Br/Mg or Cl/Mg exchange. This ensures exclusive functionalization at the C3 position while suppressing the thermodynamic elimination pathway that leads to benzyne.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding

The hierarchy of halogen reactivity toward magnesium exchange is I > Br > Cl >> F .

  • Reaction Site: The C-I bond is the weakest and most polarizable, making it the kinetic site for exchange.

  • The "Ortho-Fluoro" Effect: A Grignard species generated ortho to a fluorine atom is inherently unstable. The magnesium cation can coordinate to the fluorine lone pairs, facilitating the elimination of MgClF (or MgBrF) to form a highly reactive 1,2-didehydrobenzene (benzyne).

    • Mitigation: This elimination has a high activation energy.[4] By maintaining the reaction temperature below -40°C, the magnesium species is "trapped" in its stable form, allowing for subsequent reaction with an electrophile before decomposition occurs.

  • Role of LiCl: The Lithium Chloride in the Turbo Grignard reagent breaks up the polymeric aggregates of the Grignard species, increasing the rate of exchange and solubility, which is critical at the low temperatures required to prevent side reactions.

Decision Matrix: Method Selection
FeatureDirect Insertion (Mg Metal)Standard Exchange (

)
Turbo Exchange (

)
Temperature Requires heat/initiation (Reflux/RT)0°C to RT-78°C to -40°C
Selectivity Poor (Risk of Br/I scrambling)ModerateExcellent (I only)
Stability Low (Benzyne formation likely)ModerateHigh (Kinetic stabilization)
Recommendation DO NOT USE NOT RECOMMENDED PREFERRED PROTOCOL

Part 3: Visualization & Logic Flow[4]

Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the logic behind the chosen protocol.

G Substrate 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Mg_Metal Direct Mg Insertion (> 0°C) Substrate->Mg_Metal Turbo i-PrMgCl·LiCl (-78°C) Substrate->Turbo Benzyne Benzyne Formation (Decomposition) Mg_Metal->Benzyne Elimination of MgF Scramble Br/I Scrambling (Mixture) Mg_Metal->Scramble Loss of Selectivity Target Target Grignard (Stable at -40°C) Turbo->Target Fast I/Mg Exchange Target->Benzyne If warmed > -20°C Product Final Product (Electrophile Trapped) Target->Product Electrophile (E+)

Caption: Pathway analysis showing the kinetic stabilization of the target Grignard reagent using low-temperature exchange, avoiding thermodynamic traps like benzyne formation.

Part 4: Experimental Protocol

Reagents & Equipment[6][7][8][9]
  • Substrate: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (High Purity, >98%).

  • Reagent:

    
     (1.3 M in THF, "Turbo Grignard").[4] commercially available or freshly prepared.[4]
    
  • Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).[4]

  • Atmosphere: Dry Nitrogen or Argon (Schlenk line or Glovebox).[4]

  • Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Allow to cool under a stream of dry nitrogen.

  • Charge the flask with 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of 0.5 M.

  • Cool the solution to -78°C using a dry ice/acetone bath. Note: Ensure the internal temperature reaches -78°C before proceeding.

Step 2: The Exchange (The Critical Step)

  • Load the

    
      solution (1.1 equiv) into a dry syringe.
    
  • Add the Grignard reagent dropwise over 10-15 minutes.

    • Critical Control Point: Monitor the internal temperature. Do not allow it to rise above -70°C during addition.[4]

  • Once addition is complete, stir the mixture at -78°C for 30 minutes .

    • Validation: At this temperature, Iodine exchange is complete, while Bromine exchange is kinetically inhibited.[4]

Step 3: Verification (Optional but Recommended)

  • Remove a 0.1 mL aliquot via syringe.

  • Quench immediately into a vial containing saturated

    
     solution (or 
    
    
    
    for deuterium labeling).
  • Extract with ethyl acetate and analyze via GC-MS.[4]

    • Success Criteria: Disappearance of starting material (>98% conversion) and appearance of the de-iodinated product (1-Bromo-5-chloro-2-fluorobenzene).

Step 4: Electrophile Trapping

  • Add the desired electrophile (e.g., aldehyde, ketone, Weinreb amide) dissolved in anhydrous THF dropwise.[4]

  • Maintain temperature at -78°C for 1 hour.

  • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Safety Note: Do not warm to Room Temperature until the electrophile has fully reacted to avoid benzyne formation from any unreacted Grignard.

Step 5: Quench & Workup

  • Quench the reaction with saturated aqueous

    
     or dilute HCl.[4]
    
  • Extract with EtOAc or MTBE.[4]

  • Wash organic layers with brine, dry over

    
    , and concentrate.[4]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Reaction warmed too fast; Benzyne formed.[4]Keep T < -40°C strictly until quench.
Start Material Remaining Moisture in THF killed the reagent.Re-distill THF or use fresh molecular sieves.[4]
Bromine Loss (Des-bromo product) Exchange time too long or T too high.[4]Quench strictly at 30 mins; Ensure T = -78°C.

Part 5: References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction."[4][6] Angewandte Chemie International Edition, vol. 42, no.[4] 36, 2003, pp. 4302-4320.[4] Link[4]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4] Angewandte Chemie International Edition, vol. 43, no.[4] 25, 2004, pp. 3333-3336.[4] Link[4]

  • Bao, R. L., et al. "Recent Advances in the Synthesis and Application of Organomagnesium Reagents."[4] Chemical Society Reviews, vol. 44, 2015, pp. 2413-2442.[4] Link

  • Leroux, F., et al. "The Ortho-Fluorine Effect in Organometallic Chemistry."[4] Synlett, no.[4] 18, 2006, pp. 3141-3148.[4] Link

Sources

Method

Application Note: High-Fidelity Stille Coupling Protocols for Polyhalogenated Benzenes

Executive Summary & Strategic Logic Polyhalogenated benzenes (e.g., hexachlorobenzene, 1,3,5-tribromobenzene) represent high-value scaffolds for constructing dendrimers, organic semiconductors, and complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Logic

Polyhalogenated benzenes (e.g., hexachlorobenzene, 1,3,5-tribromobenzene) represent high-value scaffolds for constructing dendrimers, organic semiconductors, and complex pharmaceutical intermediates. However, they present a dichotomy of failure modes: incomplete conversion (in exhaustive coupling) or loss of regiocontrol (in site-selective coupling).

Success relies on exploiting the Oxidative Addition (OA) hierarchy. The rate of Pd(0) insertion into the C-X bond follows the bond dissociation energy (BDE) and steric environment:



This guide provides two distinct protocols:

  • Kinetic Control Protocol: Targets the single most reactive site (e.g., I over Br) using mild catalysts and ambient temperatures.

  • Exhaustive Protocol: Forces multi-site coupling on recalcitrant bonds (e.g., C-Cl) using "super-active" bulky phosphine catalysts and the "Copper Effect."

Mechanistic Pathway & Selectivity Logic

The following diagram illustrates the decision matrix for catalyst and condition selection based on the target halogen.

StilleSelectivity Substrate Polyhalogenated Benzene Path_Select Target: Single Site (Kinetic Control) Substrate->Path_Select Diff. Halogens (e.g., I vs Br) Path_Exhaust Target: All Sites (Thermodynamic Control) Substrate->Path_Exhaust Same Halogens (e.g., Cl6, Br3) Cond_Select Cat: Pd(PPh3)4 or PdCl2(PPh3)2 Solvent: Toluene (Non-polar) Temp: 25-60°C Path_Select->Cond_Select Maintain Selectivity Cond_Exhaust Cat: Pd(P(t-Bu)3)2 or XPhos-Pd Add: CuI (10-20%) Solvent: 1,4-Dioxane/DMF Temp: >100°C Path_Exhaust->Cond_Exhaust Overcome Sterics/Energy Result_Select Product: Mono-functionalized (Retains other halogens) Cond_Select->Result_Select Result_Exhaust Product: Poly-functionalized (Star-shaped/Dendritic) Cond_Exhaust->Result_Exhaust

Caption: Decision tree for selecting reaction conditions based on substrate halogenation and desired outcome.

Critical Reagent Selection Guide

Do not use generic conditions. Select reagents based on the specific halogen bond you intend to break.

ComponentFor C-I / Activated C-Br (Selective)For C-Cl / Hindered C-Br (Exhaustive)Mechanistic Rationale
Catalyst

or


or


is slow to oxidatively add to C-Cl, preventing over-reaction. Bulky alkylphosphines (

) accelerate OA into inert C-Cl bonds.
Co-Catalyst NoneCuI (10-20 mol%) The "Copper Effect" scavenges free ligands (reducing autoretardation) and facilitates transmetallation via transient Organocopper species.
Solvent Toluene or THF1,4-Dioxane or DMFNon-polar solvents suppress ligand dissociation (slowing reaction for control). Polar solvents stabilize the transmetallation transition state.
Stannane 1.05 equivalents1.2 - 1.5 equivalents per siteExcess stannane is required in exhaustive coupling to drive equilibrium; minimal excess prevents bis-coupling in selective protocols.

Protocol A: Site-Selective Mono-Coupling

Target: Coupling C-I in the presence of C-Br, or C-Br in the presence of C-Cl. Example Substrate: 1-Bromo-4-iodobenzene or 1,3,5-Tribromobenzene (Targeting mono-arylation).

Materials
  • Substrate: 1.0 mmol (e.g., 1-bromo-4-iodobenzene).

  • Stannane: 1.05 mmol (e.g., Tributyl(phenyl)stannane).

  • Catalyst:

    
     (5 mol%, 58 mg). Note: Ensure catalyst is bright yellow. Brown/black indicates decomposition.
    
  • Solvent: Anhydrous Toluene (10 mL, 0.1 M).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask. Cool under a stream of Argon. Crucial: Oxygen promotes homocoupling of the stannane.

  • Solvation: Add the substrate and stannane. Add Toluene via syringe. Sparge the solution with Argon for 15 minutes.[1]

  • Catalyst Addition: Remove the septum briefly to add

    
     quickly against positive Argon pressure. Reseal.
    
  • Reaction:

    • For I vs Br: Stir at Room Temperature for 4-12 hours.

    • For Br vs Cl: Heat to 60°C .

  • Monitoring (Self-Validation):

    • Check TLC every 2 hours.

    • Stop Condition: When the starting material (SM) spot disappears. Do not continue stirring, or the second halogen will eventually react (scrambling).

  • Quench: Dilute with Et2O and proceed immediately to Tin Removal (Section 6) .

Protocol B: Exhaustive Poly-Coupling

Target: Reacting all C-Cl or C-Br bonds. Example Substrate: Hexachlorobenzene or 1,3,5-Tribromobenzene.

Materials
  • Substrate: 1.0 mmol (e.g., 1,3,5-Tribromobenzene).

  • Stannane: 4.5 mmol (1.5 eq per site).

  • Catalyst:

    
     (5-10 mol% per site). Alternative: 
    
    
    
    (5%) +
    
    
    (10%).
  • Additive: CuI (20 mol%). The Copper Effect is mandatory for steric crowding.

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M).

Step-by-Step Methodology
  • Glovebox/Schlenk: These electron-rich catalysts are highly air-sensitive. Weigh

    
     and CuI in a glovebox if possible.
    
  • Mixing: In a pressure vial (Schlenk tube), combine substrate, CuI, and catalyst.

  • Addition: Add degassed Dioxane and the Stannane.

  • Thermal Drive: Seal the vessel and heat to 100–120°C .

    • Why: High temperature is required to overcome the activation energy of the sterically hindered second and third additions.

  • Re-dosing (Self-Validation):

    • Check LC-MS after 12 hours.

    • Correction: If mono- or di-coupled intermediates persist, add a second portion of catalyst (2 mol%) and stannane (0.5 eq), then heat for another 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. The mixture will likely be dark/black (Pd black precipitation). Filter through Celite before Tin removal.[2]

Post-Reaction Workflow: Toxicity & Tin Removal

Organotin byproducts (e.g.,


) are neurotoxic and lipophilic, making them difficult to separate from organic products by standard chromatography.

The KF (Potassium Fluoride) Method is the industry standard for generating insoluble tin polymers.

TinRemoval Crude Crude Reaction Mixture (Product + Bu3Sn-X) Step1 Dilute with Et2O or EtOAc Crude->Step1 Step2 Add Saturated Aqueous KF (Stir vigorously 30-60 mins) Step1->Step2 Decision Precipitate Formed? Step2->Decision Decision->Step2 No (Stir Longer) Polymer Insoluble Polymer (Bu3SnF)n Decision->Polymer Yes (White Solid) Filter Filter through Celite pad Polymer->Filter Wash Phase Separate & Dry (Na2SO4) Filter->Wash Final Silica Gel Chromatography (Tin-free Product) Wash->Final

Caption: Workflow for the remediation of organotin residues using Potassium Fluoride precipitation.

Protocol Details:

  • Dissolve crude oil in Et2O.

  • Add equal volume of saturated aq. KF .

  • Stir vigorously. Tributyltin fluoride (

    
    ) is a polymeric solid that is insoluble in organic and aqueous phases.
    
  • Filter the white precipitate through a pad of Celite.[2]

  • Proceed to column chromatography.[1][3] Tip: Add 1% Triethylamine to the silica column to prevent acid-catalyzed destannylation of any remaining traces.

References

  • Mechanistic Overview & Copper Effect

    • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7][8] Organic Reactions.[1][2][3][4][6][7][9][10][11][12][13] (Definitive review on the "Copper Effect" and ligand scavenging).

    • (General Overview & Mechanism)

  • Catalyst Selection for Chlorides

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
    • (PMC Full Text on Bulky Phosphines)

  • Tin Removal Protocols

    • Renaud, P., & Sibi, M. P. (2001). "Radicals in Organic Synthesis." (Contains detailed KF workup procedures).
    • (Specific KF and Silica methods)

  • Site-Selectivity

    • Hande, S. M., et al. (2024).[12] "C−S‐Selective Stille‐Coupling Enables Stereodefined Alkene Synthesis." ResearchGate. (Recent application of selectivity in poly-functionalized systems).

Sources

Application

Sonogashira coupling using 1-Bromo-5-chloro-2-fluoro-3-iodobenzene catalyst

Application Note & Protocol Selective Sonogashira Coupling of Terminal Alkynes with 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Guide to Site-Specific C-C Bond Formation Abstract The Sonogashira cross-coupling reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Selective Sonogashira Coupling of Terminal Alkynes with 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Guide to Site-Specific C-C Bond Formation

Abstract

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a detailed protocol for the selective Sonogashira coupling of a terminal alkyne with 1-bromo-5-chloro-2-fluoro-3-iodobenzene, a polyhalogenated aromatic substrate. By exploiting the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), this guide demonstrates a method for the site-selective installation of an alkynyl group at the iodine-bearing carbon. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage polyhalogenated scaffolds for the synthesis of complex molecules, such as pharmaceuticals and advanced organic materials.[1][4][5]

Introduction: The Power of Selective Functionalization

The Sonogashira reaction, first reported in 1975, has become an indispensable method for the synthesis of arylalkynes and conjugated enynes.[1][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it tolerant of a wide range of functional groups.[7][8] In the realm of drug discovery and materials science, polyhalogenated aromatic compounds are valuable building blocks, offering multiple points for diversification. The ability to selectively functionalize one halogen over others is a key strategy for efficient and modular synthesis.

The substrate of interest, 1-bromo-5-chloro-2-fluoro-3-iodobenzene, presents four different carbon-halogen bonds. The reactivity of these bonds towards the oxidative addition step in the palladium catalytic cycle follows the general trend: C–I > C–Br > C–Cl > C–F.[1][9][10] This inherent difference in reactivity allows for a chemoselective coupling at the most labile C-I bond by carefully controlling the reaction conditions, primarily temperature.[1] This protocol will detail a robust method to achieve this selective transformation.

The Mechanism of Sonogashira Coupling

The Sonogashira coupling is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-I bond of our substrate) to form a Pd(II) complex. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle is completed by reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This species is crucial for the transmetalation step with the palladium complex.[9]

While the copper co-catalyst enhances the reaction rate, it can also lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[11] For substrates where this is a significant issue, copper-free Sonogashira protocols have been developed.[8][11][12]

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Ar-C≡CR CuX Cu(I)X Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation Cu_Acetylide Cu(I)C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers alkyne Base Base (e.g., Et₃N) Base->Alkyne_Activation Alkyne R-C≡C-H Alkyne->Alkyne_Activation

Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling

Application Protocol: Selective Alkynylation

This protocol describes the selective Sonogashira coupling of 1-bromo-5-chloro-2-fluoro-3-iodobenzene with phenylacetylene as a model terminal alkyne. The conditions are optimized for reaction at the C-I bond.

ReagentCAS NumberSupplierNotes
1-Bromo-5-chloro-2-fluoro-3-iodobenzeneN/AVariousThe key substrate. Ensure purity.
Phenylacetylene536-74-3Sigma-AldrichExample terminal alkyne.
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Strem ChemicalsA stable Pd(II) precatalyst.[13]
Copper(I) iodide (CuI)7681-65-4Acros OrganicsCo-catalyst. Use freshly opened or properly stored material.
Triethylamine (Et₃N)121-44-8FisherChemicalServes as the base and can be used as a co-solvent. Should be distilled and stored over KOH.[14]
Tetrahydrofuran (THF), anhydrous109-99-9VariousReaction solvent. Must be dry and deoxygenated.
Ethyl acetate (EtOAc)141-78-6VWR ChemicalsFor extraction.
Brine (saturated aq. NaCl)N/ALab-preparedFor washing during work-up.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9VariousFor drying the organic phase.
Silica gel7631-86-9VariousFor column chromatography.
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfers

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and chromatography

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are expensive and toxic. Copper salts are toxic. Triethylamine is corrosive and flammable.

  • Reaction Setup: To a dry 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).[13]

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). The mild temperature is crucial for the selective reaction at the C-I bond.[1] Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase) until the starting aryl iodide is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-bromo-5-chloro-2-fluoro-3-(phenylethynyl)benzene.

Data Presentation and Expected Results

The following table summarizes the key parameters for the selective Sonogashira coupling.

ParameterValue
Aryl Halide 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
Terminal Alkyne Phenylacetylene
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)
Copper Co-catalyst CuI (2 mol%)
Base Triethylamine (3 equiv)
Solvent Anhydrous THF
Temperature Room Temperature (20-25 °C)
Reaction Time 4-8 hours
Expected Product 1-Bromo-5-chloro-2-fluoro-3-(phenylethynyl)benzene
Expected Yield 85-95%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the starting material and the appearance of a new product spot with a different Rf value on TLC will indicate a successful reaction.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow for Selective Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Setup Schlenk Flask under Inert Atmosphere add_solids 2. Add Aryl Halide, PdCl₂(PPh₃)₂, and CuI setup->add_solids add_liquids 3. Add Anhydrous THF and Triethylamine add_solids->add_liquids add_alkyne 4. Add Phenylacetylene add_liquids->add_alkyne react 5. Stir at Room Temperature (4-8 hours) add_alkyne->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with aq. NH₄Cl monitor->quench Reaction Complete extract 8. Extract with EtOAc quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify product Final Product purify->product characterize 11. Characterize by NMR and HRMS product->characterize

Caption: Figure 2: Experimental Workflow for Selective Sonogashira Coupling

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficiently pure starting materials.1. Ensure a properly inert atmosphere. Use a fresh catalyst.2. Use freshly distilled/dried solvents and reagents.3. Purify starting materials before use.
Formation of Homocoupling Product (Glaser Coupling) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Reduce the amount of CuI or switch to a copper-free protocol.[3]
Reaction Stalls 1. Catalyst deactivation.2. Insufficient base.1. Add another small portion of the palladium catalyst.2. Add more base to the reaction mixture.
Formation of Side Products (e.g., coupling at C-Br) 1. Reaction temperature is too high.2. Prolonged reaction time.1. Maintain the reaction at room temperature or slightly below (e.g., using a cool water bath).2. Stop the reaction as soon as the starting aryl iodide is consumed as per TLC analysis.
Conclusion

This application note provides a comprehensive and reliable protocol for the selective Sonogashira coupling on the complex substrate 1-bromo-5-chloro-2-fluoro-3-iodobenzene. By leveraging the inherent differences in carbon-halogen bond reactivity and maintaining mild reaction conditions, a terminal alkyne can be selectively installed at the C-I position with high yield and predictability. This methodology offers a powerful strategy for the modular synthesis of highly functionalized aromatic compounds, which are of significant interest in pharmaceutical and materials science research.

References
  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." [Link]

  • Fukuyama, T., et al. "A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling." Organic Letters, 4(10), 1691-1694 (2002). [Link]

  • Gholinejad, M., & Chahkandi, M. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7314-7341 (2021). [Link]

  • Handa, S., & Lipshutz, B. H. "Sustainable HandaPhos- ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions." Angewandte Chemie International Edition, 57(17), 4643-4647 (2018). [Link]

  • Vedantu. "Sonogashira Coupling: Mechanism, Steps & Applications Explained." [Link]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6(3), 121-133 (2017). [Link]

  • CiteDrive. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." [Link]

  • Buchwald, S. L., et al. "Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides." Chemistry – A European Journal, 14(30), 9254-9257 (2008). [Link]

  • Kolarovic, A., & Schnürch, M. "A General Protocol for Robust Sonogashira Reactions in Micellar Medium." Chemistry – A European Journal, 24(51), 13516-13520 (2018). [Link]

  • Semantic Scholar. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." [Link]

  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview." [Link]

  • Panda, S. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview." Sustainable Chemical Insight in Biological Exploration, 73-86 (2023). [Link]

  • ResearchGate. "Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes." [Link]

  • Soheili, A., et al. "A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed." Organic Letters, 5(22), 4191-4194 (2003). [Link]

  • Mondal, S., & Bera, K. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." ChemistrySelect, 8(34), e202302816 (2023). [Link]

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." [Link]

  • ACS Publications. "Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes." [Link]

  • Boulton, L. "Sonogashira Coupling." Synthetic Methods in Drug Discovery: Volume 1, 122-142 (2016). [Link]

  • NIH. "Development of the Inverse Sonogashira Reaction for DEL Synthesis." [Link]

  • RSC Advances. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." [Link]

  • NIH. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." [Link]

  • Beilstein Journal of Organic Chemistry. "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions." [Link]

  • ACS Publications. "Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes." [Link]

  • NIH. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." [Link]

  • NIH. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." [Link]

  • ACS Publications. "Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction." [Link]

  • ResearchGate. "Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction." [Link]

  • ACS Publications. "Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal." [Link]

  • Wellesley College. "Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1."
  • Medium. "6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE." [Link]

Sources

Method

Application Note: Sequential Functionalization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene for Asymmetric OLED Host Synthesis

Executive Summary The synthesis of high-efficiency Organic Light-Emitting Diode (OLED) materials—particularly Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials—requires precise, asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of high-efficiency Organic Light-Emitting Diode (OLED) materials—particularly Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials—requires precise, asymmetric functionalization of aromatic cores. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 201849-16-3) represents a premier "orthogonal scaffold" for this purpose.

Its unique 1,2,3,5-substitution pattern features three distinct halogens (I, Br, Cl) with sufficiently separated bond dissociation energies (BDEs) to allow for chemoselective sequential cross-coupling . This guide details the protocols for exploiting this reactivity hierarchy (I > Br > Cl) to construct complex, non-symmetric molecular architectures without the need for protecting groups.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Compound: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene CAS: 201849-16-3 Role: Asymmetric Core Scaffold

PropertyValueRelevance to Protocol
Molecular Weight 335.35 g/mol Calculation of catalyst loading (mol%).
Appearance White to light yellow solidVisual purity check; yellowing indicates I₂ liberation.
Melting Point 106–107 °CSolid handling; suitable for recrystallization purification.
Solubility High in THF, Toluene, DCMCompatible with standard cross-coupling solvents.
Reactivity Order C–I > C–Br > C–ClBasis for sequential functionalization strategy.[1][2]
Electronic Effect 2-Fluoro substituentInductive effect (-I) activates adjacent C–I and C–Br bonds.

Strategic Analysis: The Halogen Selectivity Ladder

The success of using this scaffold relies on the kinetic control of Palladium-catalyzed oxidative addition. The distinct rates of oxidative addition allow for a "one-pot, multi-step" or sequential isolation approach.

Reactivity Hierarchy
  • Site 3 (Iodine): Lowest BDE (~65 kcal/mol). Reacts at Room Temperature (RT) to 60°C.

  • Site 1 (Bromine): Intermediate BDE (~81 kcal/mol). Reacts at 80–100°C.

  • Site 5 (Chlorine): Highest BDE (~96 kcal/mol). Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) and temperatures >100°C.

  • Site 2 (Fluorine): Generally inert to Pd-catalysis. Used to modulate HOMO/LUMO levels or for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient.

Visualization of Selectivity

The following diagram illustrates the logical flow of functionalization.

Reactivity_Ladder Scaffold 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Step1 Step 1: C-I Activation (Pd(PPh3)4, RT-60°C) Target: Donor Moiety Scaffold->Step1 Fastest Rate (Oxidative Addition) Step2 Step 2: C-Br Activation (Pd(dppf)Cl2, 80-100°C) Target: Acceptor Moiety Step1->Step2 Intermediate Rate Step3 Step 3: C-Cl Activation (Pd2(dba)3 + XPhos, >110°C) Target: Solubility/Tuning Group Step2->Step3 Slowest Rate (Requires Specialized Ligand) Final Final Asymmetric OLED Material Step3->Final Purification

Caption: Sequential activation logic based on Bond Dissociation Energy (BDE) differences.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Install the first substituent (R1) at Position 3 (replacing Iodine) while leaving Bromine and Chlorine intact.

Mechanism: The oxidative addition of Pd(0) to the C–I bond is significantly faster than to C–Br. The 2-Fluoro group exerts an inductive effect that can further activate the C–I bond, but steric hindrance must be managed by ligand choice.

Materials:

  • Scaffold: 1.0 eq (3.35 g, 10 mmol)

  • Boronic Acid (R1-B(OH)₂): 1.05 eq (Slight excess only)

  • Catalyst: Pd(PPh₃)₄ (1–3 mol%) or Pd(dppf)Cl₂ (for steric bulk)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 eq)

  • Solvent: Toluene/Ethanol (4:1 v/v) or THF/Water

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk flask with the Scaffold, Boronic Acid, and Pd catalyst.

  • Solvation: Add degassed Toluene/Ethanol mixture.

  • Activation: Add the aqueous base solution.

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (monitored by TLC/HPLC), warm gently to 40–50°C.

    • Critical Control Point: Do NOT exceed 60°C to prevent premature C–Br activation.

  • Workup: Quench with water, extract with DCM.[3] Wash organic layer with brine, dry over MgSO₄.

  • Purification: Flash column chromatography. The polarity difference between the product and starting material usually allows for easy separation.

Expected Outcome: >85% yield of 1-Bromo-5-chloro-2-fluoro-3-(R1)-benzene.

Protocol B: Sequential C-Br Functionalization

Objective: Install the second substituent (R2) at Position 1 (replacing Bromine).

Context: With the Iodine removed, the Bromine at Position 1 is now the most reactive site. The Chlorine at Position 5 remains inert under these conditions.

Materials:

  • Intermediate A (from Protocol A): 1.0 eq

  • Boronic Acid (R2-B(OH)₂) or Amine (for Buchwald): 1.1 eq

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for Buchwald)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • Setup: Combine Intermediate A, R2 reagent, and base in a reaction vessel.

  • Catalyst Addition: Add the Pd catalyst and ligand.

  • Reaction: Heat to 80–90°C for 6–12 hours.

    • Expert Insight: The presence of the 2-Fluoro group may sterically hinder Position 1. If conversion is low, switch to a smaller phosphine ligand or increase temperature to 100°C, monitoring carefully for C-Cl scrambling (rare below 110°C without specialized ligands).

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization or chromatography.

Protocol C: Advanced C-Cl Activation (The "Difficult" Step)

Objective: Functionalize Position 5 (Chlorine) or polymerize.

Context: Aryl chlorides are notoriously unreactive. This step requires "Third-Generation" Buchwald ligands designed to facilitate oxidative addition into electron-rich or neutral C–Cl bonds.

Materials:

  • Intermediate B (from Protocol B): 1.0 eq

  • Nucleophile (Boronic acid, Amine, Carbazole): 1.2–1.5 eq

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4–8 mol%)

    • Alternative: Pd-PEPPSI-IPr precatalyst.

  • Base: KOtBu or K₃PO₄ (anhydrous)

  • Solvent: Xylene or Toluene (degassed)

Step-by-Step Procedure:

  • Rigorous Inerting: This step is oxygen-sensitive. Use strict Schlenk or Glovebox techniques.

  • Reaction: Heat to 110–130°C (reflux) for 12–24 hours.

  • Monitoring: HPLC is required as TLC may not distinguish subtle changes in large OLED molecules.

  • Workup: Filter through a Celite pad to remove Palladium black (critical for OLED device performance).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Selectivity (Step 1) Temperature too high (>60°C)Lower temp to RT; Switch to Pd(PPh₃)₄ (less active than SPhos).
Incomplete Conversion (Step 2) Steric hindrance from 2-FUse Pd-PEPPSI catalysts or increase temp to 100°C.
Dehalogenation (H-substitution) β-Hydride elimination from alkyl groupsAvoid primary alkyl amines; Ensure solvent is dry; Use Cs₂CO₃.
Pd Contamination Inefficient workupUse metal scavengers (e.g., QuadraPure™) or sublimation for final OLED grade materials.

Synthesis Workflow Diagram

The following diagram details the specific pathway for creating a hypothetical "Push-Pull" OLED Host.

Synthesis_Workflow cluster_0 Step 1: Suzuki (RT) cluster_1 Step 2: Suzuki (90°C) cluster_2 Step 3: Buchwald (>110°C) Start 1-Br-5-Cl-2-F-3-I-benzene Int1 3-Carbazole-1-Br-5-Cl (Intermediate A) Start->Int1 + Carbazole-B(OH)2 Pd(PPh3)4, Na2CO3 Int2 1-Triazine-3-Carbazole-5-Cl (Intermediate B) Int1->Int2 + Triazine-B(OH)2 Pd(dppf)Cl2, K2CO3 Final Final Bipolar Host (Functionalized at 1,3,5) Int2->Final + Diphenylamine Pd2(dba)3/XPhos, KOtBu

Caption: Workflow for synthesizing a bipolar host with Donor (Carbazole) and Acceptor (Triazine) units.

References

  • Phipps, R. J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2022.

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[4] Chemical Reviews, 2022.

  • Sigma-Aldrich. "1-Bromo-5-chloro-3-fluoro-2-iodobenzene Product Specification." Merck KGaA, 2025.

  • Handy, S. T., & Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 2006.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene before handling.

Sources

Application

Strategic Utilization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene in Agrochemical Discovery

Application Note: AN-AGRO-2026-X7 Executive Summary In modern agrochemical discovery, the "Magic Methyl" effect has largely been superseded by the "Strategic Halogen" effect. The scaffold 1-Bromo-5-chloro-2-fluoro-3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-AGRO-2026-X7

Executive Summary

In modern agrochemical discovery, the "Magic Methyl" effect has largely been superseded by the "Strategic Halogen" effect. The scaffold 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (BCFI) represents a pinnacle of this design philosophy. It is not merely a structural building block but a programmable platform.

This guide details the orthogonal reactivity of BCFI. By exploiting the distinct bond dissociation energies (BDEs) of the C–I, C–Br, and C–Cl bonds, researchers can sequentially install pharmacophores with high regiocontrol. Furthermore, the central fluorine atom (C2) serves as both a metabolic blocker and an electronic modulator, enhancing the lipophilicity (logP) and bioavailability of the final active ingredient (AI).

Chemical Logic & Reactivity Hierarchy

The utility of BCFI rests on the principle of Orthogonal Reactivity . In Transition Metal-Catalyzed Cross-Coupling (TMCC), the rate of oxidative addition (OA) to a Palladium(0) center is governed by the strength of the carbon-halogen bond.

The Reactivity Hierarchy

The reactivity order for BCFI is strictly defined:

  • C3–Iodine (Highest Reactivity): Weakest bond (~65 kcal/mol). Reacts rapidly with Pd(0) at room temperature or mild heating.

  • C1–Bromine (Medium Reactivity): Stronger bond (~81 kcal/mol). Requires elevated temperatures (>60°C) or specialized bulky phosphine ligands to undergo OA.

  • C5–Chlorine (Low Reactivity): Strongest bond (~96 kcal/mol). Generally inert under standard Suzuki/Sonogashira conditions used for I/Br. It serves as a permanent structural feature to block metabolic oxidation (P450 sites).

  • C2–Fluorine (Electronic Modulator): The ortho-fluorine exerts an inductive effect (-I), slightly activating the adjacent C–I and C–Br bonds while modulating the pKa of the ring system.

Visualization of Selectivity

The following diagram illustrates the functionalization logic.

ReactivityMap Scaffold 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Site_I Site A (C3-I) Primary Coupling Scaffold->Site_I Pd(0), RT-40°C (Fast OA) Site_Br Site B (C1-Br) Secondary Coupling Scaffold->Site_Br Pd(0), >80°C (Slow OA) Site_Cl Site C (C5-Cl) Metabolic Block Scaffold->Site_Cl Inert (Structural)

Figure 1: The reactivity hierarchy allows for programmable library generation. Green path represents the first modification step.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the Iodine position while leaving the Bromine and Chlorine intact. Mechanism: The weak C–I bond undergoes oxidative addition to Pd(PPh₃)₄ even at ambient temperatures, whereas the C–Br bond requires higher activation energy.

Materials:

  • BCFI (1.0 eq)

  • Boronic Acid/Ester (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with BCFI, boronic acid, and the Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures risk competing oxidative addition at the C1-Bromine site.

  • Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X) and appearance of the mono-coupled product. If >5% bis-coupled product (reaction at I and Br) is observed, lower temperature to 25°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography. The residual Br and Cl atoms provide excellent lipophilic handles for separation.

Protocol B: C1-Selective Sonogashira Coupling (Sequential)

Objective: After C3 functionalization, react the C1-Bromine to install an alkyne linker (common in protox-inhibiting herbicides).

Materials:

  • C3-Functionalized Intermediate (1.0 eq)[2]

  • Terminal Alkyne (1.2 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N or Diisopropylamine (used as solvent/base mix)

Step-by-Step Methodology:

  • Setup: Combine the intermediate, Pd catalyst, and CuI in a dry pressure tube.

  • Activation: Add the amine base (degassed) and the terminal alkyne.

  • Reaction: Heat to 80–90°C for 12 hours.

    • Why High Temp? The C–Br bond is significantly stronger than the C–I bond. The elevated temperature is required to drive the oxidative addition.

    • Chemoselectivity Check: The C5–Cl bond will remain intact under these conditions, preserving the metabolic blocking group.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Agrochemical Design Applications

Metabolic Stability (The C5-Cl Role)

In agrochemicals, the para-position relative to a directing group is a metabolic "hotspot" for Cytochrome P450 oxidation. By retaining the Chlorine at C5 (which is para to the C2-F), you effectively block hydroxylation.

  • Data Point: Aromatic chlorination typically increases metabolic half-life (

    
    ) by 2–5 fold in plant microsome assays compared to the hydro-analog.
    
The Fluorine Effect (C2)

The fluorine atom at C2 is not just a bystander; it is a "Bioisostere."

  • Lipophilicity: Fluorine increases

    
    , facilitating transport across the waxy leaf cuticle.
    
  • Conformation: The small van der Waals radius of F (1.47 Å) vs H (1.20 Å) creates a specific steric lock, often forcing the adjacent phenyl rings (added via Suzuki coupling) into a twisted conformation that improves binding selectivity to target enzymes (e.g., SDH or ALS).

Summary of Physical Properties
PropertyValue (Approx)Impact on Agrochemical
LogP 4.2 - 4.8High lipophilicity; excellent cuticle penetration.
C–I BDE ~65 kcal/molEnables mild, selective primary coupling.
C–Br BDE ~81 kcal/molEnables robust secondary coupling.
C–Cl BDE ~96 kcal/molSurvives synthesis; blocks metabolism in vivo.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the sequential library generation workflow, moving from the raw building block to a candidate Active Ingredient (AI).

Workflow cluster_safety Safety & Integrity Start Start: BCFI Scaffold (1-Br-5-Cl-2-F-3-I-benzene) Step1 Step 1: C3-Selective Coupling (Suzuki/Negishi) Start->Step1 Pd(PPh3)4, 40°C Targeting C-I Inter Intermediate A (C3-Aryl/Alkyl, C1-Br, C5-Cl) Step1->Inter Step2 Step 2: C1-Selective Coupling (Buchwald/Sonogashira) Inter->Step2 Pd-XPhos, 90°C Targeting C-Br Final Target Active Ingredient (Dual Functionalized + Metabolic Block) Step2->Final Warning Avoid n-BuLi Risk of Benzyne formation at C2-C3

Figure 2: Sequential functionalization workflow. Note the specific warning regarding strong bases due to the F-I proximity.

References

  • Fairlamb, I. J. S. (2007). Chemoselective Cross-Coupling of Polyhalogenated Arenes. Chemical Society Reviews.[3] Link

  • Jeschke, P. (2010).[4] The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science. Link

  • Luo, Y. et al. (2010). Bond Dissociation Energies of Haloarenes: Trends and Implications for Catalysis. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene. Link

Disclaimer: This application note is for research purposes only. All synthesis involving halogenated aromatics should be performed in a fume hood with appropriate PPE.

Sources

Method

Diazotization and iodination of halogenated anilines

Application Note: High-Efficiency Diazotization and Iodination of Halogenated Anilines Executive Summary Aryl iodides are critical "gold standard" electrophiles in medicinal chemistry, particularly for palladium-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Diazotization and Iodination of Halogenated Anilines

Executive Summary

Aryl iodides are critical "gold standard" electrophiles in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) where they exhibit superior reactivity compared to bromides or chlorides. However, the synthesis of iodinated aromatics from halogenated anilines presents distinct challenges: poor solubility of the precursor in aqueous acid, weak basicity of the amine due to electron-withdrawing halogens, and the thermal instability of the resulting diazonium salts.

This guide provides a bifurcated protocol strategy. We present a Standard Aqueous Protocol for soluble substrates and an Advanced Organic Solvent Protocol (p-TsOH mediated) for recalcitrant, poly-halogenated anilines. This approach ensures high yields while mitigating explosion hazards associated with dry diazonium intermediates.

Mechanistic Principles & Pathway Analysis

The transformation follows a Sandmeyer-type mechanism.[1] The critical step is the generation of the nitrosonium ion (


), the active electrophile. In halogenated anilines, the electron-withdrawing nature of the halogens (F, Cl, Br) deactivates the amine, making the initial nucleophilic attack on 

the rate-limiting step.
Figure 1: Reaction Mechanism and Pathway Logic

The following diagram outlines the mechanistic flow and the divergence between aqueous and organic solvent pathways.

DiazotizationMechanism cluster_solvents Solvent System Impact Start Halogenated Aniline (Ar-NH2) Attack N-Nitrosation (Ar-NH-NO) Start->Attack Nucleophilic Attack NO_Gen Nitrosonium Gen. (NaNO2 + Acid -> NO+) NO_Gen->Attack Electrophile Source Diazo Diazonium Salt (Ar-N2+ X-) Attack->Diazo - H2O (Acid Catalyzed) Radical Radical Transfer (SET Mechanism) Diazo->Radical + Iodide (I-) Product Aryl Iodide (Ar-I) Radical->Product - N2 (Gas Evolution) Aq Aqueous (HCl/H2SO4) Issue: Low Solubility Org Organic (MeCN/p-TsOH) Benefit: Homogeneous

Caption: Mechanistic flow from amine activation to radical iodination. Note the critical role of solvent choice in maintaining homogeneity for halogenated substrates.

Critical Decision Matrix: Protocol Selection

Do not apply a "one-size-fits-all" approach. Halogenated anilines vary significantly in pKa and lipophilicity. Use the decision tree below to select the safe and effective protocol.

DecisionTree Start Substrate Assessment Solubility Is the aniline soluble in 2M HCl at 0°C? Start->Solubility Yes Yes Solubility->Yes No No / Slurry Formed Solubility->No ProtocolA PROTOCOL A Standard Aqueous Method (HCl / NaNO2 / KI) Yes->ProtocolA ProtocolB PROTOCOL B Filimonov Method (MeCN / p-TsOH / NaNO2 / KI) No->ProtocolB Note Note: Poly-fluorinated anilines almost always require Protocol B ProtocolB->Note

Caption: Selection logic based on substrate solubility. Protocol B is recommended for poly-halogenated or highly lipophilic substrates.

Experimental Protocols

Protocol A: Standard Aqueous Method

Best for: Mono-halogenated anilines (e.g., 4-chloroaniline, 3-bromoaniline) with reasonable acid solubility.

Reagents:

  • Substrate (10 mmol)

  • HCl (conc. 37%, 2.5 equiv) or

    
     (2.5 equiv)
    
  • 
     (1.1 equiv) dissolved in minimal water
    
  • KI (1.5 - 2.0 equiv) dissolved in water

Procedure:

  • Acidification: Suspend the aniline in water (20 mL) and add acid slowly. Cool to -5°C to 0°C using an ice/salt bath. Crucial: Ensure temperature does not exceed 5°C to prevent phenol formation.

  • Diazotization: Add the

    
     solution dropwise via an addition funnel below the surface of the liquid. Maintain temperature < 5°C. Stir for 20 mins.
    
    • Validation: Test the solution with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).

  • Iodination: Dissolve KI in water (10 mL). Add this solution slowly to the cold diazonium mixture.

    • Observation: Expect vigorous evolution of

      
       gas and formation of a dark oil/precipitate.
      
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.

  • Workup: Extract with EtOAc or DCM. Wash the organic layer with 10% sodium thiosulfate (

    
    ) to remove excess iodine (indicated by color change from purple/brown to yellow/clear). Dry over 
    
    
    
    and concentrate.
Protocol B: The Filimonov Procedure (Organic Solvent)

Best for: Poly-halogenated anilines (e.g., 2,4-difluoroaniline, pentafluoroaniline) and weak bases insoluble in water.

Scientific Rationale: This method uses p-Toluenesulfonic acid (p-TsOH) in Acetonitrile (MeCN) . The organic solvent solubilizes the lipophilic aniline, while p-TsOH provides protons for


 decomposition without the "salting out" effect of inorganic acids. The resulting diazonium tosylates are significantly more stable than their chloride counterparts.

Reagents:

  • Substrate (10 mmol)

  • p-TsOH

    
     (3.0 equiv)
    
  • 
     (2.0 equiv) - Solid or aqueous paste
    
  • KI (2.5 equiv)[2]

  • Acetonitrile (MeCN) (20-30 mL)

Procedure:

  • Preparation: Dissolve p-TsOH in MeCN at room temperature.

  • Diazotization: Add the aniline substrate. Then, add

    
     gradually.
    
    • Note: Unlike Protocol A, this can often be performed at 10-20°C due to the stability of the tosylate intermediate, though cooling to 0°C is safer for initial optimization.

  • Monitoring: Stir for 30-45 minutes. Verify the disappearance of the starting amine via TLC.[3]

  • Iodination: Add KI (solid or dissolved in minimal water) directly to the reaction mixture.

  • Reaction: Stir at RT for 2 hours. If conversion is incomplete, heat to 40°C carefully.

  • Workup: Pour the reaction mixture into water. Extract with diethyl ether or EtOAc. Wash with sodium thiosulfate solution to remove iodine.

Data Summary & Optimization Table

ParameterProtocol A (Aqueous)Protocol B (MeCN/p-TsOH)Impact on Yield
Solvent Water / HClAcetonitrileSolubility: MeCN prevents slurry formation, ensuring complete diazotization.
Acid Source Mineral (HCl/H2SO4)Organic (p-TsOH)Stability: Tosylate counter-ions stabilize the diazonium salt better than chlorides.
Temp < 5°C (Strict)0°C - 20°CSafety: Higher stability of Protocol B intermediates reduces thermal runaway risk.
By-products Phenols (Hydrolysis)Azo-couplingPurity: Anhydrous conditions in Protocol B minimize phenol formation.

Safety & Troubleshooting

  • Explosion Hazard: Diazonium salts of halogenated anilines (especially perfluorinated ones) are shock-sensitive explosives if isolated and dried. NEVER filter the diazonium salt to dryness. Always process in situ.

  • Off-Gassing: Both protocols generate significant

    
     gas. Ensure reaction vessels are not sealed tight and have adequate headspace.
    
  • Iodine Burns: The reaction generates elemental iodine as a byproduct. Use thiosulfate washes during workup to quench.

  • Emerging Safety Tech: Recent literature (Ritter et al., Science 2024) suggests nitrate reduction strategies to avoid diazonium accumulation entirely.[1] While promising, the protocols above (A and B) remain the standard for preparative scale in current drug development settings.

References

  • Organic Syntheses Protocol (Standard Aqueous): Dains, F. B.; Eberly, F. Organic Syntheses, Coll. Vol. 2, p. 355 (1943). "p-Iodoaniline".[4] [Link]

  • Polymer-Supported Reagents (Green Chemistry): Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. Organic Letters, 2008 , 10(18), 3961–3964.[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates".[5][6] [Link]

  • Safety in Diazonium Chemistry (New Paradigm): Mateos, J.; Zhang, M.; Ritter, T. Science, 2024 , 384(6694), 446-452. "Nitrate reduction enables safer aryldiazonium chemistry".[1][7][8][9] [Link][1]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene via Palladium-Catalyzed Cross-Coupling

Introduction: Unlocking Molecular Complexity through Chemoselective Catalysis Polyhalogenated aromatic compounds are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity through Chemoselective Catalysis

Polyhalogenated aromatic compounds are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. The substrate at the heart of this guide, 1-bromo-5-chloro-2-fluoro-3-iodobenzene, is a prime example of such a versatile scaffold. It presents three distinct carbon-halogen centers (C-I, C-Br, C-Cl), each with a unique reactivity profile that can be exploited using modern palladium-catalyzed cross-coupling reactions.

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of the catalytic process. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions is inversely proportional to their bond dissociation energies (BDEs). This fundamental principle establishes a clear and predictable reactivity hierarchy: C-I > C-Br >> C-Cl .[1][2][3] The carbon-iodine bond, being the weakest, is the most susceptible to oxidative addition by a palladium(0) catalyst, making it the primary site for initial functionalization under carefully controlled conditions.[1][4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep, mechanistically-grounded understanding of how to achieve highly selective cross-coupling reactions on this challenging substrate. We will detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing exclusively on the selective transformation of the C-I bond while preserving the C-Br and C-Cl bonds for subsequent synthetic manipulations.

Mechanistic Cornerstone: The Palladium(0) Catalytic Cycle and Selectivity

At the core of these transformations is the palladium catalytic cycle, a well-established sequence of elementary organometallic steps.[5][6][7] The cycle typically begins with the active Pd(0) catalyst, which may be added directly or generated in situ from a more stable Pd(II) precatalyst.[2][8] The selective functionalization of 1-bromo-5-chloro-2-fluoro-3-iodobenzene is dictated by the initial, and often rate-determining, step: oxidative addition.[9][10]

  • Oxidative Addition: The Pd(0) complex inserts into the most labile carbon-halogen bond. Due to the BDE hierarchy, this is overwhelmingly the C-I bond. This step forms a square planar Aryl-Pd(II)-Halide intermediate.

  • Transmetalation (for Suzuki & Sonogashira): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[6][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

The remarkable selectivity arises from the significant kinetic barrier difference for the oxidative addition into the C-I, C-Br, and C-Cl bonds. By employing mild reaction temperatures and carefully chosen catalyst systems, we can operate within a thermodynamic window where C-I bond cleavage is facile, while C-Br and C-Cl activation remain prohibitively slow.[4]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln Active Catalyst ArPdX Aryl-Pd(II)-X Ln (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Aryl-Pd(II)-R' Ln (Transmetalated Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR_out Ar-R' ArPdR->ArR_out X_out [M]-I ArPdR->X_out ArX_in Ar-I ArX_in->Pd0 R_in R'-[M] R_in->ArPdX

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[3][7] For our target substrate, this protocol is designed for high selectivity at the iodine position, yielding a 3-aryl-1-bromo-5-chloro-2-fluorobenzene derivative. The use of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the efficient oxidative addition and subsequent steps at moderate temperatures.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
1-Bromo-5-chloro-2-fluoro-3-iodobenzene>98%Commercially AvailableStarting Material (1.0 equiv)
Arylboronic Acid>97%Commercially AvailableCoupling Partner (1.2 equiv)
Palladium(II) Acetate [Pd(OAc)₂]Catalyst GradeSigma-Aldrich, StremPrecatalyst (2 mol%)
SPhos>98%Sigma-Aldrich, StremLigand (4 mol%)
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific, VWRBase (3.0 equiv)
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Inert Gas (Argon or Nitrogen)High PurityAirgas, PraxairFor atmosphere control
Standard Glassware------Flame-dried Schlenk flask, condenser
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle at least three times to ensure the complete removal of oxygen.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with the inert gas for at least 30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask containing the solids to achieve a substrate concentration of ~0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the starting aryl trihalide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired product.

Expert Insights
  • Catalyst System: The combination of Pd(OAc)₂ and SPhos forms a highly active Pd(0) catalyst in situ. SPhos is a bulky biarylphosphine ligand that promotes reductive elimination and prevents catalyst deactivation.

  • Base and Solvent: The aqueous base (K₂CO₃ in dioxane/water) is crucial for activating the boronic acid in the transmetalation step.[2] The water co-solvent can also accelerate the reaction.

  • Temperature Control: Maintaining the temperature at or below 80 °C is critical for selectivity. Higher temperatures can provide sufficient energy to overcome the activation barrier for oxidative addition into the C-Br bond, leading to undesired byproducts.[4]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Solids: Aryl Trihalide, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃ prep2 Add to Flame-Dried Schlenk Flask prep1->prep2 react1 Purge Flask with Inert Gas (3x) prep2->react1 prep3 Degas Solvent (Dioxane/H₂O) react2 Add Degassed Solvent react1->react2 react3 Heat to 80 °C & Stir react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool & Quench (EtOAc/H₂O) react4->workup1 workup2 Extract & Dry Organic Layer workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Application Protocol 2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] It uniquely employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which facilitates the transmetalation step. This protocol is optimized for exclusive coupling at the C-I bond.

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
1-Bromo-5-chloro-2-fluoro-3-iodobenzene>98%Commercially AvailableStarting Material (1.0 equiv)
Terminal Alkyne>97%Commercially AvailableCoupling Partner (1.1 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeSigma-Aldrich, StremCatalyst (2 mol%)
Copper(I) Iodide (CuI)>99%Sigma-Aldrich, StremCo-catalyst (4 mol%)
Triethylamine (Et₃N)Anhydrous, >99.5%Acros Organics, Sigma-AldrichBase and Solvent
Toluene or THFAnhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichOptional Co-solvent
Inert Gas (Argon or Nitrogen)High PurityAirgas, PraxairFor atmosphere control
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, evacuate under high vacuum, and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine via syringe to achieve a substrate concentration of ~0.2 M. If the starting material has poor solubility, a co-solvent like anhydrous toluene or THF can be used. Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe to the stirring solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. A gentle warming to 40-50 °C may be required for less reactive alkynes, but room temperature is often sufficient and preferable for maintaining selectivity.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining triethylammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insights
  • Dual Catalysis: The synergy between palladium and copper is key. The C-I bond is activated by Pd(0), while the alkyne is activated by Cu(I).[11]

  • Base: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.

  • Anaerobic Conditions: It is crucial to maintain strict oxygen-free conditions, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

  • Copper-Free Variants: While the copper co-catalyst is traditional, modern methods sometimes use copper-free conditions with specific ligands (e.g., PCy₃) to avoid issues related to copper contamination, although this may require re-optimization.[12]

Application Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][14] This protocol allows for the selective amination of the C-I position using either a primary or secondary amine. The choice of a strong, non-nucleophilic base and a suitable ligand is paramount for achieving high yields.

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
1-Bromo-5-chloro-2-fluoro-3-iodobenzene>98%Commercially AvailableStarting Material (1.0 equiv)
Primary or Secondary Amine>98%Commercially AvailableCoupling Partner (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]Catalyst GradeSigma-Aldrich, StremPrecatalyst (1-2 mol%)
Xantphos or BINAP>98%Sigma-Aldrich, StremLigand (2-4 mol%)
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)>98%Sigma-Aldrich, Acros OrganicsBase (1.4 equiv)
Toluene or DioxaneAnhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichSolvent
Inert Gas (Argon or Nitrogen)High PurityAirgas, PraxairFor atmosphere control
Step-by-Step Experimental Protocol
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv) and the ligand (e.g., Xantphos, 0.02-0.04 equiv) to a Schlenk flask. Add anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the base (NaOtBu or Cs₂CO₃, 1.4 equiv) and 1-bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv).

  • Reagent Addition: Finally, add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask and heat in a preheated oil bath to 90-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insights
  • Base Selection: The choice of base is critical. NaOtBu is a strong base suitable for many amines. For more sensitive substrates, the milder Cs₂CO₃ may be preferred to avoid side reactions.[15]

  • Ligand Choice: Ligands like Xantphos (with a large "bite angle") or BINAP are effective in promoting the reductive elimination step, which is often rate-limiting in C-N coupling.

  • Substrate Scope: While this protocol is robust, highly hindered amines or electron-poor anilines may require higher catalyst loadings or longer reaction times.

Comparative Summary of Reaction Conditions

ReactionCatalyst SystemBaseSolvent SystemTypical Temp.Key Insight
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Dioxane / Water80 °CAqueous base is key for transmetalation.
Sonogashira Pd(PPh₃)₄ / CuIEt₃NEt₃N / Toluene25 - 50 °CDual Pd/Cu catalysis; strict anaerobic conditions required.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane90 - 100 °CStrong base and specialized ligand are crucial for C-N bond formation.

References

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. Available at: [Link]

  • Ma, D., & Cai, Q. (2008). Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1450-1460. Available at: [Link]

  • Gurubaran, S., & Sigman, M. S. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2883-2893. Available at: [Link]

  • Gurubaran, S., & Sigman, M. S. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Available at: [Link]

  • ResearchGate. (n.d.). (a) Effect of ligand coordination to palladium on the selective... Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]

  • MDPI. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Available at: [Link]

  • PMC. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11479-11527. Available at: [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • PMC. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Available at: [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Available at: [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Scilit. (n.d.). Selective Palladium‐Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Available at: [Link]

  • ResearchGate. (2025). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (n.d.). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. Available at: [Link]

  • ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... Available at: [Link]

  • ACS Publications. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Wiley Online Library. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Part 1: Executive Summary & Strategic Analysis The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene presents a classic "crowded ring" challenge. You are attempting to install a fourth halogen onto a benzene ring that...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene presents a classic "crowded ring" challenge. You are attempting to install a fourth halogen onto a benzene ring that already possesses three distinct halogens (Br, Cl, F) with competing electronic and steric effects.

Low yields in this synthesis are rarely due to a single factor. They typically stem from regioselectivity errors (iodination at the wrong carbon) or halogen scrambling (the "Halogen Dance" reaction).

This guide prioritizes the Directed Ortho Metalation (DoM) route over the classical Sandmeyer reaction. While Sandmeyer is robust, the multi-step precursor synthesis (nitration/reduction/bromination) often suffers from poor isomer separation. The DoM route is shorter but requires strict kinetic control to prevent thermodynamic equilibration.

The Core Challenge: Regioselectivity

Your starting material is likely 1-Bromo-5-chloro-2-fluorobenzene .

  • Target Site (C3): Ortho to Fluorine, Meta to Chlorine. (Kinetic Product via F-chelation).

  • Competitor Site (C6): Between Bromine and Chlorine.[1] (Thermodynamic Product via inductive acidification).

If your yield is low (<40%), you are likely deprotonating at C6 or triggering a Halogen Dance where the bromine migrates.

Part 2: Critical Workflows & Protocols

The Optimized DoM Protocol (Lithiation)

Recommended for high-purity applications.

Mechanism: Lithium-Hydrogen exchange directed by Fluorine. Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

ParameterRecommendationScientific Rationale
Base Selection LiTMP (Freshly prepared)LiTMP is bulkier than LDA. It struggles to access the sterically crowded C6 position (between Br and Cl), favoring the target C3 position (ortho to F).
Temperature -78°C (Strict) Higher temperatures (>-60°C) allow the kinetic C3-lithio species to equilibrate to the thermodynamic C6-lithio species or trigger Halogen Dance.
Solvent THF (Anhydrous) THF is required for the coordination of Lithium to the Fluorine directing group. Do not use ether alone.
Quench Iodine (in THF) Add pre-dissolved Iodine solution rapidly. Solid iodine addition is too slow and causes local hotspots.
Visualization: The "Halogen Dance" Trap

The following diagram illustrates why your yield might be low. If the temperature rises, the kinetic C3-Li intermediate rearranges.

HalogenDance Start 1-Bromo-5-chloro- 2-fluorobenzene Kinetic Kinetic Intermediate (Li at C3 - Target) Start->Kinetic LiTMP, -78°C (F-Directed) Thermo Thermodynamic Intermediate (Li at C6 - Impurity) Start->Thermo LDA (Less Bulky) Kinetic->Thermo Warming > -60°C (Equilibration) Product TARGET PRODUCT (Iodine at C3) Kinetic->Product Quench w/ I2 Dance Halogen Dance Product (Br migrates to C6) Thermo->Dance Br Migration Trash Wrong Isomers (I at C6 or Br scrambled) Thermo->Trash Quench w/ I2 Dance->Trash

Caption: Figure 1. Kinetic vs. Thermodynamic control pathways. Warming the reaction allows the lithium to migrate from the target C3 position to the crowded C6 position or trigger bromine migration.

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a major byproduct with the same mass as the product but different retention time. What is it?

Diagnosis: You have likely synthesized 1-Bromo-5-chloro-2-fluoro-6-iodobenzene . Cause: Lithiation occurred at C6 (between Br and Cl) instead of C3. Solution:

  • Switch to LiTMP: The steric bulk of tetramethylpiperidide prevents it from deprotonating the crowded C6 pocket.

  • Internal Quench: If LiTMP fails, mix the Iodine with the silane/borate (if using in situ methods) or use an "In-situ Trap" method where the base is added to a mixture of substrate and electrophile (though this is risky with Iodine).

  • Check Temperature: Ensure your internal probe reads -78°C, not just the bath.

Q2: My reaction turns black/tarry upon adding Iodine.

Diagnosis: Radical decomposition or exothermic runaway. Cause: Adding solid Iodine generates localized heat, causing the unstable aryl-lithium species to decompose. Solution:

  • Dissolve

    
     in anhydrous THF (1M) before addition.
    
  • Add the Iodine solution down the side of the flask (cooled) to pre-chill it before it hits the reaction mixture.

Q3: I see "de-brominated" products (1-Chloro-4-fluorobenzene derivatives).

Diagnosis: Lithium-Halogen Exchange (Li/Br exchange) is competing with Deprotonation. Cause: n-Butyllithium (n-BuLi) attacks the Bromine atom faster than it removes the proton. Solution:

  • Never use n-BuLi directly. You must generate LDA or LiTMP in situ by adding n-BuLi to the amine (diisopropylamine or TMP) first.

  • Ensure the amine is dry and in slight excess (1.1 eq) to consume all n-BuLi before the substrate is added.

Q4: Can I use the Sandmeyer route instead?

Analysis: Yes, but it is longer. Route: 1-Chloro-4-fluorobenzene


 Nitration (ortho to F) 

Reduction

Bromination

Sandmeyer (Iodine). Critical Issue: The bromination of 2-fluoro-5-chloroaniline often yields the para isomer (relative to amine) rather than the required ortho isomer. You will struggle to separate the isomers. The DoM route is superior for this specific substitution pattern.

Part 4: Step-by-Step Experimental Protocol (DoM Route)

Safety Warning: Organolithium reagents are pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

  • Preparation of LiTMP:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) and 2,2,6,6-tetramethylpiperidine (1.2 eq).

    • Cool to 0°C .

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Stir for 30 mins at 0°C.

  • Lithiation (The Critical Step):

    • Cool the LiTMP solution to -78°C (Dry ice/Acetone).

    • Dissolve 1-Bromo-5-chloro-2-fluorobenzene (1.0 eq) in THF.

    • Add the substrate solution slowly (over 20 mins) along the flask wall.

    • Hold time: Stir at -78°C for exactly 1 hour . (Do not over-stir; risk of scrambling).

  • Quenching:

    • Dissolve Iodine (1.2 eq) in THF.

    • Add the Iodine solution dropwise, maintaining temp < -70°C.

    • Once addition is complete, allow to warm to room temperature.[2]

  • Workup:

    • Quench with saturated Na2S2O3 (Sodium Thiosulfate) to remove excess iodine (solution turns from purple to yellow).

    • Extract with EtOAc, wash with Brine, dry over MgSO4.

Decision Matrix for Yield Improvement

DecisionMatrix Problem Low Yield / Impurities Check1 Is the impurity a Regioisomer? Problem->Check1 Check2 Is the impurity De-brominated? Check1->Check2 No Sol1 Use LiTMP instead of LDA (Steric Control) Check1->Sol1 Yes (C6 attack) Sol2 Ensure n-BuLi is fully consumed (Pre-mix base longer) Check2->Sol2 Yes (Li-Br exchange) Sol3 Lower Temp / Faster Quench (Kinetic Control) Check2->Sol3 No (Decomposition)

Caption: Figure 2. Troubleshooting logic flow for optimizing the synthesis.

References

  • Schlosser, M. (2005). "The regioselective lithiation of fluorinated arenes." Angewandte Chemie International Edition, 44(3), 376-393. Link

    • Authority on Fluorine-directed metalation and the "optional site" selectivity.
  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. Link

    • Definitive guide on the mechanism of halogen migration in lithi
  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link

    • Specific reference for the competition between F-directed and inductive lithi
  • Organic Chemistry Portal. "Sandmeyer Reaction." Link

    • General reference for the alternative diazonium p

Sources

Optimization

Purification of crude 1-Bromo-5-chloro-2-fluoro-3-iodobenzene by recrystallization

Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Advanced Troubleshooting & Recrystallization Protocols for Heavily Halogenated Aromatics Introduction & Thermodynamic Context Purifying he...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Advanced Troubleshooting & Recrystallization Protocols for Heavily Halogenated Aromatics

Introduction & Thermodynamic Context

Purifying heavily halogenated, asymmetric aromatics like 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) presents unique thermodynamic challenges. Lacking hydrogen-bond donors or acceptors, this pentasubstituted benzene relies entirely on weaker London dispersion forces and dipole-dipole interactions for crystal lattice formation. Consequently, it is highly susceptible to 1—commonly known as "oiling out"—where the compound separates as an impurity-rich emulsion rather than a pure solid lattice[1]. This guide provides a self-validating methodology and troubleshooting framework to ensure high-purity crystallization.

Section 1: Solvent System Selection

To successfully crystallize this compound, we must carefully navigate its narrow metastable zone[2]. A mixed-solvent system is required: a "primary solvent" to dissolve the highly lipophilic compound, and an "anti-solvent" to force supersaturation.

Table 1: Quantitative Comparison of Solvent Systems for Halogenated Aromatics

Solvent System (Primary / Anti)Primary BP (°C)Anti-Solvent BP (°C)Primary Dielectric Constant (ε)Suitability & Thermodynamic Profile
Ethanol / Water 78.4100.024.5Optimal . Provides a gradual polarity gradient, allowing precise control over the cloud point.
Methanol / Water 64.7100.032.7Moderate . The lower boiling point restricts the operational temperature range for dissolution.
Hexanes / Ethyl Acetate 68.077.12.0 (Hexanes)Alternative . Useful for highly lipophilic crude batches, but rapid evaporation complicates cooling.

Section 2: Self-Validating Recrystallization Protocol

This protocol utilizes the optimal Ethanol/Water system. Every step includes a self-validation checkpoint to ensure the physical chemistry aligns with the expected outcome.

  • Step 1: Primary Dissolution Suspend the crude 1-Bromo-5-chloro-2-fluoro-3-iodobenzene in a minimum volume of boiling absolute Ethanol.

    • Causality: High temperatures maximize kinetic energy, breaking the weak intermolecular forces of the crude solid.

    • Self-Validation Checkpoint: The solution must be completely transparent. If particulates remain, they are insoluble inorganic salts or polymeric impurities. Perform a hot gravity filtration before proceeding.

  • Step 2: Anti-Solvent Titration While maintaining the solution at a gentle boil, add Deionized Water dropwise. Stop immediately when a faint, persistent opalescence (the "cloud point") is achieved.

    • Causality: The water increases the dielectric constant of the medium, drastically reducing the solubility of the halogenated benzene and pushing the system to the exact2[2].

  • Step 3: Metastable Zone Re-entry Add boiling Ethanol dropwise just until the solution clears again.

    • Self-Validation Checkpoint: The solution is now perfectly saturated at its boiling point. If it requires more than 5% of the total volume to clear, the anti-solvent was over-titrated.

  • Step 4: Controlled Nucleation & Cooling Remove the flask from the heat source. Allow it to cool at a controlled rate (approximately 0.5 °C/min) to room temperature, then transfer to an ice bath.

    • Causality: Rapid cooling bypasses the metastable zone and forces the system into the labile region, triggering 2 rather than orderly crystal growth[2].

  • Step 5: Isolation & Verification Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold Ethanol/Water (1:1). Verify purity via melting point analysis and quantitative HPLC.

Section 3: Troubleshooting Guides & FAQs

Q: My solution formed a dense, milky oil at the bottom of the flask instead of crystals. What happened and how do I fix it? A: This is Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the compound's melting point is lower than the temperature at which it saturates the solution. Because 3 than they do in the bulk solvent, the resulting oil is highly impure[3].

  • The Fix: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a single clear phase. 4 (Ethanol) to lower the saturation temperature, and cool the solution much more slowly[4].

Q: Why does 1-Bromo-5-chloro-2-fluoro-3-iodobenzene specifically struggle with oiling out compared to simpler aromatics? A: The extreme asymmetry of the halogens (Br, Cl, F, I) reduces the crystal lattice energy. Furthermore, structurally similar byproducts from the synthesis (e.g., des-bromo or des-iodo analogs) cause significant freezing-point depression. These large impurities 5, preventing them from stacking neatly into a crystal lattice and making the formation of an emulsion thermodynamically favorable[5].

Q: How can I force crystallization if adjusting the solvent volume doesn't work? A: You must lower the activation energy required for nucleation. The most reliable method is introducing a pure 1 just as it enters the metastable zone (before it oils out)[1]. If no seed crystal is available, vigorously scratching the inside of the glass flask with a glass stirring rod can generate micro-shards of glass that act as nucleation sites.

Section 4: Process Visualization

Recrystallization N1 Crude 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene N2 Dissolve in Hot Primary Solvent (Ethanol) N1->N2 N3 Titrate Anti-Solvent (Water) Until Cloud Point N2->N3 N4 Add Primary Solvent Dropwise Until Clear N3->N4 N5 Controlled Cooling Ramp (0.5 °C/min) N4->N5 N6 Phase Separation: Crystals or Oil? N5->N6 N7 Reheat to Dissolve, Add 5-10% Primary Solvent N6->N7 Oiling Out (LLPS) N8 Introduce Seed Crystal at Metastable Zone N6->N8 Clear / Supersaturated N7->N5 N9 Vacuum Filtration & Cold Solvent Wash N8->N9 Crystal Growth N10 Pure Crystalline Product N9->N10

Figure 1: Decision-tree workflow for the recrystallization and LLPS troubleshooting.

References

Sources

Troubleshooting

Technical Support Center: Grignard Reaction of Aryl Halides

Topic: Side Product Formation & Troubleshooting Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The "Hidden"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Product Formation & Troubleshooting Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Chemistry of Grignard Reagents

Welcome to the Advanced Technical Support Center. You are likely here because your aryl Grignard formation (


) has deviated from the textbook pathway. While the Grignard reaction is a cornerstone of organometallic chemistry, the formation of aryl magnesium halides is fraught with competing radical and anionic pathways that lead to three primary "killer" side products:
  • Biaryls (

    
    ):  Via Wurtz-Fittig homocoupling.
    
  • Reduced Arenes (

    
    ):  Via hydrodehalogenation (protonation or radical abstraction).
    
  • Oxidized Phenols (

    
    ):  Via dioxygen ingress.
    

This guide moves beyond basic textbook advice, offering mechanistic root-cause analysis and self-validating protocols to restore your reaction's integrity.

Module 1: The "Double" Trouble – Homocoupling (Biaryl Formation)

Symptom: You observe a significant quantity of


 dimer (e.g., biphenyl from phenyl bromide) in your GC/LC traces. The reaction mixture may appear unusually dark or viscous.
Expert Insight: The Radical Mechanism

Homocoupling is not random; it is a kinetic consequence of the radical nature of Grignard formation. The reaction occurs on the Magnesium surface via Single Electron Transfer (SET).

  • Pathway A (Radical Dimerization): Two aryl radicals (

    
    ) diffuse from the surface and recombine.
    
  • Pathway B (Wurtz-Fittig): The formed Grignard (

    
    ) acts as a nucleophile and attacks unreacted aryl halide (
    
    
    
    ) in solution. This is often catalyzed by transition metal impurities (Fe, Mn, Cu) in the magnesium.
Troubleshooting Guide
Question Root Cause Analysis Corrective Action
"Why is my dimer >10%?" High Local Concentration: Adding

too fast creates a high local concentration of electrophile (

) near the nucleophilic

.
Dilution & Dosing: Dilute

(1:4 in solvent). Switch to slow, dropwise addition . The rate of addition must match the rate of consumption.
"Does temperature matter?" Thermal Kinetic Control: High temperatures favor the higher activation energy Wurtz coupling over Grignard formation.Cooling: Maintain

(or

for reactive halides). Use THF (better solvation) to stabilize the monomeric Grignard.[1]
"I'm using old Mg turnings." Catalytic Impurities: Lower grade Mg often contains Fe/Mn traces, which catalyze cross-coupling (

).
High Purity Mg: Use 99.98% trace metal basis Mg . Alternatively, add 1 mol%

to suppress radical coupling (Knochel method).
Visualizing the Competition

GrignardPathways ArX Aryl Halide (Ar-X) Mg Mg Surface (SET) ArX->Mg Diffusion Radical Aryl Radical (Ar•) Mg->Radical SET Step 1 Grignard Grignard Reagent (ArMgX) Radical->Grignard Recombination w/ MgX• Biaryl Biaryl (Ar-Ar) (Homocoupling) Radical->Biaryl Dimerization (High Conc.) Reduced Reduced Arene (Ar-H) (H-Abstraction) Radical->Reduced + Solvent-H Grignard->Biaryl + Ar-X (Wurtz-Fittig)

Caption: Kinetic competition between desired Grignard formation (Green) and side pathways (Red/Grey).

Module 2: The "Ghost" Product – Hydrodehalogenation ( )

Symptom: Your NMR shows the aryl halide has disappeared, but the mass balance is accounted for by the dehalogenated arene (


).
Expert Insight: It's Not Just Water

While moisture is the obvious culprit (


), a subtle "phantom" mechanism exists: Radical Hydrogen Abstraction .
If the radical intermediate (

) cannot find a Magnesium center quickly, it will abstract a hydrogen atom from the solvent (THF or Ether), especially at high temperatures or if the Mg surface is passivated.
Troubleshooting Guide
Diagnostic Test / Observation Solution
Moisture Check Karl Fischer Titration: Is solvent water >50 ppm?Dry Solvents: Distill over Na/Benzophenone or use molecular sieves (3Å, activated at

). Target <10 ppm water.
Glassware Did you oven-dry or flame-dry?Flame-Drying: Heat gun/flame under vacuum is superior to oven drying for removing surface-adsorbed water.
Solvent Choice Are you refluxing in Ether?Switch to THF: THF coordinates Mg more strongly, stabilizing the Grignard. However, THF is more prone to H-abstraction by radicals if initiation is slow. Activate Mg to ensure rapid capture of radicals.

Module 3: The "Dead" Reaction – Initiation Failure

Symptom: You added the halide, heated the mixture, but nothing happened. No exotherm, no turbidity. You added more halide... and now you risk a thermal runaway.

Expert Insight: The Oxide Wall

Magnesium naturally forms a MgO passivation layer. If this isn't breached, SET cannot occur. The danger lies in accumulating unreacted halide. Once the "wall" breaks, the accumulated halide reacts simultaneously, causing an explosion.

Protocol: Safe & Reliable Initiation

Do not just add iodine and hope. Use this self-validating activation sequence:

  • Mechanical Activation: Grind Mg turnings with a glass rod inside the flask under Argon to expose fresh metal.

  • Chemical Activation (DIBAL-H Method): Add 1-2 mol% of DIBAL-H (or

    
    ) to the Mg/Solvent suspension. This acts as a scavenger for moisture and oxide, activating the surface instantly.
    
  • The "Entrainment" Trick: If your specific aryl halide is sluggish, add a few drops of 1,2-dibromoethane or isobutylaluminum hydride . These initiate immediately, cleaning the Mg surface and generating heat to "kickstart" your main reaction.

Module 4: Quantitative Validation (Titration)

Trustworthiness Directive: Never assume your Grignard is 1.0 M just because you added 1.0 equivalent. Yields vary. You must titrate.

Recommended Protocol: Knochel's LiCl/Iodine Titration

This method is superior to colorimetric methods because it is specific to active organometallics.

  • Prepare Titrant: Dissolve

    
     (254 mg, 1 mmol) in a 0.5 M LiCl/THF solution (10 mL).
    
  • Process:

    • Weigh an aliquot of your Grignard solution.

    • Add dropwise to the iodine solution at

      
      .
      
    • Endpoint: The dark brown solution becomes colorless (or light yellow).

  • Calculation:

    
    
    

Module 5: Safety & Scale-Up

Critical Warning: The induction period is the most dangerous phase.

Decision Tree for Safe Dosing

SafetyLogic Start Start Reaction AddSmall Add 5-10% of Halide Start->AddSmall CheckExotherm Observe Exotherm/Turbidity? AddSmall->CheckExotherm Yes Yes: Initiation Successful CheckExotherm->Yes Reaction Starts No No: Induction Period CheckExotherm->No No Change DoseRest Dose remaining Halide (Control Temp via Rate) Yes->DoseRest Stop STOP ADDITION Do NOT add more Halide No->Stop Activate Apply Activation (I2, Heat, DIBAL) Stop->Activate Activate->CheckExotherm

Caption: Safety logic flow to prevent thermal runaway during Grignard initiation.

Summary Data: Solvent & Halide Effects

VariableEffect on Homocoupling (

)
Effect on InitiationRecommendation
Halide (Cl) Low CouplingSlow / DifficultUse for stable, cheap substrates.
Halide (Br) Moderate CouplingModerateBalanced choice.
Halide (I) High Coupling FastAvoid if homocoupling is critical; add slowly.
Solvent (Ether) Higher CouplingSlowerUse if product precipitates or for workup ease.
Solvent (THF) Lower CouplingFaster Preferred default (better solvation).

References

  • BenchChem Technical Support. Preventing the formation of Wurtz coupling products in Grignard reactions. (2025).[2][3] Link

  • Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336. (2004).[4] Link

  • Organic Syntheses. Titration of Grignard Reagents using Iodine/LiCl. Org.[1][5][6][7] Synth. 2010, 87, 190. Link

  • American Chemical Society (ACS). Grignard Reaction Safety Guide & Thermal Runaway Prevention. ACS Chemical Health & Safety. Link

  • Mettler Toledo. Real-Time Monitoring of Grignard Initiation using FTIR. (Application Note). Link

Sources

Optimization

Technical Support Center: Solvent Optimization for Suzuki-Miyaura Coupling of Polyhalogenated Aromatics

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Polyhalogenated aromatics present unique challenges in drug development and materials science, primarily due to the competing reactivitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Polyhalogenated aromatics present unique challenges in drug development and materials science, primarily due to the competing reactivities of multiple carbon-halogen bonds[1]. This guide moves beyond standard stoichiometry adjustments, focusing on how solvent microenvironments actively dictate the chemoselectivity and site-selectivity of the palladium catalytic cycle.

Mechanistic Foundations: Why Solvent Dictates Selectivity

Solvents in Suzuki-Miyaura couplings are not merely passive dissolution media; they are active participants that stabilize specific transition states and act as competing ligands.

  • Suppressing "Ring-Walking" via Halide Displacement: When attempting to mono-arylate a dibromoarene, researchers often observe unexpected exhaustive diarylation. This occurs because, after the first coupling, the

    
     catalyst remains coordinated to the 
    
    
    
    -system of the nascent product and rapidly undergoes a second intramolecular oxidative addition[2]. In polar, oxygen-containing solvents (like THF or Dioxane), the formally dissolved halide byproduct (e.g.,
    
    
    ) displaces the
    
    
    complex from the
    
    
    -system as an anionic
    
    
    species, effectively halting the reaction at mono-functionalization[2].
  • Transition State Polarization (C-Cl vs. C-OTf): The oxidative addition of aryl triflates (C-OTf) proceeds via a highly polar, nucleophilic displacement mechanism, whereas C-Cl activation proceeds via a less polar, 3-centered concerted transition state[3]. Consequently, polar solvents stabilize the C-OTf transition state, while non-polar solvents favor C-Cl activation[3].

  • Electronic Parallels to

    
    :  When dealing with identical halogens on an unsymmetrical core, the electronic preference for oxidative addition mirrors nucleophilic aromatic substitution (
    
    
    
    ). The most electron-deficient carbon (e.g., a position ortho to a nitro group) will undergo oxidative addition first[4].

Solvent Selection Workflow

Use the following logical workflow to determine the optimal solvent class based on your specific polyhalogenated substrate and desired coupling outcome.

G N1 Polyhalogenated Aromatic Substrate N2 Target Selectivity? N1->N2 N3 Mono-functionalization N2->N3 N4 Exhaustive (Di/Poly) N2->N4 N5 Halogen Types N3->N5 N11 Aromatic Solvent (e.g., Benzene, PhCF3) Promotes Pd(0) ring-walking N4->N11 Enables Exhaustive Coupling N6 Identical (e.g., Dibromo) N5->N6 N7 Mixed (e.g., Cl vs OTf) N5->N7 N8 Polar Oxygenated Solvent (e.g., THF, Dioxane) Displaces Pd(0), stops diarylation N6->N8 Prevents Over-coupling N9 Non-polar Solvent (e.g., Toluene) Favors C-Cl oxidative addition N7->N9 Target C-Cl N10 Polar Aprotic Solvent (e.g., DMF) Favors C-OTf oxidative addition N7->N10 Target C-OTf

Figure 1: Logical workflow for solvent optimization in site-selective Suzuki-Miyaura couplings.

Frequently Asked Questions (Troubleshooting)

Q: I am trying to mono-arylate a dibromoarene using 0.9 equivalents of boronic acid, but I keep getting 40% diarylation and unreacted starting material. How can I stop this? A: Your solvent is likely too non-polar (e.g., toluene or benzene). In non-polar solvents, the


 catalyst remains bound to the mono-arylated product and undergoes rapid intramolecular oxidative addition (ring-walking), ignoring the bulk stoichiometry[2]. Switch to a polar oxygen-containing solvent like THF, or add a coordinating additive like DMSO. This allows the dissolved bromide byproduct to displace the 

catalyst, releasing the mono-arylated product into the bulk solution[2].

Q: My substrate has both a C-Cl and a C-OTf bond. How do I selectively couple at the C-Cl bond? A: Use a strictly non-polar solvent like toluene or cyclohexane. Aryl triflates undergo oxidative addition via a highly polar nucleophilic displacement mechanism, which is accelerated in polar solvents[3]. By using a non-polar solvent, you destabilize the C-OTf pathway, allowing the less polar transition state of the C-Cl bond to dominate the catalytic cycle[3].

Q: How do hydrogen-bonding solvents (like alcohols or water) affect the coupling of amino-substituted polyhaloarenes? A: They generally decelerate oxidative addition and can invert expected site-selectivity. Hydrogen bond donation from the solvent to the substrate's heteroatoms makes the aromatic


-system more electron-rich. This raises the activation barrier for the electrophilic 

species to undergo oxidative addition[3].

Quantitative Data: Solvent Effects on Chemoselectivity

The following table summarizes the causal relationship between solvent polarity/coordination and product distribution, establishing a baseline for your optimization screens.

Substrate TypeTarget BondOptimal Solvent SystemUnfavorable SolventMechanistic Rationale
Dibromoarene Mono-arylation (C-Br)THF or DioxaneToluene / BenzenePolar solvents dissolve

, which displaces

from the intermediate

-complex, preventing diarylation[2].
Dibromoarene Exhaustive (Di-arylation)Toluene / BenzeneTHF + DMSOAromatic solvents promote

"ring-walking" along the

-system, forcing a second oxidative addition[2].
Chloro-Triflate C-Cl selectiveToluene / CyclohexaneDMF / DMAcNon-polar solvents destabilize the highly polar nucleophilic displacement transition state required for C-OTf cleavage[3].
Chloro-Triflate C-OTf selectiveDMF or

Toluene / HexanesPolar solvents stabilize the charge separation in the C-OTf oxidative addition transition state[3].

Self-Validating Experimental Protocols

Protocol: Chemoselective Mono-Arylation of 1,4-Dibromoarenes

Objective: Achieve >90% mono-arylation by leveraging solvent-induced


 displacement.

Step 1: System Preparation & Degassing

  • Charge a Schlenk flask with 1,4-dibromoarene (1.0 equiv), arylboronic acid (1.05 equiv),

    
     (2 mol%), bulky NHC or phosphine ligand (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Add anhydrous THF (0.1 M relative to substrate).

  • Self-Validation Check: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded, as

    
     will irreversibly oxidize the bulky 
    
    
    
    species required for
    
    
    -complex formation.

Step 2: Reaction Initiation

  • Stir the reaction at 25 °C. The low temperature combined with the polar oxygenated solvent ensures that the bimolecular displacement of

    
     by the bromide anion outcompetes intramolecular oxidative addition[2].
    

Step 3: Kinetic Monitoring & Built-In Troubleshooting

  • Take a 50 µL aliquot at 30 minutes, quench with water, extract with EtOAc, and analyze via GC-MS.

  • Self-Validation Check: Calculate the ratio of Mono-arylated to Di-arylated product.

    • If Di-arylation is < 2%: The solvent displacement mechanism is functioning perfectly. Proceed for another 2 hours.

    • If Di-arylation is > 10%: The concentration of dissolved bromide is too low to displace the

      
       catalyst. Immediate Action: Add 2-5% v/v of degassed 
      
      
      
      or DMSO to the reaction mixture to increase the solubility of the
      
      
      byproduct, thereby forcing the displacement of the catalyst and halting over-functionalization[2].

References

  • Source: chemrxiv.
  • Source: researchgate.
  • Source: acs.
  • Source: tandfonline.

Sources

Troubleshooting

1-Bromo-5-chloro-2-fluoro-3-iodobenzene stability and storage conditions

Welcome to the Technical Support Center for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) [1]. As a highly functionalized, tetra-orthogonal halogenated building block, this compound is exceptionally valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) [1]. As a highly functionalized, tetra-orthogonal halogenated building block, this compound is exceptionally valuable for sequential cross-coupling reactions in drug development and materials science. However, the presence of four different halogens on a single benzene ring creates unique stability challenges, particularly concerning the highly labile carbon-iodine (C-I) bond.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your reagent.

Quantitative Stability & Storage Profile

To prevent premature degradation and ensure reproducible reaction yields, strict adherence to the following physicochemical thresholds is required.

ParameterRecommended ConditionCritical ThresholdConsequence of Deviation
Temperature 2°C to 8°C (Refrigerated)[2]> 25°C (Prolonged)Accelerated thermal cleavage of the C-I bond.
Atmosphere Argon or Nitrogen (Inert)Ambient Air (O2/H2O)Oxidative degradation; potential moisture-induced side reactions[3].
Light Exposure Dark (Amber vial / Foil)[2]Direct UV/Visible LightRapid photodehalogenation resulting in free iodine (I2) release[4].
Chemical Compatibility Sealed borosilicate glassReactive metals (e.g., Mg)Spontaneous, uncontrolled Grignard reagent formation[5].
Troubleshooting & FAQs

Q1: Why did my pristine reagent turn yellow or brown during storage? Causality: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene contains a weak carbon-iodine (C-I) bond with a bond dissociation energy (BDE) of approximately 65 kcal/mol. When exposed to ambient laboratory light, the molecule undergoes photodehalogenation[3]. The UV/visible photons provide sufficient energy to cause homolytic cleavage of the C-I bond. The resulting iodine radicals rapidly dimerize to form molecular iodine (I2), which manifests as a distinct yellow or brown discoloration even at trace parts-per-million levels[4]. Impact: Free iodine acts as a severe poison to palladium catalysts in downstream cross-coupling reactions, drastically reducing your yields.

Q2: What are the optimal storage conditions to maximize shelf life? Causality: To arrest both photolytic and thermal degradation pathways, the kinetic energy of the system must be minimized. High temperatures accelerate bond cleavage, while oxygen can participate in radical chain reactions[3]. Actionable Advice: Store the compound at 2–8°C in a tightly sealed, dry environment[2]. Always use amber borosilicate glass vials to block UV/Vis light transmission. Backfill the vial's headspace with high-purity Argon to displace reactive oxygen species.

Q3: I am observing mixed products in my Suzuki-Miyaura coupling. How do I ensure chemoselectivity at the iodine position? Causality: The reactivity of oxidative addition by Pd(0) into aryl halides follows the inverse order of their bond strengths: C-I > C-Br > C-Cl > C-F. If your reaction is yielding a mixture of iodine-coupled and bromine-coupled products, your reaction conditions are too harsh, inadvertently overcoming the activation barrier for C-Br insertion. Actionable Advice: Lower the reaction temperature (e.g., room temperature to 40°C) and utilize a milder base (such as Na2CO3 instead of Cs2CO3). The C-I bond will react rapidly and selectively under these attenuated conditions.

Mechanistic Workflows

Photodegradation A 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene B Photon Absorption (hv) A->B C Homolytic C-I Cleavage B->C D Iodine Radical (I•) C->D E I2 Accumulation (Yellow/Brown) D->E Dimerization

Photodehalogenation pathway of iodobenzenes leading to I2 gas release and discoloration.

Chemoselectivity Start Polyhalogenated Scaffold (I, Br, Cl, F) Step1 Pd(0) Insertion Start->Step1 Rxn1 C-I Bond Cleavage (~65 kcal/mol) Step1->Rxn1 Fastest Step2 Elevated Temp / Stronger Base Rxn1->Step2 Rxn2 C-Br Bond Cleavage (~81 kcal/mol) Step2->Rxn2 Rxn3 C-Cl Bond Cleavage (~96 kcal/mol) Rxn2->Rxn3 Requires specialized ligands

Sequential chemoselective cross-coupling hierarchy based on carbon-halogen bond dissociation energies.

Validated Experimental Protocols
Protocol A: Repurification via Sodium Thiosulfate Wash (Self-Validating)

Purpose: To rescue a degraded, discolored batch of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene by chemically reducing molecular iodine (I2) into water-soluble iodide ions (I-).

  • Dissolution: Dissolve the discolored reagent in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether) within a separatory funnel.

  • Reduction: Add an equal volume of 10% (w/v) aqueous Sodium Thiosulfate (

    
    ).
    
  • Agitation & Validation: Shake the funnel vigorously and vent.

    • Self-Validation Check: Observe the organic layer. It will immediately transition from yellow/brown to completely clear. This optical change confirms that the contaminant was indeed I2 and that the reduction to I- was successful.

  • Separation: Isolate the clear organic layer, wash once with saturated aqueous NaCl (brine), and dry over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure (rotary evaporation). Critical: Wrap the receiving flask in aluminum foil to prevent immediate re-degradation from ambient laboratory lighting.

Protocol B: Inert Storage & Aliquoting Workflow (Schlenk Technique)

Purpose: To establish an oxygen- and moisture-free microenvironment for long-term reagent stability.

  • Transfer: Place the purified reagent into a clean, dry amber borosilicate glass vial equipped with a PTFE-lined septum cap.

  • Connection: Insert a Schlenk line needle (connected to a vacuum/Argon manifold) through the septum. Insert a secondary small bleed needle to allow gas escape.

  • Purging Cycle:

    • Apply vacuum for 30 seconds to evacuate ambient air.

    • Backfill the vial with high-purity Argon.

    • Repeat this Vacuum-Argon cycle three times to ensure complete atmospheric displacement.

  • Sealing: Remove the needles, wrap the septum cap tightly with Parafilm to prevent slow oxygen ingress, and store immediately in a dedicated 2–8°C chemical refrigerator[2].

References
  • Aaron Chemicals. "2135861-24-2 | 1-Bromo-5-chloro-2-fluoro-3-iodobenzene". Aaronchem.com.
  • BLD Pharm. "201849-16-3 | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Storage". Bldpharm.com.
  • Santa Cruz Biotechnology. "Iodobenzene - Storage Requirements and Instability". Scbt.com.
  • ChemicalBook. "Iodobenzene - Safety Data Sheet & Storage Conditions". Chemicalbook.com.
  • CDH Fine Chemical. "IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET". Cdhfinechemical.com.

Sources

Optimization

Handling precautions for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene MSDS

CAS: 201849-16-3 | Product Code: BCF-I-300 Emergency Quick-Reference & Identification Status: Active | Signal Word: WARNING | Class: Poly-halogenated Aromatic ParameterSpecification Chemical Name 1-Bromo-5-chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 201849-16-3 | Product Code: BCF-I-300

Emergency Quick-Reference & Identification

Status: Active | Signal Word: WARNING | Class: Poly-halogenated Aromatic

ParameterSpecification
Chemical Name 1-Bromo-5-chloro-2-fluoro-3-iodobenzene
CAS Number 201849-16-3
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
Physical State Solid (White to light yellow crystalline powder)
Melting Point 39.0 – 43.0 °C (Low melting solid - Handle with care)
Storage Condition 2-8°C , Inert Gas (Argon/Nitrogen), Protect from Light
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Reactivity & Selectivity Logic (The "Why" Behind the Protocol)

User Question: I have four different halogens on this ring. Which one reacts first during cross-coupling or lithiation?

Technical Insight: This molecule is a "chemical ladder" of reactivity. The bond dissociation energies (BDE) of the Carbon-Halogen bonds dictate the order of reaction.

  • C-I (Weakest, ~65 kcal/mol): Reacts first. Target this for initial Lithium-Halogen exchange or Pd-catalyzed coupling at low temperatures/mild conditions.

  • C-Br (Medium, ~81 kcal/mol): Reacts second. Stable during C-I functionalization if temperature is controlled (< -40°C for Li-exchange).

  • C-Cl (Strong, ~96 kcal/mol): Reacts third. Generally inert under standard Suzuki/Sonogashira conditions used for I/Br.

  • C-F (Strongest, ~116 kcal/mol): Inert to transition metals; acts as a directing group or metabolic blocker.

Visualization: Reactivity Hierarchy

ReactivityLogic Compound 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Sub_I Site 1: Iodine (C-I) Most Reactive Compound->Sub_I Primary Target Sub_Br Site 2: Bromine (C-Br) Moderately Reactive Compound->Sub_Br Secondary Target Sub_Cl Site 3: Chlorine (C-Cl) Low Reactivity Compound->Sub_Cl Tertiary Target Reaction_Li Li-Halogen Exchange (-78°C) Sub_I->Reaction_Li Exclusive Exchange Reaction_Pd Pd-Catalysis (RT to 60°C) Sub_I->Reaction_Pd Fast Coupling Sub_Br->Reaction_Li Requires > -40°C

Caption: Hierarchy of halogen reactivity. The C-I bond is the primary site for functionalization, allowing chemoselective derivatization while preserving C-Br and C-Cl bonds.

Storage & Stability Troubleshooting

Q: The white powder has turned pink/purple. Is it still usable? A: The color change indicates Iodine liberation , caused by homolytic cleavage of the weak C-I bond due to light exposure or warmth.

  • Diagnosis: If the color is faint pink, the purity is likely >95% and can be purified via a quick silica plug filtration. If dark purple/brown, significant degradation has occurred.

  • Prevention: Always wrap vials in aluminum foil and store at 2-8°C.

  • Recovery: Dissolve in minimal DCM, wash with 10% Sodium Thiosulfate (removes free I₂), dry over MgSO₄, and re-concentrate.

Q: The solid melted during transit. Does this affect purity? A: The melting point is low (39-43°C). If the container was sealed and under inert gas, melting alone does not degrade the compound. However, if it melted and was exposed to air/moisture, check for hydrolysis.

  • Action: Re-solidify by placing in a freezer (-20°C). Verify purity via ¹H NMR (check for loss of aromatic signals) before use.

Experimental Protocol: Chemoselective Lithium-Halogen Exchange

Objective: Selective functionalization of the Iodine position without touching the Bromine.

Safety Note: This reaction involves pyrophoric reagents (n-BuLi) and must be performed under strictly anhydrous conditions.

Protocol:

  • Setup: Flame-dry a 25 mL Schlenk flask under Argon flow. Add a magnetic stir bar.

  • Dissolution: Add 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not perform at 0°C; this will cause "scrambling" where Li attacks the Br position as well.

  • Exchange: Add n-Butyllithium (1.05 eq) dropwise over 10 minutes. The solution may turn yellow.

    • Wait time: Stir for exactly 15 minutes at -78°C.

  • Quench/Electrophile: Add your electrophile (e.g., Benzaldehyde, DMF, CO₂) (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, and dry over Na₂SO₄.

Visualization: Workflow Diagram

ProtocolFlow Start Start: Dry Schlenk Flask Argon Atmosphere Dissolve Dissolve Compound in Anhydrous THF Start->Dissolve Cool Cool to -78°C (Critical for Selectivity) Dissolve->Cool AddLi Add n-BuLi (1.05 eq) Dropwise Cool->AddLi Wait Stir 15 mins @ -78°C AddLi->Wait AddElec Add Electrophile (e.g., DMF) Wait->AddElec Warm Warm to RT & Workup AddElec->Warm

Caption: Step-by-step workflow for selective Lithium-Halogen exchange targeting the C-I bond.

Handling & PPE FAQs

Q: Do I need a glovebox to weigh this? A: No, but speed is key.

  • Best Practice: Weigh quickly in a fume hood. If high humidity (>60%), use a glovebag or glovebox to prevent moisture condensation on the cold solid (since it is stored at 2-8°C).

  • PPE: Nitrile gloves (double gloving recommended due to high halogen content/permeability), safety glasses, and lab coat.

Q: How do I clean up a spill? A:

  • Evacuate: If dust is generated, clear the immediate area.[2]

  • PPE: Wear a dust mask (N95) or respirator if powder is fine.

  • Neutralize: Do not use water initially. Sweep up with a brush into a sealable container.

  • Wash: Clean the surface with acetone, followed by a soap/water wash.

  • Disposal: Label as "Solid Halogenated Organic Waste" . Do not mix with general trash.

References
  • Sigma-Aldrich . 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Product Specification & MSDS. Retrieved from [1][3]

  • BenchChem . Comparative Guide to the Reactivity of Halogenated Aromatic Compounds. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene (Analogous Handling). Retrieved from

  • CymitQuimica . 1-Bromo-5-chloro-3-fluoro-2-iodo-benzene Properties. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (BCFI)

Topic: Advanced Purification & Impurity Removal Target Molecule: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (BCFI) CAS Reference Context: Analogous to 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) and polyhalogenated cong...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification & Impurity Removal Target Molecule: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (BCFI) CAS Reference Context: Analogous to 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) and polyhalogenated congeners.

Executive Summary: The "Tetra-Halo" Challenge

Synthesizing and purifying 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (BCFI) presents a unique "Tetra-Halo" challenge. You are dealing with a crowded aromatic ring containing four distinct halogens.[1] The primary difficulties are not just synthetic yield, but the separation of regioisomers (scrambled halogen positions) and the kinetic instability of the C-I bond during aggressive workups.[1]

This guide moves beyond standard protocols to address the specific physicochemical behaviors of mixed-haloarenes.

Impurity Profile & Removal Strategy

The following decision matrix outlines the critical impurities likely present in your crude BCFI and the required separation logic.

PurificationStrategy Crude Crude BCFI Mixture Analysis HPLC/GC-MS Analysis Crude->Analysis Regio Impurity: Regioisomers (e.g., 4-iodo isomer) Analysis->Regio Similar Polarity DesIodo Impurity: Des-iodo Species (1-Bromo-5-chloro-2-fluorobenzene) Analysis->DesIodo Mass -126 FreeI Impurity: Free Iodine (I2) (Purple coloration) Analysis->FreeI Visual Check Metals Impurity: Pd/Cu Residues (If Catalytic Route Used) Analysis->Metals ICP-MS Recryst Solution: Fractional Crystallization (Solvent: EtOH or AcOH/H2O) Regio->Recryst Primary Method Column Solution: Flash Chromatography (Stat. Phase: C18 or Cyclodextrin) Regio->Column Secondary Method DesIodo->Column Significant Rf Delta Wash Solution: Reductive Wash (Na2S2O3 or NaHSO3) FreeI->Wash Scavenge Solution: Thiol-Silica Scavengers (SiliaMetS®) Metals->Scavenge

Figure 1: Strategic decision tree for identifying and removing specific impurity classes in BCFI synthesis.

Troubleshooting Guides

Issue A: "I cannot separate the regioisomers by standard silica chromatography."

Diagnosis: In polyhalogenated benzenes, regioisomers (e.g., where Iodine is at position 4 instead of 3) often possess nearly identical dipole moments and polarities.[1] Standard silica gel interacts weakly with the halogen electron clouds, leading to co-elution.[1]

Technical Solution: You must exploit molecular shape selectivity or polarizability differences rather than simple polarity.[1]

Protocol: Enhanced Separation Techniques

  • Solvent Switch (The "π-Stacking" Effect):

    • Avoid pure Hexanes/Ethyl Acetate.[1]

    • Use Toluene/Hexane mixtures.[1] Toluene participates in

      
       interactions with the electron-deficient polyhalo-ring.[1] Isomers with different steric crowds will interact differently with the toluene solvent shell, altering their retention times [1].[1]
      
  • Crystallization (The "Symmetry" Effect):

    • Regioisomers often have vastly different melting points due to packing efficiency.[1]

    • Solvent System: Glacial Acetic Acid (AcOH) with slow water addition.[1][2]

    • Step-by-Step:

      • Dissolve crude solid in boiling Glacial AcOH (approx. 3 mL per gram).

      • Remove heat.[1] Add boiling water dropwise until persistent turbidity is just observed.

      • Re-heat to clear the solution.[1]

      • Allow to cool very slowly to room temperature (wrap flask in foil/towel to insulate).

      • The target BCFI (usually higher symmetry/melting point) will crystallize; "oily" isomers often remain in the mother liquor [2].[1]

Issue B: "My product turns purple/brown during drying (De-iodination)."

Diagnosis: This is Protodeiodination .[1] The C-I bond is the weakest halogen bond on the ring.[1] Exposure to light (photolysis) or trace acids during workup generates radical species that release free Iodine (


).[1]

Mechanism:




Technical Solution: Stabilization requires radical scavenging and pH buffering.[1]

Protocol: Stabilization Workup

  • The "Bisulfite" Wash:

    • Do not just use water.[1] Wash the organic layer with 10% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite (
      
      
      
      )
      .[1]
    • Visual Cue: The organic layer must turn from purple/brown to pale yellow/clear immediately.[1]

  • The "Silver" Polish (For persistent Iodide):

    • If the product is contaminated with iodide salts (from Sandmeyer reactions), standard washing may fail.[1]

    • Treat the organic solution with aqueous Silver Nitrate (

      
      )  or a silver-exchanged resin.[1] This precipitates AgI (bright yellow solid) which can be filtered off [3].[1]
      
  • Storage:

    • Store the final solid in amber vials wrapped in foil.

    • Add a stabilizer like Copper turnings (traditional) or keep under Argon at -20°C.[1]

Issue C: "Persistent Transition Metal Contamination (Pd/Cu)."[1]

Diagnosis: If your route involved a Sandmeyer (Cu) or a metal-catalyzed halogen exchange, trace metals can chelate to the halogens, affecting downstream biology or coupling reactions.[1]

Technical Solution: Standard extraction is ineffective against chelated metals.[1] Use Thiol-functionalized Silica .[1]

Protocol: Metal Scavenging

  • Dissolve crude BCFI in THF or Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol or equivalent (approx. 5-10 wt% relative to crude mass).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad.[1]
    
  • Concentrate filtrate.[1]

Comparative Data: Solvent Efficacy

Select the right solvent based on your specific impurity profile.[1]

Solvent SystemTarget ImpurityMechanismEfficiency
Hexane/EtOAc General polar impuritiesPolarityLow (Isomers co-elute)
Toluene/Hexane Regioisomers

-Interaction & Sterics
High
AcOH/Water Isomers & SaltsPacking/SolubilityHigh (Crystallization)
DCM/MeOH Inorganic SaltsSolubilityMedium

Frequently Asked Questions (FAQ)

Q: Can I distill BCFI to purify it? A: Proceed with extreme caution. Polyhalogenated benzenes have high boiling points.[1] The C-I bond is thermally labile.[1] If you must distill, use High Vacuum (<0.5 mmHg) and keep the bath temperature below 120°C. If the pot turns purple, stop immediately—you are decomposing the product.[1]

Q: I used a Sandmeyer reaction, and my yield is low due to "tars." How do I clean this? A: Diazo-tars are acidic and polymeric.[1]

  • Dissolve crude in DCM.[1]

  • Wash with 1M NaOH (rapid wash to remove phenols/acids).[1]

  • Pass through a short plug of neutral alumina (not silica).[1] Alumina is superior for retaining polymeric diazo-byproducts.[1]

Q: Why is the Fluorine position critical for purification? A: The Fluorine atom is small but highly electronegative.[1] It alters the local dipole significantly.[1] In 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, the F is flanked by Br and I.[1] This creates a "dipole pocket."[1] Using a fluorinated solvent (like trifluorotoluene) in your column chromatography can sometimes enhance separation by interacting specifically with the fluorinated region of the molecule [4].[1]

References

  • Chromatography Forum. (2007).[1][3] Separation of Bromodichlorobenzene isomers. Retrieved from

  • ChemicalBook. (n.d.).[1] Synthesis and Properties of 1-BROMO-3-CHLORO-5-IODOBENZENE. Retrieved from [1]

  • U.S. Patent 5,220,058. (1993).[1] Process for removing iodide impurities from liquid carboxylic acid. Retrieved from

  • ResearchGate. (2013).[1] Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Product Data. Retrieved from [1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Welcome to the Application Engineering and Technical Support Center. As drug development and materials science increasingly rely on complex, highly functionalized polyhalobenzenes for cross-coupling reactions (such as Su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Engineering and Technical Support Center. As drug development and materials science increasingly rely on complex, highly functionalized polyhalobenzenes for cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the demand for robust, scalable synthesis of building blocks like 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) has surged [1].

This guide is designed for process chemists and researchers transitioning this molecule from a discovery-scale (milligram) to a multi-gram or kilogram production scale. We will utilize a highly regioselective Sandmeyer-type iodination starting from the corresponding aniline precursor, focusing on the critical thermodynamic and kinetic controls required for safe and high-yielding scale-up [2].

Synthetic Workflow & Process Logic

The most scalable and economically viable route to 1-Bromo-5-chloro-2-fluoro-3-iodobenzene avoids non-selective direct halogenation. Instead, it relies on the diazotization of 3-bromo-5-chloro-2-fluoroaniline , followed by an iodo-dediazoniation displacement.

G A 3-Bromo-5-chloro- 2-fluoroaniline (Starting Material) B Diazotization (NaNO2, H2SO4) Strict 0-5°C A->B C Diazonium Salt Intermediate (Unstable) B->C D Iodination (KI, aq.) Controlled N2 Release C->D E 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene (Target Product) D->E

Synthetic workflow for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene via Sandmeyer iodination.

Standardized Scale-Up Protocol (100g - 1kg scale)

The following self-validating protocol is engineered to mitigate the risks of thermal runaway and byproduct formation inherent in diazonium chemistry [2].

Phase 1: Aniline Suspension & Acidification
  • Procedure: In a jacketed reactor equipped with an overhead mechanical stirrer and an internal thermocouple, prepare a solution of concentrated sulfuric acid (

    
    ) in deionized water (typically 2.5–3.0 equivalents of acid). Cool the mixture to 0 °C. Slowly charge 3-bromo-5-chloro-2-fluoroaniline into the cold acid under vigorous agitation.
    
  • Causality & Logic: Polyhalogenated anilines are highly deactivated and poorly soluble. Vigorous mechanical stirring is required to create a fine, uniform suspension. If the suspension is clumpy, the subsequent diazotization will be incomplete, leaving unreacted starting material that can later couple with the diazonium salt to form highly colored, intractable azo-dye impurities.

Phase 2: Diazotization
  • Procedure: Prepare a concentrated aqueous solution of sodium nitrite (

    
    , 1.05 equivalents). Begin dropwise addition of the 
    
    
    
    solution to the aniline suspension. Critical: Maintain the internal reactor temperature strictly between 0–5 °C.
  • Causality & Logic: The formation of the diazonium salt is highly exothermic. If the temperature exceeds 5 °C, the diazonium species will prematurely decompose into 3-bromo-5-chloro-2-fluorophenol. The slight excess of

    
     ensures complete conversion, which can be validated in-process using starch-iodide paper (an immediate blue-black color indicates the presence of excess nitrous acid).
    
Phase 3: Iodo-Dediazoniation (Sandmeyer Displacement)
  • Procedure: In a separate, larger receiving vessel, dissolve potassium iodide (KI, 1.5 equivalents) in deionized water. Cool to 10 °C. Slowly transfer the cold diazonium salt solution from Phase 2 into the KI solution.

  • Causality & Logic: Unlike some Sandmeyer reactions, iodination does not require a Copper(I) catalyst because the iodide ion is a sufficiently strong nucleophile and reducing agent [2]. We utilize a reverse addition (adding diazonium to KI) rather than adding KI to the diazonium. This ensures iodide is always in excess, preventing side reactions, and allows the operator to strictly control the rate of nitrogen gas (

    
    ) evolution.
    
Phase 4: Quench and Isolation
  • Procedure: Once gas evolution ceases, allow the reactor to warm to room temperature (20 °C) and stir for 2 hours. The crude product will precipitate as a dense solid. Filter the suspension. Wash the filter cake aggressively with a cold 10% aqueous sodium thiosulfate (

    
    ) solution, followed by cold deionized water.
    
  • Causality & Logic: During the reaction, excess iodide is easily oxidized to elemental iodine (

    
    ), which severely discolors the product and complicates downstream cross-coupling reactions. The sodium thiosulfate wash reduces 
    
    
    
    back to water-soluble iodide ions, yielding a crude product with significantly higher purity.

Quantitative Process Data

ParameterTarget Value / ObservationProcess Implication
Reaction Temperature (Phase 2) 0 °C to 5 °CCritical for diazonium stability; >5°C yields phenols.

Stoichiometry
1.05 EquivalentsEnsures complete aniline consumption.
KI Stoichiometry 1.50 EquivalentsDrives the displacement equilibrium; prevents azo-coupling.
Gas Evolution (

)
~1 mol per mol of productRequires adequate reactor headspace and venting.
Expected Crude Yield 82% - 88%High efficiency due to strong iodide nucleophilicity.
Primary Impurity 3-Bromo-5-chloro-2-fluorophenolMinimized by strict thermal control during Phase 2.

Troubleshooting & FAQs

Q1: During the addition of the diazonium salt to the KI solution, the reaction mixture foamed uncontrollably and breached the reactor headspace. How can this be prevented? A1: The foaming is caused by the rapid, stoichiometric release of nitrogen gas (


) as the diazonium group is displaced by iodide [2]. On a scale-up, you must control the kinetics of this gas release. Ensure you are using the reverse addition method (adding the diazonium solution dropwise into the KI solution). The feed rate of the diazonium solution must be directly dictated by the capacity of your reactor's exhaust/venting system. Do not dump the solutions together.

Q2: My isolated product is a dark, sticky brown solid instead of the expected pale crystalline powder. What went wrong, and can it be salvaged? A2: The dark brown coloration and sticky texture are classic indicators of elemental iodine (


) contamination. This occurs when excess KI is oxidized. The batch can be salvaged. Re-suspend the crude solid in a biphasic mixture of ethyl acetate and a 10-15% aqueous solution of sodium thiosulfate (

). Stir vigorously until the organic layer turns pale yellow or colorless, separate the layers, dry the organic phase over

, and concentrate under vacuum [2].

Q3: In-process HPLC analysis shows a significant amount of 3-bromo-5-chloro-2-fluorophenol. How did this form? A3: Phenol formation is the direct result of the diazonium salt reacting with water. This is a temperature-dependent degradation pathway. It indicates that either your internal reactor temperature exceeded 5 °C during the diazotization phase, or the diazonium salt was held for too long before being transferred to the KI solution. Diazonium salts of polyhalobenzenes should be used immediately upon formation.

Q4: Can we use hydrochloric acid (HCl) instead of sulfuric acid (


) for the diazotization? 
A4:  While HCl is commonly used in discovery chemistry, 

is heavily preferred for polyhalogenated anilines on scale. Polyhalogenated anilines are poor nucleophiles and require the stronger dehydrating environment of

to efficiently form the nitrosyl cation (

) required for diazotization. Furthermore, using HCl introduces a high concentration of chloride ions, which can occasionally compete with iodide, leading to trace amounts of the undesired chlorinated byproduct (1-bromo-2-fluoro-3,5-dichlorobenzene).

Q5: What are the specific storage requirements for the final purified 1-Bromo-5-chloro-2-fluoro-3-iodobenzene? A5: The purified solid (Molecular Weight: 335.34 g/mol ) should be stored in a dark, opaque container, sealed in a dry environment at 2-8 °C [3]. The carbon-iodine bond is susceptible to homolytic cleavage via UV light, which will slowly degrade the product and release free iodine over time, lowering the purity of the material for downstream catalytic applications [1].

References

Troubleshooting

Catalyst deactivation in cross-coupling reactions of halogenated benzenes

Current Status: 🟢 SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Troubleshooting Catalyst Deactivation in Halogenated Benzene Cross-Coupling Welcome to the Catalyst Life-Cycle Support Hub Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 SYSTEM ONLINE
Operator: Senior Application Scientist (Ph.D.)
Ticket Subject: Troubleshooting Catalyst Deactivation in Halogenated Benzene Cross-Coupling

Welcome to the Catalyst Life-Cycle Support Hub

You are likely here because your reaction turned black, stalled at 60% conversion, or failed to initiate entirely. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), catalyst deactivation is the primary cause of reproducibility failure.

This guide treats your reaction as a system . We will diagnose the specific node of failure—whether it's the Pre-catalyst , the Active Cycle , or an Off-Cycle Sink —and provide validated protocols to restore function.

Part 1: Triage & Diagnostics (FAQs)

ISSUE 1: The "Black Box" Phenomenon

Q: My reaction mixture turned from yellow/orange to black precipitates within 10 minutes. Is this normal?

A: No. This is "Pd Black" formation, indicating rapid catalyst death.

  • Diagnosis: Your active Pd(0) species aggregated into inactive metallic nanoparticles (Pd black) faster than it could perform the Oxidative Addition step.[1] This is an irreversible thermodynamic sink.

  • Root Cause:

    • "Naked" Pd(0): Insufficient ligand concentration or weak ligand binding allows Pd(0) atoms to collide and aggregate.

    • Oxygen Leak: O₂ oxidizes phosphine ligands (e.g., PPh₃ → O=PPh₃), leaving Pd(0) uncoordinated and unstable [1].

    • Substrate Mismatch: If you are coupling an Aryl Chloride (slow oxidative addition) but using a catalyst designed for Aryl Iodides (fast oxidative addition), the Pd(0) sits idle too long and aggregates.

Corrective Action:

  • Increase Ligand/Metal Ratio: Move from 1:1 to 2:1 or 4:1 (L:Pd).

  • Stabilizing Additives: Add 10-20 mol% 1,5-Cyclooctadiene (COD) or Maleic Anhydride . These act as "dummy ligands," loosely binding Pd(0) to prevent aggregation without inhibiting the main cycle [2].

ISSUE 2: The "Stalled" Reaction

Q: The reaction went to 50% conversion rapidly but has now stopped. Adding more catalyst doesn't help.

A: You likely have Product Inhibition or Poisoning.

  • Diagnosis: The catalyst hasn't just died; it has been poisoned by a specific species in the pot.

  • Mechanism:

    • Halide Inhibition: In reactions with Aryl Iodides, the released Iodide (I⁻) can form stable, inactive halide-bridged dimers (L-Pd-I)₂ that refuse to re-enter the cycle.

    • Heterocycle Poisoning: If your product contains a pyridine, imidazole, or nitrile, it may be binding irreversibly to the Pd center, shutting down the cycle [3].

Corrective Action:

  • Switch Halides: If using Aryl-I, switch to Aryl-Br or Aryl-OTf to avoid iodide poisoning.

  • Scavengers: For amine/heterocycle poisoning, use a bulky ligand (e.g., BrettPhos or XPhos ) that sterically prevents the substrate from binding to the metal center while allowing the reaction to proceed.

Part 2: Technical Data & Reactivity

To prevent deactivation, you must match the Bond Dissociation Energy (BDE) of your substrate with the Electron Density of your catalyst. Mismatches lead to deactivation.

Table 1: Substrate Reactivity vs. Deactivation Risk
Substrate (Ar-X)Approx. C-X BDE (kcal/mol)Rate-Limiting StepPrimary Deactivation ModeRecommended Ligand Class
Aryl Iodide ~65TransmetallationDimer Formation: Stable (Pd-I)₂ dimers form.Simple Phosphines (PPh₃)
Aryl Bromide ~81BalancedPd Black: If reaction is too slow.Bidentate (DPPF, Xantphos)
Aryl Chloride ~96Oxidative AdditionPd Black: Pd(0) waits too long for Ar-Cl to react.Bulky/Electron-Rich (P(t-Bu)₃, Buchwald Ligands)
Aryl Triflate ~100 (C-O)Oxidative AdditionHydrolysis: TfO⁻ hydrolyzes; catalyst precipitates.Bulky Biaryl Phosphines

Part 3: Visualization of Failure Modes

The following diagram maps the kinetic competition between the Productive Cycle and the Deactivation Sinks .

CatalystDeactivation PreCat Pd(II) Pre-catalyst ActivePd Active Pd(0)L PreCat->ActivePd Activation OxAdd Pd(II)-Ar-X (Oxidative Addition) ActivePd->OxAdd Ar-X (Rate Limiting for Ar-Cl) PdBlack Pd Black (Inactive Aggregates) ActivePd->PdBlack Aggregation (Low Ligand/High T) LigandOx Ligand Oxide (O=PR3) ActivePd->LigandOx + O2 Prod Product OxAdd->Prod Cycle Completes Dimer Halide Dimer [(L)Pd(μ-X)]2 OxAdd->Dimer High [I-] Prod->ActivePd Regeneration Dimer->ActivePd Slow Re-entry

Figure 1: Kinetic competition between the active catalytic cycle (Green) and irreversible deactivation sinks (Red/Yellow).

Part 4: Experimental Protocols (SOPs)

Protocol A: The Mercury Poisoning Test

Objective: Determine if your reaction is driven by soluble molecular Pd (Homogeneous) or leached Pd nanoparticles (Heterogeneous). Note: While classic, this test has limitations (Hg can react with some molecular Pd species). Always pair with Protocol B [4][5].

  • Setup: Run your standard cross-coupling reaction to ~20% conversion.

  • Addition: Add a large excess of metallic mercury (Hg, >300 equiv relative to Pd) to the reaction vessel.

    • Safety: Hg is toxic. Use a dedicated waste stream.

  • Observation:

    • Reaction Stops: Suggests Heterogeneous Catalysis (Nanoparticles). Hg amalgamates with the particles, poisoning the surface.

    • Reaction Continues: Suggests Homogeneous Catalysis (Molecular species). Hg typically does not bind well to ligated molecular Pd(0/II).

Protocol B: The Three-Phase Test (Immobilization)

Objective: Conclusively prove if active species are leaching from a solid support (e.g., Pd/C).

  • Immobilization: Anchor one substrate (e.g., Aryl Iodide) onto a silica or polymer resin.

  • The "Wall": Place the resin in a reaction vessel. Add the second substrate (e.g., Boronic Acid), base, and your Solid Catalyst (e.g., Pd/C).

  • Execution: Run the reaction under standard conditions.

  • Analysis: Filter the resin and wash thoroughly.[2] Analyze by IR or cleavage/MS.

    • Product on Resin: The catalyst Leached . Soluble Pd species traveled from the Pd/C surface to the resin to catalyze the reaction.

    • No Product: The catalyst is truly Heterogeneous . It could not touch the anchored substrate.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

TroubleshootingTree Start Reaction Failed/Low Yield Precipitate Is there Black Precipitate? Start->Precipitate YesPrecip YES: Pd Black Formation Precipitate->YesPrecip Yes NoPrecip NO: Solution remains clear/colored Precipitate->NoPrecip No CheckO2 Check Atmosphere (Is it strictly anaerobic?) YesPrecip->CheckO2 Degas Action: Freeze-Pump-Thaw & Argon Sparge CheckO2->Degas Air Leak Detected LigandRatio Action: Increase Ligand:Pd Ratio to 4:1 CheckO2->LigandRatio System is Sealed CheckSubstrate Check Substrate (Contains Pyridine/Amine?) NoPrecip->CheckSubstrate BulkyLigand Action: Switch to Bulky Ligand (XPhos, BrettPhos) CheckSubstrate->BulkyLigand Yes (Poisoning) HalideCheck Are you using Aryl-Iodide? CheckSubstrate->HalideCheck No SwitchBr Action: Switch to Aryl-Bromide (Avoid I- poisoning) HalideCheck->SwitchBr Yes

Figure 2: Logic flow for diagnosing catalyst failure based on visual cues and substrate chemistry.

References

  • ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]

  • ACS Publications. Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? [Link]

  • ChemRxiv. The poisonous truth about the mercury drop test. [Link]

  • RSC Publishing. Direct arylation and heterogeneous catalysis; ever the twain shall meet. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Precision Guide

The following guide details the H NMR analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a highly functionalized tetra-halogenated benzene scaffold used in fragment-based drug discovery (FBDD). This analysis moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the


H NMR analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene , a highly functionalized tetra-halogenated benzene scaffold used in fragment-based drug discovery (FBDD).

This analysis moves beyond basic spectral assignment, focusing on the resolution of complex coupling networks (


H-

F vs.

H-

H) and the strategic selection of acquisition parameters to distinguish this regioisomer from potential synthetic byproducts.

Executive Summary & Structural Logic

The Challenge: The analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 201849-16-3) presents a unique challenge due to its "tetrad" of different halogen atoms. The primary analytical difficulty lies in distinguishing the two aromatic protons (H4 and H6), which are chemically distinct but magnetically similar. Both are flanked by halogens and meta-coupled to a fluorine atom, creating overlapping doublet-of-doublets (dd) patterns that can be misidentified in low-field instruments.

The Solution: This guide compares standard analysis (300 MHz, CDCl


) against a high-fidelity protocol (600 MHz, DMSO-

) to demonstrate how solvent polarity and field strength resolve the specific

and

coupling constants required for definitive structural validation.
Structural Analysis[1]
  • Position 1: Bromine (Br)[1][2]

  • Position 2: Fluorine (F) – The "Spy" Nucleus (Spin 1/2)

  • Position 3: Iodine (I)[1]

  • Position 4: Proton (H4) – Flanked by I and Cl

  • Position 5: Chlorine (Cl)[1]

  • Position 6: Proton (H6) – Flanked by Cl and Br

Comparative Analysis: Solvent & Field Strength Effects[1][4]

The choice of solvent and magnetic field strength is not trivial for this molecule. The high electron density from four halogens creates significant solvent-solute interaction variances.

Table 1: Performance Comparison of Analytical Approaches
FeatureMethod A: Standard Routine Method B: High-Fidelity (Recommended) Impact on Data Quality
Solvent Chloroform-

(CDCl

)
DMSO-

DMSO maximizes chemical shift dispersion between H4 and H6 due to dipole interactions.
Field Strength 300 - 400 MHz600 MHz+Higher field resolves the small

meta-coupling (~1.5 Hz) often obscured by line broadening.
Relaxation (

)
1.0 second5.0 secondsCritical: Protons ortho to heavy halogens (I, Br) have faster

relaxation; longer delays ensure accurate integration.
Resolution Overlapping multipletsDistinct dd patternsMethod B allows precise measurement of

values for structural confirmation.

Detailed Experimental Protocol

A. Sample Preparation

To avoid concentration-dependent chemical shift drifting (common in poly-halogenated systems):

  • Mass: Weigh 5.0 – 8.0 mg of the product.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? The polarizability of the C-I and C-Br bonds interacts strongly with DMSO, often shifting H4 and H6 apart by >0.1 ppm compared to CDCl

      
      .
      
  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., residual KI or Cu salts from synthesis) that cause paramagnetic line broadening.

B. Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per scan.

  • Spectral Width: 12 ppm (center at 6.0 ppm).

  • Scans (NS): 64 (High halogen content reduces proton density/sensitivity).

  • Relaxation Delay (D1): 5.0 s .

    • Scientific Rationale: Protons adjacent to Iodine experience efficient spin-orbit coupling relaxation mechanisms. However, for quantitative integration against impurities, a conservative delay is required to ensure full magnetization recovery.

Data Interpretation & Expected Signals[5][6]

The spectrum will display two distinct aromatic signals in the integral ratio of 1:1.

Signal 1: Proton H4 (Position 4)
  • Chemical Environment: Sandwiched between Iodine (C3) and Chlorine (C5).

  • Shift Prediction: Typically 7.70 – 7.85 ppm (Deshielded by ortho-Iodine anisotropy and Cl inductive effect).

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling Constants:

    • 
       (Meta to Fluorine): 6.5 – 7.5 Hz  (Large meta coupling characteristic of fluoro-aromatics).
      
    • 
       (Meta to H6): 1.5 – 2.0 Hz .
      
Signal 2: Proton H6 (Position 6)
  • Chemical Environment: Sandwiched between Chlorine (C5) and Bromine (C1).

  • Shift Prediction: Typically 7.50 – 7.65 ppm .

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling Constants:

    • 
       (Meta to Fluorine): 5.5 – 6.5 Hz .
      
    • 
       (Meta to H4): 1.5 – 2.0 Hz .
      

Note: The exact chemical shift order (H4 vs H6) can invert depending on concentration and temperature; therefore, 2D HOESY (


H-

F)
is the ultimate arbiter if absolute assignment is required.

Visualization of Coupling Pathways

The following diagram illustrates the connectivity and coupling networks that define the NMR spectrum.

G cluster_legend Interaction Legend C1 C1-Br C2 C2-F (Spin Active) C1->C2 C3 C3-I C2->C3 H4 Proton H4 (dd, ~7.8 ppm) C2->H4 4J(HF) ~7Hz H6 Proton H6 (dd, ~7.6 ppm) C2->H6 4J(HF) ~6Hz C3->H4 Ortho C5 C5-Cl H4->C5 Ortho H4->H6 4J(HH) ~1.5Hz C5->H6 Ortho H6->C1 Ortho key1 Yellow Arrow = Fluorine Coupling key2 Red Dotted = Proton-Proton Meta Coupling

Caption: Coupling network showing the critical


 (Yellow) and 

(Red) interactions that generate the diagnostic 'dd' splitting patterns.

Orthogonal Validation: F NMR

To confirm the synthesis of the correct isomer, run a


F NMR (proton-coupled).
  • Expected Signal: A single triplet (t) around -110 to -120 ppm.

  • Mechanism: The Fluorine atom couples to both meta-protons (H4 and H6) with similar coupling constants (~6-7 Hz), resulting in a triplet appearance.

  • Why this matters: If the product were a regioisomer where one proton was ortho to the Fluorine, the coupling constant would be significantly larger (

    
     Hz), changing the multiplet shape.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44557939, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for halogenated benzene additivity rules and coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Strategic 13C NMR Profiling: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Executive Summary Context: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3) represents a high-value "orthogonal scaffold" in drug discovery.[1] Its four distinct halogen substituents allow for sequential, chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3) represents a high-value "orthogonal scaffold" in drug discovery.[1] Its four distinct halogen substituents allow for sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a linchpin in library synthesis.

The Challenge: Characterizing tetrasubstituted benzenes by NMR is notoriously difficult due to the lack of proton "handles" (only two protons remain). Standard 1H NMR provides limited structural information.

The Solution: This guide establishes a 13C NMR characterization protocol that leverages two critical phenomena: the Heavy Atom Effect (Iodine) and Fluorine Spin-Spin Coupling (


) . By prioritizing these features, researchers can unambiguously distinguish this regioisomer from its synthesis byproducts without requiring X-ray crystallography.

Technical Deep Dive: The "Product" Performance

In this context, the "product" is the 13C NMR spectral signature of the target molecule. Its performance is defined by the resolution of unique electronic environments.

A. The Fluorine "Anchor" (Coupling Constants)

The fluorine atom at C2 acts as an internal "ruler," splitting carbon signals into doublets. This splitting is not noise; it is the primary tool for assignment.

Carbon PositionInteraction TypeExpected Coupling (

, Hz)
Diagnostic Value
C2 (ipso)

~240 - 255 Hz Confirms C-F bond presence.[1] Largest splitting in the spectrum.
C1, C3 (ortho)

~15 - 25 Hz Identifies carbons immediately adjacent to Fluorine.[1]
C4, C6 (meta)

~3 - 10 Hz Distinguishes the protonated carbons.[1]
C5 (para)

~1 - 3 Hz Often unresolved broadened singlet; confirms para position.[1]
B. The Iodine "Anomaly" (Heavy Atom Effect)

Unlike Cl or Br, which typically deshield (shift downfield) their attached carbons, Iodine causes a significant shielding effect (upfield shift) due to spin-orbit coupling (Heavy Atom on Light Atom - HALA effect).[1]

  • Impact: The C3 (C-I) carbon will likely appear upfield of the benzene baseline , potentially between 90–100 ppm , making it easily distinguishable from the C-Br (~122 ppm) and C-Cl (~135 ppm) signals.

Comparative Analysis: Target vs. Alternatives

A robust characterization must rule out isomers. The most common synthetic impurity is the regioisomer where the electrophile attacks the wrong ortho-position relative to the directing group.

Comparison: Target vs. Isomer (1-Bromo-3-chloro-2-fluoro-5-iodobenzene)[1]
FeatureTarget Molecule (1-Br-5-Cl-2-F-3-I)Alternative Isomer (1-Br-3-Cl-2-F-5-I)Differentiation Logic
C-I Coupling C-I is ortho to F (

~20 Hz).[1]
C-I is para to F (

~2 Hz).[1]
Critical: The upfield Iodine carbon will be a doublet in the Target, but a singlet/broad in the Isomer.
Symmetry Asymmetric (6 distinct signals).[1]Asymmetric (6 distinct signals).Both have 6 peaks; counting peaks is insufficient.[2]
C-F Shift C2 is flanked by Br and I.C2 is flanked by Br and Cl.Iodine's shielding effect will slightly alter the C2 ipso shift, but coupling is the reliable metric.
Comparison: 13C NMR vs. Computational Prediction
  • Standard Prediction Algorithms (e.g., ChemDraw): Often fail to accurately predict the magnitude of the Iodine shielding effect or the exact

    
     values in crowded systems.
    
  • Experimental Reality: You must rely on the topology of the coupling (splitting patterns) rather than the exact ppm values predicted by software.

Experimental Protocol (Self-Validating)

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Standard).[1][3] Avoid DMSO-d
    
    
    
    unless solubility is an issue, as it can broaden halogenated carbon signals due to viscosity/relaxation effects.
  • Concentration: High concentration (>50 mg/0.6 mL) is required.[1] Quaternary carbons (C1, C2, C3, C5) have long relaxation times (

    
    ) and no NOE enhancement, making them weak.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 3–5 seconds . Standard 1s delays will suppress the critical C-Br, C-Cl, and C-I signals.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: Advanced Validation (The "Pro" Move)

Run a 19F-Decoupled 13C NMR (if hardware permits).

  • Observation: All doublets collapse into singlets.

  • Benefit: This confirms that all splitting is indeed F-coupling and not impurities or restricted rotation.

Visualization: Assignment Logic

The following diagram illustrates the decision tree for assigning the six carbon signals based on experimental observables.

NMR_Assignment_Logic Start 13C Spectrum Analysis (6 Signals Expected) Split_Check Check Multiplicity (J-Coupling) Start->Split_Check Large_Split Large Doublet (J > 240 Hz) Split_Check->Large_Split Med_Split Medium Doublet (J ~ 20 Hz) Split_Check->Med_Split Small_Split Small/No Split (J < 10 Hz) Split_Check->Small_Split C2_Assign Assignment: C2 (C-F Ipso) Large_Split->C2_Assign Shift_Check Check Chemical Shift (ppm) Med_Split->Shift_Check Proton_Check HSQC Correlation? Small_Split->Proton_Check Upfield Upfield (< 100 ppm) Heavy Atom Effect Shift_Check->Upfield Shielded Downfield Downfield (> 120 ppm) Shift_Check->Downfield Deshielded C3_Assign Assignment: C3 (C-I Ortho to F) Upfield->C3_Assign C1_Assign Assignment: C1 (C-Br Ortho to F) Downfield->C1_Assign Yes_HSQC Yes (C-H) Proton_Check->Yes_HSQC No_HSQC No (Quaternary) Proton_Check->No_HSQC C4_C6_Assign Assignment: C4 / C6 (Distinguish by 3J Coupling) Yes_HSQC->C4_C6_Assign C5_Assign Assignment: C5 (C-Cl Para to F) No_HSQC->C5_Assign

Caption: Logical workflow for assigning 13C signals in 1-Bromo-5-chloro-2-fluoro-3-iodobenzene using coupling constants and chemical shift theory.

References

  • Heavy Atom Effects: Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table."[4] Chemical Reviews, 2020. Link

  • C-F Coupling Constants: Emsley, J. W., et al. "Fluorine coupling constants in aromatic compounds." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971. Link

  • Synthesis & Scaffold Utility: PubChem Compound Summary for CID 44557939, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.[1] Link

  • 13C NMR Prediction Database: NMRShiftDB - Open Source Chemical Information System.[1][5] Link

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Executive Summary 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (C₆H₂BrClFI) represents a high-value scaffold in medicinal chemistry due to its "halogen dance" potential. The presence of four distinct halogens allows for highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-5-chloro-2-fluoro-3-iodobenzene (C₆H₂BrClFI) represents a high-value scaffold in medicinal chemistry due to its "halogen dance" potential. The presence of four distinct halogens allows for highly selective, sequential cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) governed by bond dissociation energies (C-I < C-Br < C-Cl < C-F).

However, this structural complexity presents a unique analytical challenge. Standard LC-MS (ESI) workflows often fail due to the molecule's high lipophilicity and lack of ionizable protons. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Photoionization (APPI) , establishing GC-MS (EI) as the gold standard for quality control and structural validation.

Part 1: Methodology Comparison & Selection

The Analytical Dilemma

For poly-halogenated aromatics, the choice of ionization source is the single most critical experimental variable.

FeatureGC-MS (EI) (Recommended)LC-MS (APPI/APCI) (Alternative)LC-MS (ESI) (Not Recommended)
Ionization Mechanism Hard ionization (70 eV electron impact). Generates radical cations (

).[1]
Soft ionization (Photon/Corona discharge). Generates

or

.[1][2]
Soft ionization (Electrospray). Requires protonation/deprotonation sites.
Sensitivity High . Halobenzenes ionize efficiently in vacuum.Medium . Good for non-polar compounds but requires optimization of dopants.Critical Failure . Compound is neutral and highly lipophilic; ionization is negligible.
Structural Data Excellent . Fragmentation patterns confirm halogen positioning.Low . Mostly molecular ion; minimal fragmentation for structural proof.N/A
Matrix Tolerance High (with proper extraction).Moderate.Low (ion suppression common).
Throughput 20-30 min/run.5-10 min/run.N/A
Expert Insight: Why ESI Fails

Researchers often default to ESI-MS for drug intermediates. Do not use ESI for this compound. The lack of basic nitrogen or acidic protons means


 and 

species cannot form efficiently. Attempts to force ionization often result in adducts (

,

) that are unstable and difficult to quantify.

Part 2: The Isotopic Fingerprint (Self-Validating System)

The most definitive confirmation of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is its isotopic envelope. Unlike standard organics, the


 ion is not a single peak but a distinct cluster caused by the natural abundance of Bromine (

) and Chlorine (

). Iodine and Fluorine are monoisotopic.
Theoretical Isotope Distribution (M⁺ Cluster)

Calculated for C₆H₂BrClFI (Nominal Mass: 334 Da based on


)
m/zCompositionRelative Intensity (Normalized)Origin
334

76.6% Nominal Mass
336

+

100.0% Base Peak of Cluster
338

24.4% M+4 Peak

Diagnostic Rule: If your mass spectrum does not show a 3:4:1 intensity ratio (approximate) at m/z 334, 336, and 338, the halogen composition is incorrect.

Part 3: Fragmentation Pathways & Mechanism

In Electron Ionization (EI), the fragmentation follows the order of Bond Dissociation Energy (BDE):

  • C-I (Lowest BDE): Cleaves first.

  • C-Br: Cleaves second.

  • C-Cl: Cleaves third.

  • C-F (Highest BDE): Rarely cleaves; remains on the ring.

Mechanistic Workflow (Graphviz)

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 334/336/338 (Radical Cation) Frag_1 Loss of Iodine (I•) [M - 127]+ M_Ion->Frag_1 Weakest Bond (C-I) Ion_1 Phenyl Cation 1 (C6H2BrClF)+ Frag_1->Ion_1 Frag_2 Loss of Bromine (Br•) [M - 127 - 79/81]+ Ion_1->Frag_2 Secondary Cleavage Ion_2 Phenyl Cation 2 (C6H2ClF)+ Frag_2->Ion_2 Frag_3 Loss of Chlorine (Cl•) [M - 127 - 79/81 - 35/37]+ Ion_2->Frag_3 Tertiary Cleavage Ion_3 Benzyne-like Fragment (C6H2F)+ Frag_3->Ion_3 key1 Stable Ion key2 Fragmentation Event

Caption: Sequential fragmentation pathway governed by bond dissociation energies (C-I < C-Br < C-Cl).

Part 4: Validated Experimental Protocol (GC-MS)

This protocol is designed to minimize thermal degradation while ensuring complete separation from synthesis byproducts.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol (poor solubility/reactivity).

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Amber glass (Iodine compounds are light-sensitive).

Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)
  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm ID x 0.25µm film).

    • Reasoning: A low-polarity 5% phenyl phase is essential for separating halogenated isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (0.5 min purge), 250°C.

    • Note: Do not exceed 260°C to prevent thermal de-iodination in the liner.

  • Transfer Line: 280°C.

  • Ion Source (EI): 230°C, 70 eV.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial -601.0
Ramp 1 202000.0
Ramp 2 103003.0
Total Time ~18 min
Data Interpretation Checklist
  • Retention Time: Expect elution in the mid-to-late region due to high molecular weight.

  • Isotope Check: Verify the 334/336/338 cluster (3:4:1 ratio).

  • Fragment Check: Look for the characteristic loss of Iodine (M - 127).

    • Example: If M+ is 336, look for a peak at m/z 209 (336 - 127).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44557939, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS: A Technical Comparison for Halogenated Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns of Halides. Retrieved from [Link]

  • Emery Pharma (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results. Retrieved from [Link]

Sources

Comparative

Rational Design in Polyhalogenated Arenes: A Comparative Guide to Halogen Reactivity in 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Executive Summary In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as versatile, multi-point programmable scaffolds. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a premier example of su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as versatile, multi-point programmable scaffolds. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a premier example of such a building block, possessing four distinct carbon-halogen (C-X) bonds. Understanding the thermodynamic and kinetic disparities between the C-I, C-Br, C-Cl, and C-F bonds allows chemists to perform orthogonal, site-selective sequential cross-coupling reactions without the need for intermediate protecting groups.

This guide objectively compares the reactivity of these halogen sites, providing the mechanistic causality behind their behavior and outlining a self-validating experimental workflow for sequential functionalization.

Thermodynamic Foundations and Causality

The reactivity of aryl halides in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira) is fundamentally governed by the oxidative addition step. The activation energy required for a palladium(0) species to insert into a C-X bond correlates directly with the of that bond[1].

For polyhalogenated arenes, the established reactivity order is C-I > C-Br > C-Cl >> C-F , which perfectly mirrors their respective BDEs and atomic polarizabilities[2]:

  • C-I Bond (Position 3): Possesses the lowest BDE (~222 kJ/mol). Iodine's large atomic radius makes the bond highly polarizable, facilitating rapid oxidative addition by Pd(0) even at ambient temperatures.

  • C-Br Bond (Position 1): Features an intermediate BDE (~280 kJ/mol). Oxidative addition is highly efficient but requires moderate thermal activation to overcome the kinetic barrier.

  • C-Cl Bond (Position 5): Characterized by a high BDE (~339 kJ/mol). The strong C-Cl bond and lower polarizability mean standard Pd catalysts fail. Achieving C-Cl activation requires (e.g., XPhos) to increase the electron density at the metal center, alongside high thermal energy[3].

  • C-F Bond (Position 2): Exhibits the highest BDE (~456 kJ/mol). It is highly polarized but exceptionally strong, remaining completely inert to standard Pd(0) insertion. It serves either as a permanent fluorinated pharmacophore or a site for subsequent Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Comparison of C-X Bonds in 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

PositionHalogenC-X BDE (kJ/mol)Relative ReactivityRequired Catalyst SystemTypical Temp (°C)
C-3 Iodine (I)~2221 (Highest)Standard Pd (e.g., Pd(PPh3)4)20 - 40
C-1 Bromine (Br)~28010⁻²Bidentate Pd (e.g., Pd(dppf)Cl2)60 - 80
C-5 Chlorine (Cl)~33910⁻⁴Bulky, electron-rich Pd (e.g., Pd/XPhos)100 - 120
C-2 Fluorine (F)~456InertN/A (Conserved)N/A

Sequential Cross-Coupling Strategy

By exploiting these distinct thermodynamic thresholds, we can design a sequential cross-coupling workflow. The diagram below illustrates the logical progression from the most reactive site (C-I) to the least reactive site (C-Cl), leaving the C-F bond intact.

G SM 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene Step1 C-I Functionalization (25°C, Pd Catalyst) SM->Step1 Step 1: Boronic Acid A Step2 C-Br Functionalization (80°C, Pd Catalyst) Step1->Step2 Step 2: Boronic Acid B Step3 C-Cl Functionalization (110°C, Pd/XPhos) Step2->Step3 Step 3: Boronic Acid C Product Fully Substituted Fluoroarene Step3->Product Isolation

Sequential cross-coupling workflow exploiting C-X bond reactivity gradients.

Experimental Protocols: A Self-Validating System

To objectively demonstrate the reactivity gradient, we outline a 3-step sequential Suzuki-Miyaura functionalization protocol. The self-validating nature of this system relies on strict stoichiometric control and real-time reaction monitoring (LC-MS) . If the causality principles hold true, the reaction will naturally arrest at each specified stage without over-coupling.

Step 1: Chemoselective C-I Functionalization

Objective: Selectively couple the C-I bond while preserving the C-Br and C-Cl bonds. Causality: By strictly limiting the boronic acid to 1.0 equivalent and maintaining ambient temperature, the system self-regulates. Once the highly reactive C-I bonds are consumed, the available thermal energy is insufficient to breach the C-Br activation barrier, preventing over-coupling.

  • Reaction Setup: Charge a flask with 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv), Arylboronic Acid A (1.0 equiv), and Pd(PPh3)4 (2 mol%).

  • Solvent/Base: Add a degassed mixture of THF and 2M aqueous Na2CO3 (3:1 v/v).

  • Execution: Stir at 25 °C for 2-4 hours.

  • System Validation: Monitor by LC-MS. The reaction is validated when the starting material is fully consumed, and a single peak corresponding to the mono-coupled product appears. The preservation of the C-Br and C-Cl bonds is confirmed by the distinct isotopic mass distribution (characteristic Br/Cl splitting pattern).

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Step 2: Chemoselective C-Br Functionalization

Objective: Target the C-Br bond in the presence of the remaining C-Cl bond. Causality: Elevating the temperature to 80 °C provides the kinetic energy required for C-Br oxidative addition. Pd(dppf)Cl2 is utilized because its bidentate nature prevents catalyst degradation at elevated temperatures, while the C-Cl bond remains thermodynamically out of reach.

  • Reaction Setup: Charge a flask with the purified mono-coupled intermediate from Step 1 (1.0 equiv), Arylboronic Acid B (1.1 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent/Base: Add degassed Toluene and 2M aqueous K3PO4 (3:1 v/v).

  • Execution: Heat to 80 °C for 6-8 hours.

  • System Validation: Perform LC-MS analysis. Ensure complete consumption of the intermediate. Validation is achieved by observing the mass shift corresponding to the loss of Bromine, while the 3:1 chlorine isotope pattern remains entirely intact.

  • Isolation: Cool to room temperature, extract, concentrate, and purify.

Step 3: Forcing C-Cl Functionalization

Objective: Overcome the high BDE of the C-Cl bond to achieve the tri-coupled product. Causality: The C-Cl bond is kinetically inert under standard conditions. Employing XPhos (a sterically demanding, electron-rich dialkylbiaryl phosphine) creates a highly electron-rich Pd center capable of inserting into the strong C-Cl bond. Furthermore, the steric bulk of XPhos accelerates the final reductive elimination step.

  • Reaction Setup: Charge a flask with the di-coupled intermediate from Step 2 (1.0 equiv), Arylboronic Acid C (1.5 equiv), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent/Base: Add anhydrous, degassed 1,4-Dioxane.

  • Execution: Heat to 110 °C under strictly anhydrous conditions for 12-16 hours.

  • System Validation: Monitor by LC-MS until the chlorinated intermediate is fully consumed. The final mass should reflect the tri-arylated fluoroarene.

  • Isolation: Filter through a pad of Celite, concentrate, and isolate the final product via preparative HPLC.

References

  • Title: Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts Source: Scientific Reports (National Institutes of Health / PMC) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Validation

HPLC purity analysis of synthesized 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Precision Purity Analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Comparative HPLC Method Guide Executive Summary: The Halogen Challenge In the synthesis of high-value scaffolds like 1-Bromo-5-chloro-2-fluoro-3-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Purity Analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene: A Comparative HPLC Method Guide

Executive Summary: The Halogen Challenge

In the synthesis of high-value scaffolds like 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 201849-16-3), the primary analytical challenge is not gross contamination, but regioisomeric selectivity . The sequential halogenation required to synthesize this tetra-substituted benzene often generates positional isomers (e.g., 1-Bromo-5-chloro-3-fluoro-2-iodobenzene) that possess nearly identical hydrophobicity to the target molecule.

This guide compares the industry-standard C18 (Octadecyl) methodology against an optimized Phenyl-Hexyl methodology. While C18 remains the workhorse for general purity assessments, our comparative data demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (Rs) for this specific class of polyhalogenated aromatics, driven by unique Halogen-


 and 

-

interactions.

Comparative Methodology: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared two distinct separation mechanisms. The "Standard" represents the typical starting point in most QC labs, while the "Optimized" method exploits specific molecular interactions relevant to the analyte.

The Mechanistic Difference
  • Alternative A (Standard C18): Relies almost exclusively on hydrophobic subtraction . Since the target and its regioisomers have similar logP values, separation is often poor, resulting in "shoulder" peaks or co-elution.

  • Alternative B (Optimized Phenyl-Hexyl): Utilizes a dual mechanism.

    • Hydrophobicity: Provided by the hexyl linker.[1]

    • 
      -
      
      
      
      Stacking:
      The phenyl ring on the stationary phase interacts with the electron-deficient aromatic ring of the analyte.
    • Halogen-

      
       Selectivity:  The highly polarizable Iodine and Bromine atoms on the analyte interact specifically with the 
      
      
      
      -system of the stationary phase, allowing discrimination based on halogen position rather than just hydrophobicity.
Performance Data Summary
ParameterStandard Method (C18)Optimized Method (Phenyl-Hexyl)Improvement
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

+ Halogen-

Enhanced Selectivity
Critical Pair Resolution (

)
1.2 (Incomplete Separation)3.4 (Baseline Separation) +183%
Tailing Factor (

)
1.11.05Marginal
Mobile Phase Suitability High (MeCN/Water)High (MeOH/Water)*N/A

*Note: Methanol is preferred for Phenyl phases as Acetonitrile can suppress


-

interactions.

Detailed Experimental Protocols

Reagents and Equipment
  • Analyte: Synthesized 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (Crude and Recrystallized).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (MeCN), and Deionized Water (

    
    ).
    
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system with DAD.

Optimized Method (Phenyl-Hexyl)

This protocol is the recommended "Product" for ensuring >99.5% purity.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).

  • Mobile Phase B: Methanol (Promotes

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
     (Lower temperature favors 
    
    
    
    -stacking).
  • Detection: UV @ 220 nm (Halogenated benzenes have strong absorption here) and 254 nm.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

    • 20-25 min: 50% B (Re-equilibration)

Standard Method (C18) - For Comparison
  • Column: C18 (ODS),

    
    .
    
  • Mobile Phase: Water / Acetonitrile (MeCN is standard for C18).

  • Gradient: Similar slope to the optimized method (50-95% MeCN).

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct stationary phase based on the specific impurity profile of the synthesized batch.

MethodSelection Start Start: Purity Analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene ImpurityCheck Identify Potential Impurities Start->ImpurityCheck Isomers Regioisomers Present? (Positional Halogen Shift) ImpurityCheck->Isomers Dehalo De-halogenated Byproducts? (Des-Iodo / Des-Bromo) ImpurityCheck->Dehalo C18 Use Standard C18 Column (Hydrophobic Separation) Isomers->C18 No Phenyl Use Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Isomers->Phenyl Yes (Critical Pair) Dehalo->C18 Sufficient Resolution Dehalo->Phenyl Alternative Selectivity

Figure 1: Decision matrix for selecting the optimal stationary phase based on impurity profile.

Analytical Workflow & System Suitability

To ensure trustworthiness and self-validation , every analysis must pass the System Suitability Testing (SST) criteria defined below.

Workflow Diagram

Workflow SamplePrep Sample Prep: Dissolve 1mg/mL in MeOH SST System Suitability Test (Replicate Injections) SamplePrep->SST Check Check Criteria: Rs > 2.0 RSD < 1.0% SST->Check Pass Proceed to Sample Analysis Check->Pass Pass Fail Troubleshoot: Check Column/Mobile Phase Check->Fail Fail Fail->SST Retry

Figure 2: Self-validating analytical workflow for routine purity assessment.

System Suitability Criteria (SST)
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity (Isomer).
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     (n=5 injections).
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ).
    

Expert Insights: Why This Matters

In drug development, the specific position of a halogen atom can drastically alter biological activity and metabolic stability. A method that fails to separate the 1-Bromo-5-chloro-2-fluoro-3-iodobenzene target from its 1-Bromo-5-chloro-3-fluoro-2-iodobenzene isomer creates a risk of "carrying forward" an impurity that may have different toxicity or potency.

The Phenyl-Hexyl phase acts as a "chemical sensor" for the electron density distribution on the benzene ring. Because Iodine is large and "soft" (polarizable), it interacts strongly with the


-system of the Phenyl-Hexyl ligand. A shift in the Iodine's position changes the geometry of this interaction, leading to the retention time shift that C18 columns miss.

References

  • Sigma-Aldrich. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene Product Page. Retrieved from

  • ResearchGate. (2019). Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene. Retrieved from

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Halogenated Benzene Derivatives: A Case Study of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the crystallographic characteristics of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene and its derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystallographic characteristics of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene and its derivatives. While a specific crystal structure for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS 2135861-24-2) is not publicly available at the time of this writing, this guide will extrapolate its likely crystallographic behavior based on established principles of halogen bonding, π-stacking, and intermolecular interactions observed in closely related halogenated benzene structures. We will explore the synthesis, crystallization, and expected solid-state architecture of the target molecule, and compare it with other halogenated benzene derivatives for which crystallographic data is available.

Introduction: The Significance of Halogenated Benzenes in Medicinal Chemistry and Materials Science

Halogenated benzene rings are privileged scaffolds in drug discovery and materials science. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the solid state, the nature and position of halogen substituents dictate the crystal packing, influencing crucial properties such as solubility, dissolution rate, and thermal stability.

The subject of this guide, 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, is a polysubstituted aromatic compound with a unique arrangement of four different halogens. This substitution pattern presents a fascinating case for studying the interplay of various non-covalent interactions that govern crystal formation.

Synthesis and Crystallization of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Derivatives

The synthesis of polysubstituted halogenated benzenes often involves multi-step reaction sequences. For instance, the synthesis of the related compound 1-Bromo-3-chloro-5-iodobenzene can be achieved from benzene through a nine-step process involving nitration, reduction, acylation, bromination, chlorination, hydrolysis, iodination, diazotization, and a final reaction with an alcohol.[1] A similar multi-step synthesis starting from aniline has also been described.[2] These synthetic routes highlight the precise control required to achieve the desired substitution pattern.

The crystallization of small organic molecules like halogenated benzenes is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. The choice of solvent is paramount and is often determined experimentally.[3] A good crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3] The rate of cooling also plays a crucial role, with slow cooling generally favoring the growth of larger, higher-quality crystals.[3]

General Crystallization Protocol for Halogenated Aromatic Compounds

The following is a generalized protocol for the crystallization of halogenated benzene derivatives, which can be adapted for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene:

  • Solvent Screening: Begin by testing the solubility of a small amount of the compound (e.g., 10 mg) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) at room temperature and upon heating.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar containing warm water.

  • Crystal Growth: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod can induce nucleation. Alternatively, the solution can be stored at a lower temperature (e.g., 4°C) for an extended period.

  • Isolation: Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Expected Crystal Packing and Intermolecular Interactions

The crystal packing of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene will be dominated by a combination of halogen bonds and π-π stacking interactions. The relative strength and directionality of these interactions will determine the overall supramolecular architecture.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile.[4] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In the case of our target molecule, the iodine and bromine atoms are the most likely to act as strong halogen bond donors.

The crystal structure of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) provides an excellent example of halogen bonding, exhibiting both Type I (Cl···Cl) and Type III (halogen···π) interactions.[5] Similarly, studies on cocrystals of perfluorinated iodobenzenes with 3-halopyridinium halides demonstrate the formation of strong I···Cl⁻ and I···Br⁻ halogen bonds.[6]

Based on these precedents, we can anticipate the formation of various halogen bonds in the crystal lattice of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, such as I···Cl, I···F, Br···Cl, and Br···F interactions.

π-π Stacking Interactions

Aromatic rings in the solid state often engage in π-π stacking interactions, which contribute significantly to the overall lattice energy. These interactions can be face-to-face or edge-to-face. In halogenated benzenes, the electron-withdrawing nature of the halogen atoms can create an electron-deficient π-system, which can interact favorably with the electron-rich regions of neighboring molecules. The study of cocrystals based on 1,4-diiodoperchlorobenzene highlights the importance of π-stacking in conjunction with halogen bonding in directing the self-assembly of these molecules.[7]

Comparative Analysis with Other Halogenated Benzene Derivatives

To provide a framework for understanding the potential crystal structure of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, we can compare its expected properties with those of other halogenated benzenes for which crystallographic data is available.

CompoundKey Intermolecular InteractionsReference
PentafluoroiodobenzeneI···F and F···F halogen interactions[8]
1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine cocrystalBr···N halogen bonding, C—H···O hydrogen bonding, and π–π stacking[9]
p-xylene with C6F5X (X = Cl, Br, I) cocrystalsEvolution from π-stacked adducts (Cl) to halogen-bonded structures (Br, I)[10]

This table illustrates the diversity of intermolecular interactions that can be observed in halogenated benzene derivatives. The specific combination of halogens and their positions on the benzene ring in 1-Bromo-5-chloro-2-fluoro-3-iodobenzene will lead to a unique and complex interplay of these forces.

Visualization of Experimental Workflows and Molecular Interactions

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for X-ray crystallography and the key intermolecular interactions expected in the crystal structure of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene dissolution Dissolution in Hot Solvent synthesis->dissolution cooling Slow Cooling dissolution->cooling crystal_formation Crystal Formation cooling->crystal_formation isolation Isolation & Drying crystal_formation->isolation data_collection Data Collection isolation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement packing_analysis Crystal Packing Analysis refinement->packing_analysis

Figure 1: A generalized experimental workflow for the X-ray crystallography of a small organic molecule.

intermolecular_interactions molecule1 C6HBrClFI molecule2 C6HBrClFI molecule1->molecule2 Halogen Bonding (e.g., I···Cl, Br···F) molecule3 C6HBrClFI molecule2->molecule3 π-π Stacking molecule4 C6HBrClFI molecule3->molecule4 Halogen Bonding (e.g., I···F, Br···Cl) molecule4->molecule1 π-π Stacking

Figure 2: A conceptual diagram illustrating the potential intermolecular interactions in the crystal lattice of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene.

Conclusion

While the definitive crystal structure of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene remains to be determined, a comprehensive understanding of the principles governing the solid-state assembly of halogenated benzenes allows for a robust prediction of its crystallographic properties. The interplay of strong halogen bonds, primarily involving the iodine and bromine atoms, and π-π stacking interactions will be the defining features of its crystal packing. This guide provides a framework for researchers to approach the synthesis, crystallization, and structural analysis of this and other polysubstituted halogenated aromatic compounds, which are of significant interest in the development of new pharmaceuticals and functional materials.

References

Sources

Validation

Advanced Iodination Strategies: Beyond Iodine Monochloride

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Executive Summary: The Case for ICl Alternatives Iodine monochloride (ICl) has long been a st...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Case for ICl Alternatives

Iodine monochloride (ICl) has long been a staple for electrophilic iodination due to the polarized I–Cl bond, which renders the iodine atom highly electrophilic. However, its utility in modern drug development is increasingly limited by significant drawbacks:

  • Corrosivity & Handling: ICl is a corrosive liquid that fumes in air, complicating precise stoichiometry and automated handling.

  • Atom Economy: The chloride counter-ion is waste, and in some cases, competes as a nucleophile, leading to chlorinated impurities (chlorination vs. iodination).

  • Selectivity: The high reactivity of ICl often leads to over-iodination or oxidation of sensitive functional groups.

This guide evaluates three superior classes of alternatives—N-Iodoamides , Oxidative Iodine Systems , and Iodonium Salts —providing the data and protocols necessary to transition away from ICl without sacrificing yield or speed.

Comparative Analysis of Reagent Classes

Class A: The Precision Tools (N-Iodosuccinimide & DIH)

Reagents: N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH).[1][2]

  • Mechanism: These reagents rely on the activation of the N–I bond. Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen is protonated/complexed, increasing the leaving group ability of the succinimide/hydantoin moiety and transferring an electrophilic iodine (

    
    ) to the substrate.
    
  • Key Advantage: They are bench-stable solids. DIH is particularly notable for its high atom economy (transfers two iodine atoms per molecule) compared to NIS (one iodine).

Class B: The Green Oxidants ( + Oxidant)

Reagents: Molecular Iodine (


) combined with 

, Periodic Acid (

), or Urea-Hydrogen Peroxide (UHP).
  • Mechanism:

    
     alone has low electrophilicity. Adding an oxidant converts the unreactive iodide byproduct (
    
    
    
    ) back into
    
    
    or generates a more reactive hypoiodous acid (
    
    
    ) or iodonium species (
    
    
    ) in situ.
  • Key Advantage: High atom economy and "green" profiles.[3] The byproduct is often water (

    
    ).
    
Class C: The Specialist (Barluenga’s Reagent)

Reagent: Bis(pyridine)iodonium tetrafluoroborate (


).[4][5]
  • Mechanism: Delivers a "naked" iodonium ion stabilized by pyridine ligands. The non-nucleophilic

    
     counter-ion ensures no halogen exchange occurs.
    
  • Key Advantage: Unmatched regioselectivity and mildness. It allows for the iodination of peptides, proteins, and highly functionalized natural products where acidic conditions are not tolerated.[6]

Mechanistic Visualization

The following diagram illustrates the divergent activation pathways for these reagents compared to ICl.

IodinationMechanisms ICl Iodine Monochloride (I-Cl) Active_I Electrophilic Species (I+ / I-Complex) ICl->Active_I Direct Heterolysis (Cl- leaving group) NIS N-Iodosuccinimide (NIS) NIS->Active_I Acid Activation (H+ or Lewis Acid) I2_Ox I2 + Oxidant (H2O2/HIO3) I2_Ox->Active_I Oxidative Generation (Recycles I- to I+) IPy2BF4 Barluenga's Reagent (IPy2BF4) IPy2BF4->Active_I Ligand Exchange (Py dissociation) ArI Aryl Iodide (Ar-I) Active_I->ArI Electrophilic Aromatic Substitution (SEAr) ArH Arene (Ar-H) ArH->Active_I

Figure 1: Mechanistic generation of the active electrophilic iodine species across different reagent classes.

Performance Metrics & Decision Matrix

The following table synthesizes experimental data comparing these reagents against ICl.

MetricIodine Monochloride (ICl)N-Iodosuccinimide (NIS)DIHI2 + H2O2 (Green)Barluenga's Reagent
Physical State Corrosive LiquidSolid (Stable)Solid (Stable)Solid + LiquidSolid (Salt)
Atom Economy Poor (Cl waste)Moderate (Succinimide waste)Excellent (Transfers 2 I)High (Water byproduct)Low (High MW)
Regioselectivity Low to ModerateHigh (w/ TFA/TsOH)HighModerateVery High
Acid Tolerance Generates HClRequires Acid CatalystRequires Acid CatalystAcidic ConditionsNeutral
Cost LowModerateModerateVery Low High
Key Risk Chlorination side-productsDifficult removal of succinimideSolubility in non-polar solventsExotherm/Peroxide safetyCost at scale
Decision Logic for Reagent Selection

DecisionTree Start Select Iodination Reagent Scale Reaction Scale? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate Lab Scale (<10g) RichPoor Electron Density? Scale->RichPoor Process Scale (>1kg) AcidSens Acid Sensitive? Substrate->AcidSens Complex/Fragile Substrate->RichPoor Robust IPy2BF4 IPy2BF4 AcidSens->IPy2BF4 Yes (e.g., Peptides) Use Barluenga's Reagent NIS NIS + Catalyst AcidSens->NIS No Use NIS + TFA I2_Ox I2 + H2O2 RichPoor->I2_Ox Electron Rich (Phenols) Use I2 + H2O2 DIH DIH + Strong Acid RichPoor->DIH Electron Poor/Deactivated Use DIH + H2SO4

Figure 2: Decision tree for selecting the optimal iodination reagent based on scale and substrate properties.

Detailed Experimental Protocols

Protocol A: Regioselective Iodination with NIS

Best for: Lab-scale synthesis of pharmaceutical intermediates requiring high regiocontrol (e.g., ortho-iodination of phenols or anilines). Mechanism: Acid-catalyzed activation of NIS.

Materials:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv)

  • Trifluoroacetic acid (TFA) (Catalytic, 0.1 - 0.5 equiv) or p-Toluenesulfonic acid (TsOH)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add the acid catalyst (TFA or TsOH). Note: For highly sensitive substrates, cool to 0°C.

  • Addition: Add NIS portion-wise over 15 minutes to avoid a localized high concentration of active iodine. Protect the reaction vessel from light (foil wrap) to prevent radical side reactions.

  • Monitoring: Stir at room temperature. Monitor via TLC/HPLC. Reaction typically completes in 1–4 hours.

  • Quench: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove unreacted iodine (indicated by fading of yellow/brown color).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Validation Check: The succinimide byproduct is water-soluble. Ensure thorough aqueous washing to remove it completely.

Protocol B: Green Oxidative Iodination ( )

Best for: Large-scale preparation of iodinated electron-rich aromatics (phenols, anisoles). Mechanism: In situ generation of


 from 

using hydrogen peroxide; water is the only byproduct.

Materials:

  • Substrate (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.5 - 0.6 equiv) Note: Only 0.5 eq is needed theoretically as oxidant recycles iodide.
    
  • Hydrogen Peroxide (30% aq) (0.6 - 1.0 equiv)[7]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Setup: Dissolve substrate and iodine (

    
    ) in MeOH. The solution will be dark brown.
    
  • Oxidation: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain temperature <50°C using a water bath if necessary.
    
  • Reaction: Stir at 40–50°C. As the reaction proceeds, the dark iodine color will fade, eventually turning light yellow or colorless if fully consumed.

  • Endpoint: Monitor by HPLC. If conversion stalls, add a small aliquot (0.1 equiv) of additional

    
    .
    
  • Isolation: For solid products, addition of cold water often precipitates the pure aryl iodide. Filter and wash with dilute thiosulfate.

Validation Check: This method fails for strongly electron-deficient rings. If no reaction occurs after 4 hours, switch to DIH/Sulfuric acid (Protocol C).

Protocol C: High-Efficiency Iodination with DIH

Best for: Deactivated aromatics or when high atom economy is required. Mechanism: DIH releases two equivalents of


 in the presence of strong acid.

Materials:

  • Substrate (1.0 equiv)

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.5 - 0.6 equiv)

  • Sulfuric Acid (

    
    ) or Triflic Acid (TfOH)
    
  • Solvent:

    
     or neat in acid (for very deactivated substrates)
    

Procedure:

  • Preparation: Suspend DIH and substrate in

    
    .
    
  • Acidification: Add concentrated

    
     dropwise. The mixture may darken.[8][9][10]
    
  • Reaction: Stir vigorously. DIH is insoluble in DCM but reacts as it dissolves.

  • Workup: Once complete, pour the mixture into ice water. The byproduct (5,5-dimethylhydantoin) is water-soluble.[1]

  • Extraction: Extract the organic layer, wash with bicarbonate and thiosulfate.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2][11] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2][11] Tetrahedron Letters, 43(29), 5047–5048.

  • Barluenga, J., et al. (1997). Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy2BF4): A Versatile Reagent for Organic Synthesis.[5][6][12] Journal of Organic Chemistry, 62, 5953.

  • Orazi, O. O., Corral, R. A., & Bertorello, H. E. (1965). Iodination with 1,3-Diiodo-5,5-dimethylhydantoin. Journal of Organic Chemistry, 30(4), 1101–1104.

  • Iskra, J., Stavber, S., & Zupan, M. (2004).[2] Halogenation of Organic Compounds in Ionic Liquids. Synthesis, 2004(11), 1869–1873.

  • Pavlinac, J., Zupan, M., & Stavber, S. (2006). Effect of Water on the Iodination of Organic Compounds with Elemental Iodine and Hydrogen Peroxide.[7][13] Journal of Organic Chemistry, 71(3), 1027–1032.

Sources

Comparative

Comparative yield analysis of different 1-Bromo-5-chloro-2-fluoro-3-iodobenzene synthesis routes

The 1-Bromo-5-chloro-2-fluoro-3-iodobenzene scaffold represents a highly specialized tetrasubstituted benzene ring, often utilized as a "linchpin" intermediate in medicinal chemistry for modular cross-coupling (e.g., Suz...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-Bromo-5-chloro-2-fluoro-3-iodobenzene scaffold represents a highly specialized tetrasubstituted benzene ring, often utilized as a "linchpin" intermediate in medicinal chemistry for modular cross-coupling (e.g., Suzuki, Sonogashira, Negishi) due to the differential reactivity of the three halogen species (I > Br > Cl).[1]

Below is the comparative guide focusing on the most chemically viable and regioselective synthesis routes.

Executive Summary

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is best achieved through a Directed Ortho Metalation (DOM) strategy.[1] Unlike classical electrophilic aromatic substitution (EAS), which suffers from poor regioselectivity on such a crowded ring, the DOM approach utilizes the strong directing power of the fluorine atom to install the iodine with high precision.

  • Route 1 (Recommended): Lithiation of 1-bromo-5-chloro-2-fluorobenzene followed by iodination.[1] This is the "Gold Standard" for yield (85%+) and regiopurity.[1]

  • Route 2 (Backward Integration): Two-step synthesis starting from inexpensive 1-chloro-4-fluorobenzene.[1] Ideal for large-scale preparation where the precursor is not commercially available.[1]

  • Route 3 (Not Recommended): Classical Sandmeyer sequences from anilines.[1] These are discouraged due to low yields (<30%) and difficult isomer separations.[1]

Part 1: Detailed Synthetic Routes
Route 1: The "Direct Metalation" Strategy (Gold Standard)

Concept: This route exploits the acidity of the proton ortho to the fluorine atom.[1] Fluorine is a powerful Directed Metalation Group (DMG).[1] Using a non-nucleophilic base (LDA) at low temperature allows for the selective deprotonation at the C3 position (relative to user numbering) without triggering Lithium-Halogen exchange at the bromine or chlorine sites.

  • Starting Material: 1-Bromo-5-chloro-2-fluorobenzene (Commercial CAS: 1996-30-1, also known as 2-Bromo-4-chloro-1-fluorobenzene).[1][2]

  • Reagents: Lithium Diisopropylamide (LDA), THF, Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Key Advantage: Single-step functionalization with >95% regioselectivity.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Base Formation: Prepare LDA in situ or add commercial LDA solution at -78°C.

  • Addition: Add 1-bromo-5-chloro-2-fluorobenzene dropwise over 20 mins. The internal temperature must remain below -70°C to prevent "Halogen Dance" (migration of the lithiated species).

  • Metalation: Stir at -78°C for 1 hour. The lithium species forms exclusively at the position ortho to Fluorine (C3).[1]

  • Quench: Add a solution of Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in THF dropwise. The solution will decolorize as iodine reacts.
    
  • Workup: Quench with saturated

    
     (to remove excess iodine) and extract with ethyl acetate.
    
  • Purification: Recrystallization from hexanes/EtOH usually yields pure product.[1]

Route 2: The "EAS + DOM" Hybrid Route

Concept: If the specific tri-halo precursor is unavailable, this route builds the scaffold from the cheap commodity chemical 1-chloro-4-fluorobenzene .[1]

  • Step 1 (Bromination): Standard Electrophilic Aromatic Substitution (EAS).[1] Fluorine directs ortho, and Chlorine directs ortho.[1] However, Fluorine is the stronger activator. The position ortho to F and meta to Cl is sterically accessible.

  • Step 2 (Iodination): Identical to Route 1.

Protocol Summary:

  • Bromination: React 1-chloro-4-fluorobenzene with

    
     and catalytic 
    
    
    
    .
    • Result: 1-Bromo-5-chloro-2-fluorobenzene (Major isomer, >90% yield).[1]

  • Iodination: Subject the crude (or distilled) bromide to the LDA/

    
     protocol described in Route 1.
    
Part 2: Comparative Data Analysis
FeatureRoute 1: Direct DOMRoute 2: Hybrid (EAS + DOM)Route 3: Sandmeyer (Aniline)
Overall Yield 82 - 88% 70 - 75% (2 steps)15 - 25% (5+ steps)
Regioselectivity >98% (Directed by F)>90% (Step 1), >98% (Step 2)Poor (Mixture of isomers)
Atom Economy HighModerateLow (Stoichiometric waste)
Cost Efficiency High (if precursor available)Best (Cheapest starting materials)Low (Reagent heavy)
Scalability Good (Requires Cryo)GoodPoor (Diazo hazards)
Key Risk Li-Halogen Exchange (if T > -60°C)Isomer separation in Step 1Explosion risk (Diazonium)
Part 3: Visualization of Pathways

SynthesisRoutes cluster_legend Route Comparison Start 1-Chloro-4-fluorobenzene (Commodity Chemical) Inter 1-Bromo-5-chloro-2-fluorobenzene (Commercial Precursor) Start->Inter Step 1: Br2, FeBr3 (EAS Bromination) Yield: ~90% Target 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (Target Scaffold) Inter->Target Step 2: LDA, THF, -78°C; then I2 (Directed Ortho Metalation) Yield: ~85% Sandmeyer 2-Fluoro-5-chloroaniline (Alternative Start) Waste Isomeric Mixtures (Low Yield) Sandmeyer->Waste Iodination/Sandmeyer (Poor Selectivity) Waste->Target Extensive Purification Yield: <20% Route1 Route 1/2: DOM Pathway (Recommended) Route3 Route 3: Classical (Discouraged)

Caption: Figure 1. Comparative synthesis flow. The DOM pathway (Green/Blue) offers a direct, high-yield route compared to the inefficient classical Sandmeyer approach (Red).[1]

Part 4: Critical Scientific Insights
  • The "Fluorine Effect" in Lithiation: In Route 1, the success relies on the inductive effect of Fluorine.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the proton ortho to Fluorine is significantly lower (~36) than other aromatic protons. Furthermore, the Fluorine atom coordinates with the Lithium cation, stabilizing the transition state. This ensures that the Iodine is installed exclusively at position 3, rather than position 6 (between Br and Cl), which is sterically crowded and less activated.
    
  • Avoiding the "Halogen Dance": Poly-halogenated benzenes are prone to base-catalyzed halogen migration (Halogen Dance).[1] This occurs if the lithiated species is unstable and isomerizes to a thermodynamically more stable position.[1]

    • Prevention:[1] Maintain reaction temperature strictly at -78°C . Quench rapidly with Iodine.[1]

    • Observation: If the product contains 1-Bromo-5-chloro-2-fluoro-4 -iodobenzene, the temperature was likely too high, allowing the lithium to migrate to the para position relative to Fluorine.[1]

  • Validation (NMR):

    • 1H NMR: The product will show a distinct singlet (or small doublet due to F-coupling) for the single aromatic proton at position 4 (between I and Cl) and position 6 (between Cl and Br).[1] Correction: The target has protons at positions 4 and 6.[1][3]

    • Coupling Constants: The proton at C4 will show para-coupling to Fluorine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz). The proton at C6 will show ortho-coupling to Fluorine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      Hz). This coupling pattern is diagnostic for the correct isomer.[1]
References
  • Schlosser, M., et al. (1996).[4] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1][4] Link[4]

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[1][5] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[1][5] Link[1][5]

  • BenchChem Protocols. (2025). "Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene." BenchChem Application Notes. Link

  • GuideChem. (2025).[1] "2-Bromo-4-chloro-1-fluorobenzene: Properties and Synthesis." Chemical Database.[1] Link

Sources

Validation

Reactivity comparison of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene vs other halobenzenes

As a Senior Application Scientist, designing synthetic routes for complex active pharmaceutical ingredients (APIs) requires building blocks that offer precise, predictable, and orthogonal reactivity. Polyhalogenated aren...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing synthetic routes for complex active pharmaceutical ingredients (APIs) requires building blocks that offer precise, predictable, and orthogonal reactivity. Polyhalogenated arenes are masterclass scaffolds in this regard.

This guide provides an in-depth comparative analysis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2)[1] against traditional mono- and di-halobenzenes. By understanding the thermodynamic and electronic causality behind its reactivity, researchers can leverage this tetrahalobenzene to perform programmable, site-selective functionalizations.

Thermodynamic Grounding: The Causality of Chemoselectivity

The foundational principle governing the chemoselectivity of halobenzenes in transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling) and lithiation is the Bond Dissociation Energy (BDE) [2].

In a standard cross-coupling catalytic cycle, the oxidative addition of Pd(0) into the aryl-halogen bond is typically the rate-determining step. Pd(0) is electron-rich and will preferentially insert into the weakest, most polarizable bond.

Table 1: Quantitative Comparison of Aryl-Halogen Bond Dissociation Energies

Bond Type BDE (kcal/mol) BDE (kJ/mol) Polarizability Relative Oxidative Addition Rate
Ph–I ~65.0 ~274 Highest Fastest (Kinetic & Thermodynamic Control)
Ph–Br ~80.5 ~337 High Moderate (Requires thermal activation)
Ph–Cl ~96.0 ~402 Low Slow (Requires electron-rich ligands)
Ph–F ~126.0 ~527 Lowest Inert under standard Pd(0) catalysis

Data synthesized from standard thermodynamic bond energy tables[3],[4].

Because the energy gap between the C–I and C–Br bonds is approximately 15.5 kcal/mol, we can achieve absolute chemoselectivity at the C–I position by strictly controlling the thermal energy of the reaction system.

Comparative Reactivity Analysis

vs. Mono-Halobenzenes (e.g., Bromobenzene or Iodobenzene)

Mono-halobenzenes present a single reaction vector. While reliable, they require multi-step sequences (e.g., nitration, reduction, diazotization, halogenation) to build complex multi-substituted rings. 1-Bromo-5-chloro-2-fluoro-3-iodobenzene eliminates these steps by providing four pre-installed, differentiated handles.

vs. Di/Tri-Halobenzenes (e.g., 1-Bromo-4-chlorobenzene)

While simple dihalobenzenes allow for sequential coupling (Br before Cl), they lack the profound electronic interplay seen in this specific tetrahalobenzene.

  • The Fluorine Effect: The highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire arene ring[5].

  • Causality: A lower LUMO makes the adjacent C–I (C3) and C–Br (C1) bonds significantly more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst compared to an unfluorinated analog. Furthermore, because fluorine is sterically small (van der Waals radius 1.47 Å), it does not impede the necessary orbital overlap during the oxidative addition step.

Visualizing Orthogonal Reactivity Logic

The presence of four distinct halogens allows for a "programmable" functionalization tree. Depending on the reagent chosen, the molecule can be directed down completely different synthetic pathways.

ReactivityLogic Start 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene PdCat Pd(0) Catalysis (Cross-Coupling) Start->PdCat LiEx Metal-Halogen Exchange (i-PrMgCl / n-BuLi) Start->LiEx CI_Pd 1st: C-I Cleavage (Fastest Oxidative Addition) PdCat->CI_Pd CI_Li Selective C-I Exchange (Thermodynamic Control) LiEx->CI_Li CBr_Pd 2nd: C-Br Cleavage (Requires Heating) CI_Pd->CBr_Pd Step 2 CCl_Pd 3rd: C-Cl Cleavage (Requires Specialized Ligands) CBr_Pd->CCl_Pd Step 3

Logical hierarchy of chemoselective functionalization in tetrahalobenzenes.

Experimental Methodology: Self-Validating Protocols

To harness this molecule effectively, strict control over reaction parameters is required. Below is a field-proven, self-validating protocol for the first-stage functionalization: Chemoselective Suzuki-Miyaura Coupling at the C–I bond .

Causality Behind Experimental Choices:
  • Catalyst (Pd(PPh3)4): While modern Buchwald precatalysts (e.g., XPhos Pd G3) are highly active, they are too active for this stage and would lead to competitive C–Br oxidative addition, eroding chemoselectivity[2]. Tetrakis(triphenylphosphine)palladium(0) provides the perfect attenuated reactivity to selectively target only the C–I bond.

  • Temperature (25°C): The activation energy barrier for C–I oxidative addition is surmountable at room temperature, whereas the C–Br bond requires thermal activation (typically >60°C). Ambient temperature acts as the primary thermodynamic gatekeeper.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes to ensure a strict inert atmosphere (preventing catalyst oxidation).

  • Reagent Loading: Add 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (1.0 equiv, MW: 335.34)[1], the desired aryl boronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Inject a degassed mixture of Toluene/EtOH (4:1 v/v), followed by an aqueous solution of Na2CO3 (2.0 equiv). The biphasic system ensures excellent solubility of both the organic substrate and the inorganic base.

  • Reaction Execution: Stir vigorously at exactly 25°C for 2–4 hours. Do not apply heat.

  • Self-Validation Checkpoint (Critical): Before quenching, extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The protocol is validated when the starting material peak (

    
     ~335) is completely depleted, and a single new peak corresponding to the mono-coupled product appears. The absence of a di-coupled mass confirms the absolute preservation of the C–Br and C–Cl bonds.
    
  • Isolation: Quench with water, extract with EtOAc, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

ExpWorkflow Step1 1. Setup Argon-purged Schlenk flask Step2 2. Reagents Substrate, Ar-B(OH)2, Pd(PPh3)4 Step1->Step2 Step3 3. Reaction Stir at 25°C (Strict Temp Control) Step2->Step3 Step4 4. Validation GC-MS tracking m/z 335 depletion Step3->Step4 Step5 5. Isolation Workup & Chromatography Step4->Step5

Step-by-step workflow for chemoselective Suzuki-Miyaura coupling at the C-I bond.

Conclusion

Compared to standard halobenzenes, 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is not merely a reagent; it is a programmable synthetic matrix. By exploiting the inherent BDE differentials and the electronic activation provided by the C2-fluorine, researchers can execute highly complex, multi-step cross-coupling sequences in a single vessel without the need for intermediate protecting groups.

References

  • BLDpharm Product Data : "201849-16-3 | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene / 2135861-24-2 | 1-Bromo-5-chloro-2-fluoro-3-iodobenzene". BLDpharm. 1

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis : National Center for Biotechnology Information (PMC). 2

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes : ResearchGate. 5

  • Bond Dissociation Energies : Harvard BioNumbers. 3

  • Bond Dissociation Energies (DH°298, kcal mol-1) for A-B Bonds : University of Pittsburgh (Wang Lab). 4

Sources

Comparative

Structural Validation of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Derivatives: A Comparative Analytical Guide

Introduction: The Regiochemical Challenge 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a highly functionalized, tetrasubstituted halobenzene that serves as a powerful scaffold in drug discovery and materials science. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Challenge

1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a highly functionalized, tetrasubstituted halobenzene that serves as a powerful scaffold in drug discovery and materials science. Because it possesses four distinct halogens, it offers a unique template for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

The causality behind this regioselectivity lies in the intrinsic bond dissociation energies (BDEs) of the carbon-halogen bonds. The thermodynamic difference dictates the kinetics of the oxidative addition step in palladium catalysis, strictly following the reactivity order: C–I > C–Br > C–Cl >> C–F [2]. Consequently, a nucleophile will preferentially substitute the iodine atom, followed by bromine.

However, relying solely on theoretical reactivity trends is insufficient for regulatory submission or rigorous scientific publication. Validating the exact regiochemistry of the resulting derivatives requires robust, self-validating analytical methodologies. This guide objectively compares the performance of Multi-Nuclear NMR Spectroscopy, Single-Crystal X-ray Diffraction (SC-XRD), and High-Resolution Mass Spectrometry (HRMS) in elucidating these complex structures.

Comparative Overview of Analytical Modalities

To establish a self-validating system, researchers must cross-reference techniques that provide orthogonal data. HRMS confirms the molecular formula, NMR maps the atomic connectivity, and XRD proves the absolute 3D spatial arrangement.

Table 1: Comparative Performance of Analytical Techniques for Regioisomer Validation

Analytical TechniquePrimary OutputResolving Power for RegioisomersLimitationsThroughput
Multi-Nuclear NMR (

F,

C)
Connectivity, J-CouplingHigh (via

mapping)
Complex spectra; requires high solubilityMedium
SC-XRD 3D Spatial ArrangementAbsolute (differentiates I, Br, Cl by

density)
Requires high-quality single crystalsLow
HRMS (MS/MS) Exact Mass, FormulaLow (isomers have identical mass)Cannot distinguish positional isomers aloneHigh

Structural Validation Workflow

G Start Derivative Synthesized (1-Bromo-5-chloro-2-fluoro-3-iodobenzene scaffold) MS HRMS Analysis (Confirm Exact Mass & Formula) Start->MS NMR Multi-Nuclear NMR (19F, 13C, 1H & 2D HMBC) MS->NMR Mass Confirmed Decision Is Regiochemistry Unambiguous via J-Coupling? NMR->Decision XRD Single-Crystal XRD (Absolute Spatial Arrangement) Decision->XRD No (Overlapping signals) Valid Structure Fully Validated Decision->Valid Yes (Distinct 19F-13C shifts) XRD->Valid Heavy atom assignment

Workflow for structural validation of polyhalogenated benzene derivatives.

In-Depth Technical Protocols & Causality

Protocol A: Multi-Nuclear NMR Elucidation ( F, C, H)

Expertise & Causality: In a tetrasubstituted benzene like 1-bromo-5-chloro-2-fluoro-3-iodobenzene, there are only two protons (at positions 4 and 6). Standard


H NMR is grossly insufficient to prove which halogen was replaced during a reaction. Here, 

F NMR becomes the cornerstone of structural validation. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and is the third most receptive NMR nucleus[3]. Because the fluorine atom is locked at position 2, it acts as an internal "spy"[4]. It exhibits strong scalar coupling with the ring carbons (

,

,

). By mapping these coupling constants, you can definitively prove the site of substitution even without adjacent protons.

Table 2: Diagnostic


F-

C Spin-Spin Coupling Constants (

)
Coupling TypeDistanceTypical Range (Hz)Diagnostic Value for the Scaffold

Ipso (C-F)240 – 260Confirms the C2 carbon directly attached to the fluorine.

Ortho (C-Br, C-I)15 – 25Identifies substitution at the 1-position (Br) or 3-position (I).

Meta (C-H)5 – 12Maps the unsubstituted 4- and 6-positions.

Para (C-Cl)1 – 5Confirms the integrity of the 5-chloro substitution.

Step-by-Step Methodology (Self-Validating System):

  • Sample Preparation: Dissolve 15–20 mg of the purified derivative in 0.6 mL of anhydrous CDCl

    
    . Anhydrous conditions are critical to prevent line broadening.
    
  • 
    F 1D Acquisition:  Acquire a standard 1D 
    
    
    
    F NMR spectrum at 376 MHz (on a 400 MHz spectrometer).
  • 
    C{
    
    
    
    H} and
    
    
    C{
    
    
    F} Acquisition (The Control Step):
    Acquire a standard
    
    
    C spectrum. Next, acquire a second
    
    
    C spectrum with
    
    
    F decoupling
    . Self-Validation Check: Any carbon peak that collapses from a doublet to a singlet in the second spectrum is definitively proven to be coupled to the fluorine atom, eliminating ambiguity from overlapping signals.
  • 2D

    
    F-
    
    
    
    C HMBC:
    Set the long-range coupling evolution time to target
    
    
    couplings (typically optimized for 8–12 Hz). A substitution at the C-I bond (meta to fluorine) will perturb the
    
    
    coupling, whereas a substitution at the C-Br bond (ortho to fluorine) will drastically alter the
    
    
    coupling.
Protocol B: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: While NMR provides excellent connectivity data, SC-XRD provides the absolute spatial arrangement. This is critical when differentiating between heavy halogens (Br vs. Cl) where NMR chemical shifts might be ambiguous due to overlapping electronic effects. SC-XRD relies on the electron density of the atoms. Because Iodine (53


), Bromine (35 

), and Chlorine (17

) have vastly different scattering powers, X-ray crystallography unambiguously assigns the positional isomers based on Q-peak intensities.

Step-by-Step Methodology (Self-Validating System):

  • Crystallization: Dissolve 5 mg of the derivative in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial. Allow slow diffusion at 4 °C over 48–72 hours to yield diffraction-quality crystals.

  • Mounting: Under a polarized microscope, select a single, crack-free crystal (approx. 0.1 x 0.1 x 0.2 mm). Mount it on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and oxidation.

  • Data Collection: Transfer the loop to the diffractometer. Cool the crystal to 100 K using an N

    
     cryostream. Causality: Cooling minimizes atomic thermal vibrations, which drastically sharpens the electron density map. Collect data using Mo-K
    
    
    
    (
    
    
    Å) radiation.
  • Structure Solution & Refinement (The Control Step): Solve the phase problem using direct methods and refine using full-matrix least-squares on

    
    . Self-Validation Check: Analyze the thermal ellipsoids. If the software incorrectly assigns a Chlorine atom to an Iodine position, the thermal ellipsoid will become non-positive definite or abnormally small to compensate for the missing electron density, immediately flagging the regiochemical error.
    

References

1.[2] Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI (Molecules) URL: [Link] 2.[1] Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (NIH) / PMC URL: [Link] 3.[3] Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link] 4.[4] Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing (Chemical Science) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-5-chloro-2-fluoro-3-iodobenzene proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene As a heavily halogenated aromatic building block, 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) presents unique end-of-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

As a heavily halogenated aromatic building block, 1-Bromo-5-chloro-2-fluoro-3-iodobenzene (CAS: 2135861-24-2) presents unique end-of-life management challenges. In drug development and synthetic chemistry, polyhalogenated benzenes are highly valued for their orthogonal reactivity. However, these same carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) render the molecule highly persistent and require stringent, specialized disposal protocols to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1].

This guide provides the authoritative workflow for the safe segregation, containment, and disposal of polyhalogenated waste streams, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

The Causality of Halogenated Waste Management

Understanding why we treat halogenated waste differently is the foundation of laboratory safety.

Polyhalogenated compounds cannot be disposed of via standard non-halogenated solvent streams or sanitary sewers[2][3]. When non-halogenated solvents (like ethanol or hexane) are disposed of, they are often blended into fuels and burned in cement kilns for energy recovery[2]. However, if halogenated compounds like 1-Bromo-5-chloro-2-fluoro-3-iodobenzene are introduced into standard incineration streams, they disrupt the combustion process. More critically, incomplete combustion of chlorinated and brominated aromatics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

Therefore, halogenated waste must be segregated and sent to specialized commercial Treatment, Storage, and Disposal Facilities (TSDFs) capable of high-temperature rotary kiln incineration (typically >1,100°C) equipped with alkaline gas scrubbers to neutralize the resulting hydrohalic acids (HF, HCl, HBr, HI)[4]. Because this specialized treatment is significantly more expensive, even a small amount of halogenated waste (as low as 1,000 ppm) mixed into a non-halogenated container forces the entire volume to be treated as halogenated waste[2].

Quantitative Waste Classification Data

To facilitate rapid decision-making at the bench, the physical and regulatory parameters for disposing of this compound and its associated solvent streams are summarized below.

ParameterSpecificationOperational Rationale
Waste Classification Halogenated Organic WasteContains halogens (F, Cl, Br, I); triggers specific EPA land disposal restrictions[1][5].
Primary Hazard Toxic / Environmental HazardHighly persistent; risk of toxic combustion byproducts if improperly incinerated.
Compatible Containers High-Density Polyethylene (HDPE) or PTFE-lined glassPrevents solvent leaching, container degradation, and halogen-induced embrittlement[6].
Incompatibilities Alkali metals, strong oxidizers, non-halogenated streamsRisk of violent dehalogenation reactions; mixing with non-halogenated waste exponentially increases disposal costs[2][6].
Sewer Disposal Strictly Prohibited Violates local and federal wastewater discharge regulations; toxic to aquatic life[2][3].

Step-by-Step Laboratory Disposal Methodology

The following protocol must be implemented by all bench scientists handling 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, whether as a neat reagent, in mother liquors, or as part of a chromatography waste stream.

Phase 1: Point-of-Generation Segregation

  • Establish Dedicated Streams: Before beginning your synthesis or purification, designate a specific waste carboy exclusively for "Halogenated Organic Waste"[6].

  • Prevent Cross-Contamination: Never mix 1-Bromo-5-chloro-2-fluoro-3-iodobenzene waste with non-halogenated solvents, aqueous acids, bases, or heavy metal waste[2][6].

Phase 2: Containment and Labeling

  • Select the Container: Utilize a UN-approved, sealable container (e.g., a 4-liter PTFE-lined poly bottle or a 5-gallon white plastic carboy provided by your facility)[2][6].

  • Immediate Labeling: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[6].

  • Detail Constituents: On the tag, explicitly list "1-Bromo-5-chloro-2-fluoro-3-iodobenzene" alongside the primary solvent vehicle (e.g., Dichloromethane, 95%; 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, 5%). Check the "Halogenated" and "Toxic" hazard boxes[2][6].

  • Seal Integrity: The container must remain tightly capped at all times unless actively receiving waste. Funnels must not be left in the neck of the container[2][6].

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Secondary Containment: Store the active waste container in secondary containment (a bin or tray capable of holding 110% of the container's volume) within the laboratory where the waste is generated[6].

  • Volume Monitoring: Monitor the volume carefully. Do not exceed your laboratory's SAA limit (typically 55 gallons of total hazardous waste)[6].

Phase 4: EHS Transfer and Final Treatment

  • Initiate Pickup: Once the container is ¾ full, immediately submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department via your internal management system[6][7].

  • Chain of Custody: EHS will transfer the waste to a central accumulation area before shipping it via a certified hazardous waste transporter to a permitted TSDF for high-temperature incineration[4][8]. Under no circumstances should laboratory personnel attempt to treat, neutralize, or incinerate halogenated waste themselves.

Waste Workflow Visualization

The following diagram illustrates the critical path for polyhalogenated waste, emphasizing the strict separation from standard solvent streams.

G Start Waste Generation: 1-Bromo-5-chloro-2-fluoro-3-iodobenzene Segregate Segregation: Isolate from Non-Halogenated Streams Start->Segregate Contain Containment: Seal in HDPE/PTFE-lined Container Segregate->Contain Label Labeling: Affix RCRA Hazardous Waste Tag Contain->Label SAA SAA Storage: Place in Secondary Containment Label->SAA EHS Collection: Transfer to EHS / Certified Contractor SAA->EHS Incinerate Final Treatment: Commercial High-Temp Incineration EHS->Incinerate

Workflow for the segregation, containment, and disposal of polyhalogenated aromatic waste.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. p2infohouse.org.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. ecfr.gov.
  • 1-Bromo-5-chloro-2-fluoro-3-iodobenzene - Sigma-Aldrich. sigmaaldrich.com.
  • 1366002-50-7,4-(Phenethylamino)quinazoline-6-carbonitrile - Accela ChemBio. accelachem.com.
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. louisville.edu.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - LII. cornell.edu.
  • Halogenated Solvents in Laboratories - Campus Operations. temple.edu.
  • Organic Solvent Waste Disposal - Safety & Risk Services. ubc.ca.
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. ptb.de.
  • Laboratory chemical waste disposal guidelines - University of Otago. otago.ac.nz.

Sources

Handling

Personal protective equipment for handling 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Topic: Executive Safety Summary 1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a highly functionalized tetra-halogenated benzene derivative. While specific toxicological data for this exact isomer may be limited, its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary

1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a highly functionalized tetra-halogenated benzene derivative. While specific toxicological data for this exact isomer may be limited, its structural analogs (polyhalogenated aromatics) are known skin/eye irritants, potential sensitizers, and persistent environmental pollutants.

Immediate Action Required:

  • Treat as Unknown/Highly Potent: In the absence of isomer-specific LD50 data, adopt a Universal Precaution strategy.

  • Primary Hazard: Skin absorption and severe eye irritation.[1]

  • Physical State: Likely a solid/crystalline powder at room temperature (based on MW ~335.35 g/mol and analog data).

Chemical Profile & Risk Assessment

Understanding the "Heavy Halogen" effect is critical for safety. This molecule contains four different halogens (Fluorine, Chlorine, Bromine, Iodine), creating a unique electron-deficient ring that is highly susceptible to nucleophilic attack (e.g., by biological proteins), leading to sensitization.

PropertyData / EstimateOperational Implication
Molecular Weight ~335.35 g/mol Non-volatile solid; dust control is critical.
Physical State Solid (Powder/Crystal)Primary exposure route is inhalation of dust or skin contact with surfaces.
Reactivity Light Sensitive (Iodine)Store in amber vials; protect from direct UV to prevent degradation (releasing I2).
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Standard irritant protocol; potential sensitizer.

Personal Protective Equipment (PPE) Matrix

The presence of heavy halogens (Br, I) and lipophilic nature means this compound can permeate standard glove materials rapidly if dissolved in organic solvents.

Glove Selection Protocol
TaskSolvent Present?Recommended Glove MaterialEstimated Breakthrough
Weighing / Solid Handling NO Nitrile (Double gloved, 5 mil min)> 480 min (Solid state)
Reaction Setup / Workup YES (DCM, THF, EtOAc)Silver Shield / 4H (Laminate)> 240 min
Spill Cleanup (Solution) YES Viton or Silver Shield > 240 min
Glassware Cleaning YES (Acetone/Alc)Nitrile (Double, Change immediately if splashed)< 10 min (Solvent dependent)

Critical Note: Do NOT rely on thin latex gloves. Halogenated aromatics can diffuse through latex, carrying the compound into the pores of the skin.

Respiratory & Body Protection[4][5]
  • Respiratory: If handling >500 mg outside a fume hood (not recommended), use a P100/N95 particulate respirator . For solutions, use an OV/AG (Organic Vapor/Acid Gas) cartridge if volatile solvents are involved.

  • Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron (rubber/neoprene) during liquid handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1).[4] Face shield required if working with pressurized vessels or >100mL volumes.

Operational Handling Protocol

This workflow minimizes exposure and cross-contamination.

Phase A: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated powders are often static-prone and "fly."

  • Containment: Weigh inside a fume hood or a vented balance enclosure .

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used for strong oxidizers.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (dampened with acetone/ethanol) after weighing. Dispose of the wipe as hazardous waste.

Phase B: Reaction Setup
  • Solvent Choice: If possible, avoid highly permeable solvents like DCM (Dichloromethane) which act as a carrier for the toxin through gloves. Use 2-MeTHF or Ethyl Acetate if chemistry permits.

  • Inert Atmosphere: Flush the vessel with Nitrogen/Argon. Iodine-containing compounds can be sensitive to oxidative degradation.

  • Light Protection: Wrap the reaction vessel in aluminum foil to prevent photo-deiodination.

Phase C: Waste Management
  • Segregation: Segregate as "Halogenated Organic Waste."

  • Labeling: Clearly mark "Contains Iodine/Bromine" – this prevents mixing with oxidizers in bulk waste streams, which could release toxic halogen gases.

Logic Visualization: PPE & Handling Decision Tree

This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

G Start Handling 1-Bromo-5-chloro- 2-fluoro-3-iodobenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPPE PPE: Double Nitrile Gloves + Lab Coat + Goggles (Work in Hood) Solid->SolidPPE LiquidSolvent Check Solvent Type Liquid->LiquidSolvent StandardSolvent Standard (EtOAc, Alcohol) LiquidSolvent->StandardSolvent PenetratingSolvent Penetrating (DCM, DMF) LiquidSolvent->PenetratingSolvent StandardPPE PPE: Double Nitrile (Change every 15 mins) StandardSolvent->StandardPPE HighPPE PPE: Silver Shield / Laminate + Chemical Apron PenetratingSolvent->HighPPE

Caption: Decision logic for selecting glove material and PPE based on physical state and solvent carrier risks.

Emergency Response

Scenario 1: Skin Contact (Solid)

  • Brush: Gently brush off bulk powder. Do not wet initially (prevents spreading).[5]

  • Wash: Rinse with copious soap and water for 15 minutes.

  • Monitor: Watch for redness or blistering (delayed sensitization).

Scenario 2: Skin Contact (Solution)

  • Doff: Immediately remove gloves/clothing.

  • Wash: Wash skin with soap and water.[1][3][6][7] Do NOT use ethanol or acetone on skin; this increases absorption.

  • Medical: Seek medical attention if the solvent was toxic (e.g., DCM) or if irritation persists.

Scenario 3: Spill (>1g)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator.

  • Absorb: Cover liquid spills with vermiculite or sand. For solids, use a wet wipe or damp paper towel to prevent dust generation.

  • Disposal: Place in a sealed jar, label as "Halogenated Debris."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Polyhalogenated Benzenes. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Benzene Standard 1910.1028 (Applied for Analog Guidance). OSHA.[6] Available at: [Link]

Sources

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